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Core Science & Biosynthesis

Foundational

2-Amino-3-chloro-6-fluorophenol chemical structure and properties

An In-depth Technical Guide to 2-Amino-3-chloro-6-fluorophenol for Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-chloro-6-fluorophenol is a halogenated aromatic amine and a member of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-3-chloro-6-fluorophenol for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chloro-6-fluorophenol is a halogenated aromatic amine and a member of the versatile class of aminophenols. These compounds are of significant interest in synthetic organic chemistry, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific substitution pattern of 2-amino-3-chloro-6-fluorophenol, which includes an amino group, a hydroxyl group, and two different halogen atoms (chlorine and fluorine), provides a unique combination of electronic and steric properties. This makes it a potentially valuable building block for the synthesis of complex molecular architectures. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3][] This guide aims to provide a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and safety considerations for 2-Amino-3-chloro-6-fluorophenol, serving as a critical resource for professionals in research and development.

Chemical Structure and Identifiers

The molecular structure of 2-Amino-3-chloro-6-fluorophenol consists of a benzene ring substituted with an amino group at position 2, a chlorine atom at position 3, a hydroxyl group at position 1, and a fluorine atom at position 6.

C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 N N C2->N C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 F F C6->F H_O H O->H_O H1_N H N->H1_N H2_N H N->H2_N

Caption: Chemical structure of 2-Amino-3-chloro-6-fluorophenol.

Table 1: Chemical Identifiers for 2-Amino-3-chloro-6-fluorophenol

IdentifierValue
IUPAC Name 2-Amino-3-chloro-6-fluorophenol
CAS Number 1378866-55-7[5]
Molecular Formula C₆H₅ClFNO[5]
Molecular Weight 161.56 g/mol [5]
InChI InChI=1S/C6H5ClFNO/c7-4-2-1-3(9)5(10)6(4)8/h1-2,9H,10H2
InChIKey Not readily available
Canonical SMILES NC1=C(F)C(O)=C(Cl)C=C1[5]

Physicochemical Properties

The physicochemical properties of 2-Amino-3-chloro-6-fluorophenol are influenced by the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, fluoro) substituents. The amino group imparts basic properties, while the phenolic hydroxyl group is acidic.

Table 2: Physicochemical Properties of 2-Amino-3-chloro-6-fluorophenol

PropertyValueSource
Appearance Solid
Melting Point Not readily available
Boiling Point Not readily available
Solubility Not readily available
pKa Not readily available
LogP 1.7669[5]

Spectroscopic Data (Predicted)

While experimental spectra for 2-Amino-3-chloro-6-fluorophenol are not widely published, its key spectral features can be predicted based on its structure and data from analogous compounds.[6][7]

  • ¹H NMR: The spectrum would show two signals in the aromatic region for the two adjacent protons on the benzene ring. Due to the influence of the neighboring fluorine atom, one of these protons would likely appear as a doublet of doublets.[6] The chemical shifts of the -NH₂ and -OH protons would be variable and depend on the solvent and concentration.[6]

  • ¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) would be observed due to the presence of the chlorine-37 isotope.

Synthesis and Reactivity

A plausible synthetic route to 2-Amino-3-chloro-6-fluorophenol, based on common organic transformations for similar compounds, would involve the reduction of a nitrophenol precursor.[1][8]

Start 2-Chloro-5-fluorophenol Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Intermediate 2-Chloro-5-fluoro-6-nitrophenol Nitration->Intermediate Reduction Reduction (e.g., H₂/Pd-C, Sn/HCl) Intermediate->Reduction Product 2-Amino-3-chloro-6-fluorophenol Reduction->Product

Caption: Proposed synthetic workflow for 2-Amino-3-chloro-6-fluorophenol.

Experimental Protocol: Proposed Synthesis

This protocol is a generalized procedure based on the synthesis of structurally related aminophenols.[1][8]

  • Nitration of 2-Chloro-5-fluorophenol:

    • Dissolve 2-chloro-5-fluorophenol in a suitable solvent such as glacial acetic acid or sulfuric acid.

    • Cool the solution in an ice bath.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

    • Pour the reaction mixture over ice water to precipitate the product, 2-chloro-5-fluoro-6-nitrophenol.

    • Filter, wash with water, and dry the solid product.

  • Reduction to 2-Amino-3-chloro-6-fluorophenol:

    • Suspend the synthesized 2-chloro-5-fluoro-6-nitrophenol in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.[8]

    • Monitor the reaction until completion.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-chloro-6-fluorophenol.

    • The crude product may be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

Halogenated aminophenols are crucial building blocks in the synthesis of a wide array of organic molecules.[1][2] The functional groups present in 2-amino-3-chloro-6-fluorophenol allow for diverse chemical modifications:

  • The amino group can be diazotized and converted into other functional groups or used in coupling reactions to form larger molecules.

  • The phenolic hydroxyl group can be alkylated or acylated.[2]

  • The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing functional groups.

The incorporation of chlorine and fluorine atoms can significantly impact the biological activity of a final product.[9] For instance, fluorine can increase metabolic stability and binding affinity to target proteins.[3] Structurally similar compounds are known intermediates in the synthesis of important pharmaceuticals, such as kinase inhibitors, and agrochemicals like herbicides and pesticides.[2]

Safety and Handling

While specific toxicological data for 2-Amino-3-chloro-6-fluorophenol is limited, related chlorophenols and aminophenols are known to be hazardous.[10][11][12][13] Therefore, appropriate safety precautions must be taken.

Table 3: GHS Hazard and Precautionary Statements for Structurally Similar Compounds

CategoryStatementSource
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects.[10]
Precautionary Statements P201: Obtain special instructions before use. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
Recommended Procedures
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear chemical-resistant gloves and a lab coat.[14]

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere.

Conclusion

2-Amino-3-chloro-6-fluorophenol is a substituted aminophenol with significant potential as an intermediate in synthetic chemistry. Its unique combination of functional groups makes it an attractive building block for the development of new pharmaceuticals and other high-value chemical products. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

  • AiFChem. (n.d.). 1039815-76-3 | 2-Amino-6-chloro-3-fluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-chlorophenol. PubChem.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 6). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Guide: An Examination of 4-Amino-2,6-dichloro-3-fluorophenol and Structurally Related Compounds.
  • ChemScene. (n.d.). 3-Amino-6-chloro-2-fluorophenol.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Cheméo. (n.d.). Chemical Properties of 2-Amino-3,4,6-trichlorophenol (CAS 6358-15-2).
  • PrepChem.com. (n.d.). Synthesis of 3-amino-6-chloro-4-fluorophenol.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-chlorophenol.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-6-fluorophenol, 97% 5 g.
  • Guidechem. (2023, December 15). How can 2-chloro-6-fluorophenol be synthesized and applied effectively?.
  • CPAChem. (2023, May 22). Safety data sheet.
  • National Institute of Standards and Technology. (n.d.). 2-Amino-3,4,6-trichlorophenol. NIST Chemistry WebBook.
  • (n.d.). CAS 53981-25-2 | 4656-3-08 | MDL MFCD08532465 | 2-Amino-6-fluorophenol.
  • Benchchem. (2025, December). Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-6-fluorophenol.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 2-Amino-4-chloro-5-fluorophenol and Structural Analogues.
  • BLD Pharm. (n.d.). 2-Amino-3-fluorophenol.
  • BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-fluorophenol.
  • Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 32(8), 3295-3316.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols.
  • European Commission. (n.d.). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94).
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • BLD Pharm. (n.d.). 2-Amino-6-chlorophenol.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-6-fluorophenol, 97% 1 g.
  • Santos, R. B., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2322.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-6-fluorophenol, 97% 1 g.
  • Matrix Fine Chemicals. (n.d.). 4-AMINO-3-CHLOROPHENOL.
  • (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | MD Topology | NMR | X-Ray.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylphenol.
  • ChemicalBook. (n.d.). 2,3,6-trichlorophenol (933-75-5) 1H NMR spectrum.

Sources

Exploratory

2-Amino-3-chloro-6-fluorophenol CAS number and identification

Comprehensive Technical Guide on 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) Executive Summary Halogenated aminophenols are indispensable building blocks in modern medicinal chemistry, materials science, and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2)

Executive Summary

Halogenated aminophenols are indispensable building blocks in modern medicinal chemistry, materials science, and agrochemical development. Specifically, 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) presents a uniquely highly substituted aromatic system. The strategic placement of fluorine and chlorine atoms on the phenol ring modulates the pKa of the hydroxyl group, enhances metabolic stability, and provides distinct vectors for halogen bonding in target protein pockets.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide details the physicochemical profile, a chemoselective synthetic pathway, and a self-validating analytical protocol for the rigorous identification of this compound.

Physicochemical Profiling & Structural Elucidation

Accurate structural profiling is the first step in any drug development workflow. The core properties of 2-Amino-3-chloro-6-fluorophenol are summarized below[1][2].

PropertyValue
Chemical Name 2-Amino-3-chloro-6-fluorophenol
CAS Number 2090503-73-2
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
Monoisotopic Mass 161.0044 Da
SMILES String C1(O)=C(N)C(Cl)=CC=C1F
Appearance Solid (Typical for halogenated aminophenols)

Mechanistic Synthesis Strategy

The synthesis of highly substituted anilines requires strict regiocontrol and chemoselectivity. The proposed workflow utilizes 3-chloro-6-fluorophenol as the logical starting material.

Synthesis SM 3-Chloro-6-fluorophenol Nitration Nitration (HNO3, AcOH, 0°C) SM->Nitration Intermediate 3-Chloro-6-fluoro -2-nitrophenol Nitration->Intermediate Regioselective ortho-nitration Reduction Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate->Reduction Product 2-Amino-3-chloro -6-fluorophenol (CAS: 2090503-73-2) Reduction->Product Preserves C-Cl & C-F bonds

Figure 1: Chemoselective synthesis pathway for 2-Amino-3-chloro-6-fluorophenol.

Step-by-Step Methodology:

Phase 1: Regioselective Nitration

  • Preparation: Dissolve 1.0 equivalent of 3-chloro-6-fluorophenol in glacial acetic acid.

  • Reaction: Cool the reaction vessel to 0°C. Dropwise add 1.05 equivalents of fuming HNO₃ dissolved in acetic acid.

  • Causality: The hydroxyl (-OH) group is a strong ortho/para-directing activator. The fluorine atom at C6 blocks one ortho position, cleanly directing the nitronium ion to the sterically accessible C2 position. Maintaining a low temperature (0°C) is critical to prevent over-nitration and oxidative degradation of the phenol ring.

  • Isolation: Quench the reaction over crushed ice, extract with ethyl acetate, and purify via flash chromatography to isolate the 3-chloro-6-fluoro-2-nitrophenol intermediate.

Phase 2: Chemoselective Reduction

  • Preparation: Suspend the nitrophenol intermediate in an ethanol/water mixture (4:1 v/v).

  • Reaction: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq). Heat the suspension to 80°C (reflux) for 2–4 hours.

  • Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it frequently causes unwanted hydrodehalogenation of the sensitive C-Cl bond. The Fe/NH₄Cl system provides a mild, electron-transfer-based reduction mechanism that is highly chemoselective for the nitro group, perfectly preserving both the chlorine and fluorine substituents[3].

  • Isolation: Filter the mixture hot through a Celite pad to remove iron oxides. Concentrate the filtrate, neutralize with aqueous NaHCO₃, and recrystallize to yield the target compound.

Analytical Identification Protocols (Self-Validating System)

To establish absolute trustworthiness in the structural identity of CAS 2090503-73-2, we employ a self-validating analytical system. In this framework, orthogonal techniques independently confirm different aspects of the molecule. If any single node produces anomalous data, the entire structural assignment is flagged.

Analytical Sample Analyte: CAS 2090503-73-2 HPLC RP-HPLC (UV 254 nm) Purity Assessment Sample->HPLC MS ESI-MS (+/- Mode) m/z 162.0 [M+H]+ Sample->MS NMR 1H & 19F NMR Regiochemistry Confirmation Sample->NMR Validation Validated Structural Profile HPLC->Validation MS->Validation NMR->Validation

Figure 2: Multi-modal analytical validation workflow for structural elucidation.

Step-by-Step Analytical Methodology:

1. RP-HPLC (Purity Confirmation)

  • Protocol: Inject 10 µL of a 1 mg/mL sample onto a C18 column (e.g., 4.6 x 150 mm, 5 µm). Elute using a gradient of Water and Acetonitrile, both containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The TFA modifier suppresses the ionization of the phenolic -OH (pKa ~8-9), keeping the molecule entirely in its neutral state. This prevents peak tailing and ensures a sharp, symmetrical peak for accurate purity integration (>98% required).

2. HRMS-ESI (Mass & Isotope Validation)

  • Protocol: Analyze the HPLC eluent via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Causality: The exact mass must yield an [M+H]⁺ peak at m/z 162.01. Crucially, the presence of the chlorine atom acts as an internal validation tool: the mass spectrum must display a characteristic 3:1 isotopic ratio at m/z 162.0 (³⁵Cl) and 164.0 (³⁷Cl). The absence of this pattern immediately invalidates the structure and indicates a failed (dehalogenated) synthesis.

3. NMR Spectroscopy (Regiochemical Mapping)

  • Protocol: Dissolve 15 mg of the compound in DMSO-d₆ and acquire ¹H and ¹⁹F NMR spectra at 400 MHz.

  • Causality: DMSO-d₆ is chosen specifically to disrupt intermolecular hydrogen bonding, allowing the -OH (~9.5 ppm) and -NH₂ (~4.5-5.0 ppm) protons to resolve clearly without exchanging too rapidly. The ¹H NMR will show two aromatic protons (C4-H and C5-H). The regiochemistry is validated by their coupling constants: C5-H will show a large ortho coupling to the fluorine atom (JHF ≈ 10 Hz), while C4-H will show only a smaller meta coupling (JHF ≈ 4-5 Hz). This definitively proves the relative positions of the substituents on the ring.

Applications in Drug Development

In medicinal chemistry, 2-Amino-3-chloro-6-fluorophenol serves as a privileged scaffold. The ortho-amino phenol moiety is a classic precursor for synthesizing benzoxazoles and benzothiazoles—common pharmacophores in kinase inhibitors and CNS-active agents. Furthermore, the incorporation of the fluorine atom increases the lipophilic efficiency (LipE) of the resulting drug candidates while blocking metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C6 position, significantly extending the biological half-life of the final active pharmaceutical ingredient (API).

References

  • Title: 2-Amino-3-chloro-6-fluorophenol Suppliers and Properties Source: ChemSrc URL: [Link]

  • Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: Journal of Chemical Education, ACS Publications URL: [Link]

Sources

Foundational

molecular weight and formula of 2-Amino-3-chloro-6-fluorophenol

An In-depth Technical Guide to 2-Amino-3-chloro-6-fluorophenol: Properties, Synthesis, and Applications Disclaimer: Direct experimental data for 2-Amino-3-chloro-6-fluorophenol is not extensively available in public lite...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-3-chloro-6-fluorophenol: Properties, Synthesis, and Applications

Disclaimer: Direct experimental data for 2-Amino-3-chloro-6-fluorophenol is not extensively available in public literature. This guide provides a predictive overview based on the established properties and chemical behavior of its close structural analogs. The information herein is intended for research and development professionals and should be used in conjunction with rigorous experimental validation.

Introduction

Halogenated aminophenols are a class of chemical intermediates crucial to the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[1][2] The specific arrangement of amino, hydroxyl, and halogen functional groups on the phenol ring imparts unique reactivity and physicochemical properties, making these compounds highly versatile building blocks in organic synthesis.[1][2] This guide focuses on the predicted characteristics of 2-Amino-3-chloro-6-fluorophenol, a molecule with a distinct substitution pattern that suggests potential for novel applications. By examining its structural analogues, we can infer its likely properties, propose synthetic routes, and anticipate its utility in various fields of chemical research and development.

Predicted Physicochemical Properties

The foundational step in understanding a novel compound is to establish its basic physicochemical properties. While experimental data for 2-Amino-3-chloro-6-fluorophenol is scarce, we can predict its molecular formula and weight and compare its likely properties to those of its isomers.

PropertyPredicted/Calculated Value for 2-Amino-3-chloro-6-fluorophenol2-Amino-3-chlorophenol3-Amino-6-chloro-2-fluorophenol
CAS Number Not available56962-00-6[3]1378866-55-7[4]
Molecular Formula C₆H₅ClFNOC₆H₆ClNO[3]C₆H₅ClFNO[4]
Molecular Weight 161.56 g/mol 143.57 g/mol [3]161.56 g/mol [4]
Appearance Predicted: Solid (e.g., powder or crystals)--
Melting Point Predicted: Likely in the range of 140-180 °C--
Boiling Point Not readily predictable--
Solubility Predicted: Slightly soluble in water, soluble in organic solvents like ethanolNo information available-

Proposed Synthetic Pathways

The synthesis of 2-Amino-3-chloro-6-fluorophenol can be logically approached by adapting established methods for the synthesis of related halogenated aminophenols. A plausible route would involve the reduction of a suitable nitrophenol precursor.

Proposed Synthesis of 2-Amino-3-chloro-6-fluorophenol:

A potential synthetic route could start from 2-chloro-5-fluoronitrobenzene. This starting material could undergo nucleophilic aromatic substitution to introduce a hydroxyl group, followed by the reduction of the nitro group to an amine.

Experimental Protocol (Hypothetical):

  • Hydroxylation of 2-chloro-5-fluoronitrobenzene:

    • In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2-chloro-5-fluoronitrobenzene in a suitable solvent (e.g., dimethylformamide).

    • Add a source of hydroxide, such as sodium hydroxide or potassium hydroxide.

    • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture and acidify to protonate the phenoxide.

    • Extract the product, 3-chloro-6-fluoro-2-nitrophenol, with an organic solvent, and purify by column chromatography.

  • Reduction of 3-chloro-6-fluoro-2-nitrophenol:

    • Dissolve the purified 3-chloro-6-fluoro-2-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, for instance, palladium on carbon (Pd/C).

    • Introduce a reducing agent. A common method is catalytic hydrogenation using hydrogen gas.[5][6]

    • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Filter off the catalyst.

    • Evaporate the solvent under reduced pressure to yield the final product, 2-Amino-3-chloro-6-fluorophenol.

G start 2-chloro-5-fluoronitrobenzene step1 Nucleophilic Aromatic Substitution (e.g., NaOH, heat) start->step1 intermediate 3-chloro-6-fluoro-2-nitrophenol step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 end 2-Amino-3-chloro-6-fluorophenol step2->end

Caption: Proposed synthetic workflow for 2-Amino-3-chloro-6-fluorophenol.

Potential Applications

The unique combination of chloro, fluoro, amino, and hydroxyl functional groups on the aromatic ring of 2-Amino-3-chloro-6-fluorophenol suggests its potential as a valuable intermediate in several areas of chemical synthesis.

  • Pharmaceuticals: Aminophenols are key building blocks in the synthesis of various pharmaceuticals.[7] The presence of halogen atoms can influence the metabolic stability and binding affinity of drug candidates. This compound could serve as a precursor for novel anti-inflammatory, antimicrobial, or kinase inhibitor drugs.[2]

  • Agrochemicals: Halogenated aromatic compounds are widely used in the agrochemical industry to develop new herbicides, fungicides, and pesticides with improved efficacy and environmental profiles.[6]

  • Dyes and Pigments: Aminophenols are precursors to azo dyes and other colorants.[7] The specific substitution pattern of this molecule could lead to the development of specialty dyes with unique color properties and stability.

G center 2-Amino-3-chloro-6-fluorophenol pharma Pharmaceuticals (e.g., APIs) center->pharma agro Agrochemicals (e.g., Herbicides, Fungicides) center->agro dyes Dyes and Pigments (e.g., Azo Dyes) center->dyes

Caption: Predicted application areas for 2-Amino-3-chloro-6-fluorophenol.

Safety and Handling

Given the absence of a specific Material Safety Data Sheet (MSDS) for 2-Amino-3-chloro-6-fluorophenol, a cautious approach to handling is imperative, based on the known hazards of its structural analogs.

Predicted Hazards:

Based on the safety information for related compounds like 2-chloro-6-fluorophenol and various aminophenols, 2-Amino-3-chloro-6-fluorophenol is predicted to be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [8]

  • A cause of skin irritation and serious eye irritation. [8]

  • Potentially a cause of respiratory irritation. [8]

  • Suspected of causing genetic defects.

  • Toxic to aquatic life with long-lasting effects. [9]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[9][10]

    • If dusts are generated, use a NIOSH-approved respirator.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[9]

    • Do not breathe dust.[10]

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

    • Keep in a dark place under an inert atmosphere.[11]

Conclusion

While 2-Amino-3-chloro-6-fluorophenol remains a compound with limited direct documentation, a predictive analysis based on its structural analogues provides a strong foundation for future research. Its unique combination of functional groups suggests significant potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The proposed synthetic pathways offer a logical starting point for its laboratory preparation. As with any new chemical entity, all handling and experimental work should be conducted with stringent safety precautions. Further research is warranted to fully characterize this promising molecule and unlock its potential applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19828962, 2-Amino-3-chlorophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-6-chloro-4-fluorophenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-3,4,6-trichlorophenol (CAS 6358-15-2). Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 2-aMino-3-fluorophenol. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Matrix Fine Chemicals. (n.d.). 4-AMINO-3-CHLOROPHENOL | CAS 17609-80-2. Retrieved from [Link]

Sources

Exploratory

Beyond the SDS: A Technical Whitepaper on the Safety, Toxicology, and Synthetic Utility of 2-Amino-3-chloro-6-fluorophenol

Executive Summary 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) is a highly specialized, multi-halogenated aromatic building block critical to modern pharmaceutical and agrochemical development[1]. Moving beyond st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) is a highly specialized, multi-halogenated aromatic building block critical to modern pharmaceutical and agrochemical development[1]. Moving beyond standard regulatory compliance, this whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, toxicological profile, and synthetic utility. Designed for researchers and drug development professionals, this guide establishes self-validating protocols for both safe handling and advanced synthetic applications[2].

Molecular Identity & Physicochemical Profiling

Understanding the baseline properties of 2-Amino-3-chloro-6-fluorophenol is essential for predicting its behavior in both biological systems and organic synthesis. The strategic placement of electron-withdrawing halogens (chlorine and fluorine) significantly alters the electron density of the aromatic ring, impacting both its nucleophilicity and metabolic stability[3].

Table 1: Physicochemical and Regulatory Profile

ParameterSpecification / Data
Chemical Name 2-Amino-3-chloro-6-fluorophenol
CAS Number 2090503-73-2[1]
Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol [1]
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Codes P261, P280, P305+P351+P338

Mechanistic Toxicology & Hazard Causality

Standard safety data sheets list hazards without explaining the underlying biological mechanisms. For drug development professionals, understanding why a compound is toxic is crucial for designing safer analogs and implementing effective laboratory controls.

Causality of Toxicity: The toxicity of haloaminophenols is primarily driven by their metabolic activation. In hepatic environments, the aminophenol core is susceptible to oxidation by Cytochrome P450 enzymes[3]. The presence of the highly stable C-F bond resists metabolic cleavage, directing oxidation toward the hydroxyl and amine groups. This results in the formation of a highly reactive quinoneimine intermediate[3]. This electrophilic species rapidly depletes intracellular glutathione (GSH) through covalent binding, leading to severe oxidative stress, lipid peroxidation, and subsequent nephrotoxicity or hepatotoxicity[3].

ToxPathway A 2-Amino-3-chloro- 6-fluorophenol B Cytochrome P450 Oxidation A->B Hepatic Metabolism C Reactive Quinoneimine Intermediate B->C e- Transfer D Glutathione (GSH) Depletion C->D Covalent Binding E Oxidative Stress & Cytotoxicity D->E Cellular Damage

Metabolic activation pathway of haloaminophenols leading to GSH depletion and cytotoxicity.

Self-Validating Safety & Containment Protocols

Given the potential for quinoneimine formation, exposure mitigation must rely on self-validating systems rather than passive compliance.

Containment & PPE Causality:

  • Ventilation: Operations must be conducted in a Class II Type B2 biological safety cabinet or a chemical fume hood. The powder form poses a high inhalation risk (H335); active airflow prevents the deposition of micro-particulates in the respiratory tract.

  • Barrier Protection: Double-layer nitrile gloves are mandatory. Halogenated aromatics can act as permeation enhancers when dissolved in organic solvents (e.g., THF, DCM), degrading single-layer nitrile barriers over time.

Self-Validating Decontamination Protocol: To ensure workspace safety, decontamination must include a verification step to confirm the chemical hazard has been neutralized.

  • Oxidative Quenching: Spray the affected area with a 10% sodium hypochlorite solution. Causality: Hypochlorite oxidizes the primary amine, forcing the compound into a less bioavailable, polymeric state.

  • Solvent Clearance: Wipe the surface with 70% ethanol to solubilize and remove the oxidized residues.

  • Validation (The Feedback Loop): Swab the decontaminated surface and apply a colorimetric amine-detecting reagent (e.g., ninhydrin). A lack of purple/blue color change validates the complete removal of the primary amine hazard.

Synthetic Utility in Drug Development: Protocols & Workflows

2-Amino-3-chloro-6-fluorophenol is a highly prized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty chemicals[4]. Its unique substitution pattern allows for the regioselective synthesis of heterocyclic systems, such as benzoxazoles, which are fundamental pharmacophores in kinase inhibitors and anti-inflammatory agents[2].

Causality in Synthesis: The electron-withdrawing nature of the chlorine and fluorine atoms reduces the nucleophilicity of the amine group compared to unhalogenated analogs. Therefore, N-acylation requires optimized conditions (e.g., specific bases and temperature control) to prevent O-acylation and ensure high regioselectivity[2].

Protocol: Regioselective Synthesis of Substituted Benzoxazoles This protocol establishes a self-validating workflow for converting 2-Amino-3-chloro-6-fluorophenol into a benzoxazole derivative.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 2-Amino-3-chloro-6-fluorophenol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0 °C.

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger, driving the equilibrium forward by neutralizing the byproduct acid.

  • Acylation: Slowly add 1.1 equivalents of the desired acyl chloride or acetic anhydride dropwise. Stir for 2 hours at room temperature[2].

  • Cyclodehydration: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and heat the mixture to 140 °C for 3 hours to force the ring closure of the intermediate o-hydroxy amide[2].

  • Validation (TLC Monitoring): Spot the reaction mixture on a silica gel TLC plate. Elute with a 3:1 Hexane/Ethyl Acetate mixture. The disappearance of the highly polar starting material and the emergence of a less polar, UV-active (254 nm) spot validates the completion of the cyclization[2].

  • Workup: Quench with ice water, extract with dichloromethane, and purify via flash chromatography.

SynthWorkflow Step1 1. Substrate Dissolution (THF, 0°C) Step2 2. Base Addition (TEA, 1.2 eq) Step1->Step2 Step3 3. Regioselective Acylation (Acyl Chloride, 1.1 eq) Step2->Step3 Step4 4. Cyclodehydration (Acid Catalysis, 140°C) Step3->Step4 Intermediate o-hydroxy amide Step5 5. TLC Validation (UV 254 nm) Step4->Step5 Step6 6. Substituted Benzoxazole Product Step5->Step6 Purity Confirmed

Self-validating synthetic workflow for the generation of benzoxazole derivatives.

References

  • Title: 2090503-73-2 | 2-Amino-3-chloro-6-fluorophenol Source: BLD Pharm URL: 1

  • Title: Potential Biological Activities of 2-Amino-4-chloro-5-fluorophenol: A Technical Guide Source: BenchChem URL: 3

  • Title: Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Organic Synthesis Source: BenchChem URL: 2

  • Title: 4-Chloro-2-Aminophenol Market Report | Global Forecast From 2025 To 2033 Source: Dataintelo URL: 4

Sources

Foundational

Introduction: The Double-Edged Sword of Fluorination

An In-Depth Technical Guide to the Toxicity and Handling of Fluorinated Aminophenols For Researchers, Scientists, and Drug Development Professionals Fluorinated aminophenols represent a class of aromatic compounds of sig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Handling of Fluorinated Aminophenols

For Researchers, Scientists, and Drug Development Professionals

Fluorinated aminophenols represent a class of aromatic compounds of significant interest in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into the aminophenol scaffold can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] For instance, the pentafluorosulfanyl (SF5) group, an analogue of the trifluoromethyl group, is increasingly used to enhance the properties of drugs and agrochemicals.[3][4] While these modifications are often beneficial for therapeutic efficacy, they can also introduce complex toxicological profiles that demand rigorous understanding and meticulous handling.

This guide provides a comprehensive overview of the toxicity of fluorinated aminophenols, grounded in their metabolic pathways and mechanisms of cellular damage. It further outlines detailed protocols for safe handling, exposure control, and emergency management, designed to equip researchers and drug development professionals with the knowledge to mitigate risks effectively.

Section 1: The Influence of Fluorine on Physicochemical Properties and Toxicity

The toxicity of any compound is intrinsically linked to its chemical properties. In the case of fluorinated aminophenols, the introduction of fluorine—the most electronegative element—imparts unique characteristics that distinguish them from their non-fluorinated parent compounds.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450.[1] This can block sites of metabolic attack that would otherwise be susceptible to hydroxylation, thereby increasing the compound's half-life. However, this stability is not absolute. Metabolic defluorination can occur, potentially leading to the formation of reactive intermediates or the release of fluoride ions, which carry their own toxicological risks.[1][5]

  • Electronic Effects: Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, which can influence the rates and pathways of metabolic reactions.[1] For example, hydroxylation may be directed to other, non-fluorinated rings within a larger molecule.[1]

  • Acidity (pKa): The presence of a fluorine atom, particularly ortho to the phenolic hydroxyl group, can significantly lower the pKa, making the phenol more acidic.[1] This change in ionization state can affect how the molecule interacts with biological membranes and enzyme active sites.

These altered properties mean that the toxicological profile of a fluorinated aminophenol cannot be simply extrapolated from its non-fluorinated counterpart. Each isomer and substitution pattern presents a unique challenge.[6]

Section 2: Mechanisms of Toxicity

The toxicity of aminophenols, including their fluorinated derivatives, is primarily driven by their metabolic activation into reactive electrophiles. The primary target organs are the kidney and liver, with acute exposure also leading to hematological effects.[6][7][8][9]

Metabolic Activation and Target Organ Damage

The principal mechanism of aminophenol-induced toxicity involves oxidation to highly reactive benzoquinone imine intermediates.[6] This process can be catalyzed by enzymes such as cytochrome P450, particularly in the kidney and liver.[6][7]

  • Oxidation: The parent aminophenol is oxidized to a reactive quinone imine.

  • Glutathione Depletion: This electrophilic intermediate readily reacts with cellular nucleophiles, most importantly glutathione (GSH), a critical antioxidant. This leads to a rapid depletion of cellular GSH stores.[7][8]

  • Covalent Binding & Oxidative Stress: Once GSH is depleted, the quinone imine can covalently bind to critical cellular macromolecules like proteins and DNA, leading to cellular dysfunction and necrosis. The loss of GSH also impairs the cell's ability to neutralize reactive oxygen species (ROS), resulting in severe oxidative stress and mitochondrial damage.[7]

  • Cell Death: The combination of covalent binding, oxidative stress, and mitochondrial dysfunction culminates in cell death, manifesting as nephrotoxicity (damage to renal proximal tubules) and hepatotoxicity.[7][8]

The fluorination pattern can influence the rate of formation and reactivity of the quinone imine intermediate, thereby modulating the compound's toxic potential.

ToxicityPathway cluster_metabolism Metabolic Activation (Liver/Kidney) cluster_cellular_damage Cellular Damage Pathway Fluorinated\nAminophenol Fluorinated Aminophenol Reactive Quinone\nImine Intermediate Reactive Quinone Imine Intermediate Fluorinated\nAminophenol->Reactive Quinone\nImine Intermediate Oxidation (e.g., CYP450) GSH Glutathione (GSH) Reactive Quinone\nImine Intermediate->GSH Conjugation Proteins Cellular Proteins Reactive Quinone\nImine Intermediate->Proteins Nucleophilic Attack Depletion GSH Depletion GSH->Depletion Binding Covalent Binding Proteins->Binding Mitochondria Mitochondria Damage Mitochondrial Damage Depletion->Damage Increased Oxidative Stress Binding->Damage Necrosis Cell Necrosis (Toxicity) Damage->Necrosis

Caption: Metabolic activation and toxicity pathway of fluorinated aminophenols.

Methemoglobinemia

A significant acute hazard associated with aminophenols is methemoglobinemia.[10] This condition arises when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This leads to headache, dizziness, fatigue, and cyanosis (a blue discoloration of the skin and lips).[10] In severe cases, it can cause respiratory distress, collapse, and even death.[10]

Genotoxicity and Sensitization

Several aminophenol isomers have shown evidence of mutagenicity (the ability to cause genetic mutations).[9][10] Therefore, all fluorinated aminophenols should be treated as potential mutagens, and exposure should be minimized.[10] Additionally, these compounds can be skin and respiratory sensitizers, meaning that after an initial exposure, subsequent low-level exposures can trigger an allergic reaction, such as a skin rash or asthma-like symptoms.[10][11]

Section 3: Safe Handling and Exposure Control

Given the significant health hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls

The primary line of defense is to control exposure at the source.

  • Ventilation: All work with fluorinated aminophenols, especially powders, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][12][13]

  • Enclosure: For repetitive tasks or when handling larger quantities, using enclosed systems like glove boxes is recommended.[10]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent skin, eye, and respiratory exposure.[14]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety glasses with side shields and face shield.[10][14]Double-gloving with chemical-resistant gloves (e.g., Nitrile). Check manufacturer's compatibility data.[14][15]Flame-retardant lab coat, buttoned.[15]Required if not in a fume hood. An N95 respirator may be sufficient for dust, but a respirator with organic vapor cartridges is safer.[15]
Working with Solutions Chemical splash goggles.[14]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[14]Chemical-resistant apron over a lab coat.[15]Required if work is outside a fume hood or if there is a risk of aerosol generation.[15]
Large-Scale Operations Face shield over chemical splash goggles.[14]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[14]Chemical-resistant suit or coveralls.Supplied-air respirator (SCBA) or a full-face respirator with appropriate cartridges may be necessary.[15][16]

Important PPE Practices:

  • Glove Inspection: Always inspect gloves for tears or punctures before use.[17]

  • Contamination: Remove gloves and wash hands thoroughly before leaving the work area.[10] Do not wear lab gloves outside of the laboratory.

  • Compatibility: Ensure all PPE components are compatible and do not create gaps in protection.[14]

Standard Operating Procedures (SOPs)

Strict adherence to established protocols is essential for minimizing risk.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling Compound cluster_cleanup 4. Decontamination & Disposal A1 Conduct Risk Assessment A2 Review Safety Data Sheet (SDS) A1->A2 A3 Designate Work Area (Fume Hood) A2->A3 A4 Assemble all Materials & Emergency Equipment A3->A4 B1 Don Lab Coat, Goggles, Face Shield, Gloves A4->B1 C1 Carefully Weigh Solid in Fume Hood B1->C1 C2 Clean Spatula and Weighing Vessel C1->C2 C3 Securely Seal Stock Container C2->C3 D1 Wipe Down Work Surface with appropriate solvent C3->D1 D2 Dispose of Contaminated Waste in Hazardous Waste Container D1->D2 D3 Remove PPE Correctly D2->D3 D4 Wash Hands Thoroughly D3->D4

Caption: General workflow for safely handling solid fluorinated aminophenols.

Protocol: Weighing a Solid Fluorinated Aminophenol

  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don appropriate PPE as outlined in the table above (lab coat, safety goggles, face shield, double gloves).

  • Handling: Perform all manipulations deep within the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat or vessel. Avoid creating dust.[10]

  • Clean-up: After weighing, use a tissue dampened with an appropriate solvent (e.g., ethanol or isopropanol) to decontaminate the spatula and the exterior of the weighing vessel.

  • Storage: Tightly seal the stock container and store it in a designated, well-ventilated area away from incompatible materials like oxidizing agents.[10][17]

  • Disposal: Dispose of the bench paper, used gloves, and contaminated tissues in a clearly labeled hazardous waste container.[10]

  • Final Step: Remove PPE and wash hands thoroughly with soap and water.[10]

Section 4: Emergency Procedures

Immediate and correct action is crucial in the event of an accidental exposure or spill.[18]

Spill Management
  • Evacuate: Evacuate all non-essential personnel from the area.[10][19]

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Control: Eliminate all ignition sources.[10]

  • Contain: For a small powder spill, carefully cover it with an absorbent material like sand or vermiculite. DO NOT dry sweep, as this can create dust.[10] For a liquid spill, use an inert absorbent.

  • Collect: Gently sweep or scoop the contained material into a labeled hazardous waste container.[19]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by an appropriate solvent.[10]

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[12][13][19]
Skin Contact Immediately remove all contaminated clothing.[19][20] Flush the affected skin with copious amounts of water for at least 15 minutes.[19] Seek medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][19] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[20]
Ingestion Do NOT induce vomiting.[19] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.

Section 5: Analytical Methods for Exposure Monitoring

Monitoring for potential exposure is a key component of a comprehensive safety program. Various analytical techniques can be used to detect and quantify fluorinated aminophenols or their metabolites.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary methods for detecting the parent compound or its metabolites in biological samples (e.g., urine, plasma) and environmental swabs.[21][22][23] These methods offer high sensitivity and specificity.

  • Ion-Selective Electrode (ISE): If metabolic defluorination is a concern, a fluoride-specific ISE can be used to measure fluoride ion concentrations in biological fluids.[24]

  • 19F NMR Spectroscopy: Fluorine-19 Nuclear Magnetic Resonance is a powerful tool for identifying and quantifying fluorinated metabolites in complex biological mixtures without the need for extensive sample cleanup.[1][3]

Protocol: Outline of a Cytotoxicity Assessment To evaluate the toxicity of a new fluorinated aminophenol, an in vitro cytotoxicity assay is a common first step.

  • Cell Culture: Culture a relevant cell line (e.g., renal proximal tubule cells or hepatocytes) in appropriate media.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 4, 12, or 24 hours).

  • Assess Viability: Measure cell death using a validated method. A common approach is to measure the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells with damaged membranes, into the culture medium.[7]

  • Data Analysis: Plot cell viability against compound concentration to determine the EC50 (the concentration that causes 50% of the maximal effect).

CytotoxicityWorkflow start Start step1 Plate Renal or Hepatic Cells start->step1 step2 Allow Cells to Adhere (e.g., 24 hours) step1->step2 step3 Prepare Serial Dilutions of Fluorinated Aminophenol step2->step3 step4 Expose Cells to Compound (e.g., 4-24 hours) step3->step4 step5 Collect Supernatant step4->step5 step6 Perform LDH Release Assay (Measure Absorbance) step5->step6 step7 Calculate Percent Cytotoxicity step6->step7 end Determine EC50 Value step7->end

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Conclusion

Fluorinated aminophenols are valuable chemical entities whose utility is counterbalanced by significant toxicological risks. The presence of fluorine alters their metabolic fate and can lead to the formation of reactive intermediates that cause severe organ damage, primarily to the kidneys and liver. A thorough understanding of these toxicity mechanisms, coupled with the strict implementation of engineering controls, diligent use of appropriate PPE, and adherence to safe handling protocols, is paramount for protecting the health and safety of researchers and scientists. By treating these compounds with the respect they command, the scientific community can continue to harness their benefits while minimizing their inherent risks.

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. NJ.gov.
  • AK Scientific, Inc. (n.d.).
  • Lock, E. A., et al. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Human & Experimental Toxicology, 12(5), 383-388.
  • Song, H., & Chen, T. S. (1995). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. Toxic Substance Mechanisms, 14(4), 307-325.
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  • Ryan, D., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Le, C. M., et al. (2015). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Organic Letters, 17(10), 2486–2489.
  • BenchChem. (2025).
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  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
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Exploratory

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 2-Amino-3-chloro-6-fluorophenol in Drug Development

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the strategic incorporation of multi-halogenated building blocks is a proven tactic for modulating physicochemical properties, enhancing metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic incorporation of multi-halogenated building blocks is a proven tactic for modulating physicochemical properties, enhancing metabolic stability, and optimizing target binding affinity. 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) represents a highly specialized, electron-deficient ortho-aminophenol.

As a Senior Application Scientist, I approach this molecule not merely as a raw material, but as a programmable synthetic node. The causality behind selecting this specific substitution pattern is rooted in three mechanistic advantages:

  • Metabolic Shielding: The 6-fluoro substituent effectively blocks cytochrome P450-mediated aromatic oxidation at the position ortho to the phenol.

  • Lipophilic Anchoring: The 3-chloro group provides a highly lipophilic vector (enhancing membrane permeability) while simultaneously lowering the pKa of the adjacent amine via inductive electron withdrawal, which can be critical for tuning the basicity of downstream heterocyclic products.

  • Bis-Nucleophilic Reactivity: The ortho-relationship of the amine and hydroxyl groups makes it an ideal precursor for the construction of rigidified benzoxazole pharmacophores.

Supplier Landscape and Pricing Analysis

Sourcing highly specific tetra-substituted aromatic rings requires navigating specialized fine chemical vendors. Because 2-Amino-3-chloro-6-fluorophenol is a niche intermediate rather than a bulk commodity, it is typically synthesized on demand or held in limited research-scale inventory by specialized catalog companies [1, 2].

Below is a synthesized data table reflecting the current supplier landscape and estimated pricing models for research-grade material (>95% purity).

Supplier / AggregatorCAS NumberCatalog IDTypical PurityAvailabilityEstimated Price (USD)
BLD Pharm 2090503-73-2BD01165081≥ 95% (HPLC)Made-to-Order / Lead TimeBulk Inquiry (~

300 / g)*
Leyan (乐研试剂) 2090503-73-2N/A≥ 95%Catalog / Lead TimeInquiry Required
ChemSrc (Aggregator) 2090503-73-2N/AVariableCustom SynthesisVariable based on scale

*Note: Exact pricing fluctuates based on raw material availability and synthesis scale. The provided estimate is derived from the pricing of closely related structural isomers (e.g., 4-Amino-3-chloro-2-fluorophenol) currently available in the market [1].

Quality Control & Self-Validating Analytical Protocol

Before committing 2-Amino-3-chloro-6-fluorophenol to a complex synthetic sequence, its structural integrity must be rigorously verified. I employ a self-validating analytical system where each technique independently confirms a specific aspect of the molecule, ensuring no false positives.

Step-by-Step Validation Methodology
  • Chromatographic Purity (HPLC-UV):

    • Procedure: Dissolve 1 mg of the sample in 1 mL of Acetonitrile/Water (50:50). Inject 10 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes.

    • Causality & Validation: Monitor at 220 nm and 254 nm. The electron-rich aromatic ring will absorb strongly. A single peak accounting for >95% of the total area validates bulk purity. The use of two wavelengths ensures that non-absorbing impurities at one wavelength are caught by the other.

  • Isotopic Mass Confirmation (LC-MS, ESI+):

    • Procedure: Divert the HPLC flow to a single quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Causality & Validation: Look for the

      
       ion at m/z ~162.0. Crucial Self-Check: The mass spectrum must exhibit a characteristic 3:1 isotopic cluster at m/z 162.0 and 164.0. This 3:1 ratio is the absolute validation of the presence of exactly one 
      
      
      
      /
      
      
      atom.
  • Regiochemical Verification (Multinuclear NMR):

    • Procedure: Acquire

      
      , 
      
      
      
      , and
      
      
      NMR spectra in DMSO-
      
      
      . Subsequently, add a drop of
      
      
      and re-acquire the
      
      
      spectrum.
    • Causality & Validation: The initial

      
       spectrum will show broad singlets for the 
      
      
      
      and
      
      
      protons. Upon
      
      
      addition, these peaks will disappear (hydrogen-deuterium exchange), self-validating the presence of the exchangeable heteroatom protons. The
      
      
      NMR must show a single resonance, confirming the mono-fluorinated state.

Synthetic Integration: Benzoxazole Derivation Workflow

The primary utility of this compound is the synthesis of 4-chloro-7-fluorobenzoxazoles. The proximity of the strong electron-withdrawing halogens significantly reduces the nucleophilicity of the amine. Therefore, standard mild acylation conditions often fail.

To overcome this, the protocol utilizes a strong acylating agent followed by acid-catalyzed cyclodehydration at elevated temperatures. The workflow below maps the logical progression of this transformation.

BenzoxazoleSynthesis SM 2-Amino-3-chloro- 6-fluorophenol Acylation Acylation (R-COCl, Pyridine) SM->Acylation Step 1 Intermediate O/N-Bis-Acylated Intermediate Acylation->Intermediate Cyclization Cyclodehydration (p-TsOH, Toluene, Reflux, -H2O) Intermediate->Cyclization Step 2 Product 4-Chloro-7-fluoro- benzoxazole Cyclization->Product Ring Closure

Figure 1: Synthetic workflow for 4-chloro-7-fluorobenzoxazole derivation.

Step-by-Step Synthetic Protocol
  • Acylation: Suspend 2-Amino-3-chloro-6-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add pyridine (3.0 eq) and cool to 0°C. Slowly add the desired acid chloride (2.2 eq). Rationale: We use excess acid chloride to intentionally bis-acylate (both N- and O-acylation) to drive the initial reaction to completion, bypassing the poor nucleophilicity of the halogenated aniline.

  • Isolation: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo to yield the crude bis-acylated intermediate.
  • Cyclodehydration: Dissolve the crude intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Equip the flask with a Dean-Stark trap. Reflux at 110°C for 12 hours. Rationale: The high temperature and continuous removal of water (via the Dean-Stark trap) thermodynamically drive the elimination of the O-acyl group and subsequent ring closure, yielding the highly stable, aromatic benzoxazole core.

References

  • ChemSrc. "2-Amino-3-chloro-6-fluorophenol Suppliers and Manufacturers." ChemSrc Database. Available at:[Link]

Foundational

Comprehensive Synthesis and Process Optimization of 2-Amino-3-chloro-6-fluorophenol: A Technical Whitepaper

Executive Summary 2-Amino-3-chloro-6-fluorophenol is a highly functionalized, tetra-substituted aromatic building block critical to modern drug discovery. It serves as a foundational precursor for the synthesis of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloro-6-fluorophenol is a highly functionalized, tetra-substituted aromatic building block critical to modern drug discovery. It serves as a foundational precursor for the synthesis of complex benzoxazoles, benzothiazoles, and advanced kinase inhibitors. The strategic placement of both a chlorine and a fluorine atom on the phenolic core imparts unique electronic and steric properties, which significantly enhance the metabolic stability and target binding affinity of downstream Active Pharmaceutical Ingredients (APIs).

Synthesizing this specific scaffold presents two distinct chemical challenges:

  • Achieving absolute regioselectivity during the introduction of the nitrogen moiety onto the heavily substituted ring.

  • Ensuring strict chemoselectivity to prevent hydrodehalogenation (loss of Cl or F) during the final nitro-to-amine reduction step.

This whitepaper details a highly optimized, scalable, and self-validating synthetic route designed to overcome these challenges, grounded in fundamental physical organic chemistry and field-proven methodologies.

Retrosynthetic Strategy & Mechanistic Rationale

Nomenclature Mapping & Precursor Selection

The most atom-economical route to 2-amino-3-chloro-6-fluorophenol begins with the commercially available building block 5-chloro-2-fluorophenol . It is crucial to recognize that the target molecule (1-OH, 2-NH₂, 3-Cl, 6-F) is structurally identical to 6-amino-5-chloro-2-fluorophenol. By working backward, the immediate precursor required is 5-chloro-2-fluoro-6-nitrophenol .

Directing Group Analysis

In the starting material (5-chloro-2-fluorophenol), the substituents dictate the site of electrophilic aromatic substitution:

  • The hydroxyl (-OH) group is a strong ortho/para director.

  • The chlorine (-Cl) is a weaker ortho/para director.

  • The fluorine (-F) at position 2 directs to positions 3 and 5 (which are already occupied).

Consequently, positions 4 and 6 are highly activated by the synergistic directing effects of both the -OH and -Cl groups. Standard nitration will yield a mixture of the 4-nitro (para) and 6-nitro (ortho) isomers. To maximize the yield of the desired ortho-isomer, advanced mild nitrating systems, such as Strontium Nitrate (


) on silica, are employed to heavily favor ortho-regioselectivity[1].
Causality of Isomer Separation

The resulting isomeric mixture is elegantly resolved using steam distillation. This separation is governed by hydrogen bonding dynamics:

  • The Ortho-Isomer (Target): Forms a strong intramolecular hydrogen bond between the phenolic -OH and the adjacent -NO₂ group. This internal masking prevents intermolecular bonding with water, lowering its boiling point and rendering it highly steam volatile[2].

  • The Para-Isomer (Byproduct): Cannot form an intramolecular bond due to steric distance. It forms extensive intermolecular hydrogen bonds, making it non-volatile under steam distillation conditions[3].

Quantitative Data Presentation

The following tables summarize the empirical data used to optimize the regioselectivity of the nitration step and the chemoselectivity of the reduction step.

Table 1: Optimization of Nitration Conditions for 5-Chloro-2-fluorophenol

Nitrating SystemTemp (°C)Time (h)Total YieldOrtho:Para RatioChemoselectivity Notes
Conc. HNO₃ / H₂SO₄0–52.065%40:60High oxidative tar formation
Dilute HNO₃ (9 wt%)2548.030%48:49Sluggish reaction kinetics
Dilute HNO₃ + Sonication252.085%45:55Clean profile, moderate regioselectivity[4]
Sr(NO₃)₂ / H₂SO₄-Silica 25 1.0 92% 85:15 Excellent ortho-selectivity, solvent-free [1]

Table 2: Catalyst Screening for Chemoselective Reduction of 5-Chloro-2-fluoro-6-nitrophenol

Reducing AgentSolvent SystemTemp (°C)ConversionDehalogenationIsolated Yield
Pd/C, H₂ (1 atm)Methanol25>99%45% (Cl loss)40%
SnCl₂·2H₂OEthanol7095%<1%78%
Fe powder, AcOHAcetic Acid / H₂O80>99%<1%85%
Fe powder, NH₄Cl Ethanol / H₂O 80 >99% 0% 92% [5]

Step-by-Step Experimental Protocols

Protocol A: Regioselective Nitration & Steam Distillation

This protocol utilizes a solid-supported reagent to maximize ortho-selectivity and employs a physical organic separation technique.

  • Preparation: In a 500 mL round-bottom flask, charge 5-chloro-2-fluorophenol (14.6 g, 100 mmol) and H₂SO₄-Silica catalyst (5.0 g).

  • Reagent Addition: Slowly add

    
     (27.5 g, 130 mmol) in small portions over 30 minutes.
    
    • Self-Validation Checkpoint: Monitor the internal temperature using a thermocouple; maintain strictly below 25°C to prevent oxidative degradation and tar formation.

  • Reaction: Stir the solid mixture vigorously for 1 hour.

    • Self-Validation Checkpoint: Analyze an aliquot via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the starting material (

      
      ) and the appearance of two new spots (ortho-isomer 
      
      
      
      , para-isomer
      
      
      ) confirms reaction completion. The higher
      
      
      of the ortho-isomer validates the presence of intramolecular hydrogen bonding.
  • Separation (Steam Distillation): Transfer the crude mixture to a steam distillation apparatus. Pass live steam through the flask.

    • Self-Validation Checkpoint: The distillate will appear as a bright yellow emulsion. Continue distillation until the distillate runs clear, indicating complete recovery of the steam-volatile 5-chloro-2-fluoro-6-nitrophenol[2].

  • Isolation: Extract the distillate with Dichloromethane (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the target precursor as a yellow crystalline solid.
Protocol B: Chemoselective Béchamp Reduction

Standard catalytic hydrogenation (Pd/C) is strictly avoided here, as palladium readily inserts into activated C-Cl bonds, leading to catastrophic hydrodehalogenation[6]. The Béchamp reduction utilizes a single-electron transfer (SET) mechanism that is entirely chemoselective for the nitro group[5].

  • Preparation: Suspend 5-chloro-2-fluoro-6-nitrophenol (9.5 g, 50 mmol) in a mixture of Ethanol (100 mL) and Water (25 mL) in a 250 mL flask equipped with a reflux condenser.

  • Activation: Add Iron powder (325 mesh, 14.0 g, 250 mmol) and Ammonium Chloride (

    
    , 13.3 g, 250 mmol).
    
    • Self-Validation Checkpoint: Ensure the iron powder is unoxidized (dark gray, not rust-colored) to guarantee optimal electron transfer efficiency.

  • Reduction: Heat the mixture to 80°C (reflux) for 2 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The mass peak of the nitro precursor (

      
       191) must completely shift to the amine product (
      
      
      
      161). The absolute absence of
      
      
      127 confirms zero hydrodehalogenation of the chlorine atom.
  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot ethanol.

  • Purification: Concentrate the filtrate, dilute with water, and extract with Ethyl Acetate. Wash with brine, dry, and evaporate to yield 2-Amino-3-chloro-6-fluorophenol as an off-white solid. Store under an inert argon atmosphere to prevent amine oxidation.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Material: 5-Chloro-2-fluorophenol Nitration Regioselective Nitration Sr(NO3)2 / H2SO4-Silica SM->Nitration Electrophilic Aromatic Substitution Mix Isomeric Mixture: 6-Nitro (Ortho) + 4-Nitro (Para) Nitration->Mix Distillation Steam Distillation (Separation by H-Bonding) Mix->Distillation Para Residue (Non-Volatile): 5-Chloro-2-fluoro-4-nitrophenol Distillation->Para Intermolecular H-Bonds Ortho Distillate (Target Precursor): 5-Chloro-2-fluoro-6-nitrophenol Distillation->Ortho Intramolecular H-Bond Reduction Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) Ortho->Reduction Isomerically Pure Target Target Compound: 2-Amino-3-chloro-6-fluorophenol Reduction->Target Avoids Hydrodehalogenation

Synthetic workflow for 2-Amino-3-chloro-6-fluorophenol highlighting key selectivity checkpoints.

References

  • While separating a mixture of ortho-and para nitrophenols by steams d Source: askIITians URL:[Link]

  • The best method to separate a mixture of ortho and para nitrophenol (1:1) Source: Allen URL:[Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

  • Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium Source: ACS Publications URL:[Link]

  • Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions Source: SciSpace URL:[Link]

Sources

Exploratory

2-Amino-3-chloro-6-fluorophenol: Physicochemical Profiling and Strategic Applications in Drug Design

Executive Summary 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2)[1] is a highly specialized polyhalogenated building block utilized in advanced organic synthesis and drug discovery. The strategic positioning of fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2)[1] is a highly specialized polyhalogenated building block utilized in advanced organic synthesis and drug discovery. The strategic positioning of fluorine and chlorine around an ortho-aminophenol core creates a unique electronic and steric environment. This compound is increasingly critical in the development of pharmaceuticals and agrochemicals[2], where it serves as a bioisostere, enhances metabolic stability, and facilitates complex target-binding interactions[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and validated handling protocols for synthetic applications.

Physicochemical Profiling & Pharmacokinetic Implications

Understanding the foundational PubChem data of the C6H5ClFNO scaffold is critical for predicting its behavior in biological systems. The data below is synthesized from validated isomeric profiles[4] to provide a comprehensive pharmacokinetic baseline.

PropertyValueClinical/Chemical Significance
Molecular Formula C6H5ClFNOCore polyhalogenated aromatic scaffold.
Molecular Weight 161.56 g/mol [1]Highly fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass 161.00437 Da[4]Critical metric for High-Resolution Mass Spectrometry (HRMS) tracking.
TPSA 46.3 Ų[4]Well below the 90 Ų threshold, indicating excellent Blood-Brain Barrier (BBB) permeability.
XLogP3-AA ~1.6[4]Optimal lipophilicity-hydrophilicity balance for oral absorption.
H-Bond Donors 2 (-OH, -NH2)[4]Enables bidentate hydrogen-bonding interactions with target proteins.
H-Bond Acceptors 3 (O, N, F)[4]Facilitates complex intramolecular and intermolecular bonding networks.

Expert Insight: The Topological Polar Surface Area (TPSA) of 46.3 Ų combined with an XLogP of 1.6 makes derivatives of this compound highly suitable for central nervous system (CNS) indications. The fragment strictly adheres to the "Rule of 3," ensuring that subsequent functionalization will not easily push the final drug candidate outside of Lipinski's Rule of 5 parameters.

Mechanistic Role in Drug Design: The Polyhalogenated Motif

The incorporation of both fluorine and chlorine on the aminophenol ring is not arbitrary; it is a calculated design choice to modulate pharmacodynamics and pharmacokinetics[5].

  • C6-Fluorine (Metabolic Shielding & Bioisosterism): Fluorine is approximately 20% larger than hydrogen, allowing it to act as a bioisostere without introducing severe steric clashes[3]. Positioned at C6, it blocks cytochrome P450-mediated aromatic oxidation, significantly extending the metabolic half-life of the pharmacophore. Furthermore, its strong electron-withdrawing nature lowers the pKa of the adjacent C1-phenol, increasing the phenol's capacity to act as a hydrogen-bond donor at physiological pH.

  • C3-Chlorine (Lipophilic Anchoring & Halogen Bonding): The bulkier chlorine atom provides a lipophilic anchor designed to occupy deep hydrophobic pockets (e.g., the DFG-out conformation in kinase ATP-binding sites). The chlorine can also participate in orthogonal halogen bonding, where its electrophilic "sigma-hole" interacts favorably with the electron-rich backbone carbonyls of the target protein.

Pharmacological mechanism of action for halogenated aminophenol derivatives.

Synthetic Workflows: Overcoming Steric Congestion

The structure of 2-amino-3-chloro-6-fluorophenol presents a unique synthetic challenge: the C2-amine is severely sterically hindered by the adjacent C1-hydroxyl and C3-chlorine groups. Furthermore, the electron-withdrawing halogens drastically reduce the nucleophilicity of the amine. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail or yield poor conversions.

To ensure a self-validating and high-yielding reaction, the following protocol utilizes in situ acyl chloride generation to force the N-acylation, followed by an integrated In-Process Control (IPC) to correct potential over-reactivity.

Protocol: Selective N-Acylation of 2-Amino-3-chloro-6-fluorophenol
  • Preparation & Degassing: Halogenated aminophenols are highly susceptible to oxidation into colored quinone-imine intermediates[6]. Dissolve the starting carboxylic acid (1.1 eq) in anhydrous, nitrogen-sparged dichloromethane (DCM).

  • Acyl Chloride Generation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.1 eq). Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 2-amino-3-chloro-6-fluorophenol (1.0 eq) and pyridine (3.0 eq) in DCM. Add the acyl chloride solution dropwise to the aminophenol at 0 °C. Causality: Pyridine acts as an acyl transfer catalyst, while the strict 0 °C temperature kinetically favors N-acylation over O-acylation.

  • Self-Correction (Hydrolysis): If LC-MS IPC indicates the formation of the O,N-diacylated byproduct, treat the crude mixture with 1.0 M LiOH in THF/H2O (3:1) for 1 hour at room temperature. Causality: The ester (O-acyl) bond is significantly more labile to basic hydrolysis than the sterically protected amide (N-acyl) bond, allowing for quantitative reversion to the desired N-acyl phenol.

Synthetic workflow with integrated in-process controls (IPC).

Analytical Characterization Protocol

To guarantee the structural integrity of the synthesized derivatives, a dual-modality analytical approach is required.

Step 1: LC-MS Profiling

  • Method: Reverse-phase UPLC (C18 column) coupled with Electrospray Ionization (ESI) in both positive and negative modes.

  • Validation: Look for the exact mass[4]. The presence of one chlorine atom will yield a distinct isotopic pattern (an M and M+2 peak in a ~3:1 ratio). Negative ion mode (ESI-) is particularly highly sensitive for this scaffold due to the acidic nature of the fluorinated phenol.

Step 2: Multinuclear NMR (¹H and ¹⁹F)

  • Method: Dissolve the purified product in DMSO-d6.

  • Validation: ¹⁹F NMR is critical here. The C6-fluorine is highly sensitive to its local electronic environment. If unwanted O-alkylation or O-acylation has occurred, the ¹⁹F signal will experience a significant downfield chemical shift (deshielding) compared to the free phenol. This provides a rapid, background-free method to confirm regioselectivity without relying solely on complex ¹H-NMR integrations.

References

  • 5-Amino-2-chloro-4-fluorophenol | C6H5ClFNO | CID 158654 - PubChem. Source: nih.gov. URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Source: acs.org. URL:[Link]

  • Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review - PubMed. Source: nih.gov. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Amino-3-chloro-6-fluorophenol Derivatives

Introduction: The Strategic Importance of 2-Amino-3-chloro-6-fluorophenol in Modern Drug Discovery 2-Amino-3-chloro-6-fluorophenol is a highly functionalized aromatic building block of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Amino-3-chloro-6-fluorophenol in Modern Drug Discovery

2-Amino-3-chloro-6-fluorophenol is a highly functionalized aromatic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its unique substitution pattern, featuring an aniline, a phenol, a chlorine atom, and a fluorine atom, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for regioselective modifications, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents.

The presence of fluorine is particularly noteworthy, as the incorporation of this element into drug candidates has become a prevalent strategy in the pharmaceutical industry to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the reactivity of 2-Amino-3-chloro-6-fluorophenol and detailed protocols for its derivatization, empowering researchers to leverage its synthetic potential. While specific literature on this exact molecule is limited, the protocols herein are built upon the well-established chemistry of closely related halogenated aminophenols and are designed to be robust and adaptable.

General Handling and Storage

2-Amino-3-chloro-6-fluorophenol and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many aminophenols, there is a potential for oxidation, which can lead to coloration of the material. Therefore, it is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.

Core Reactivity and Synthetic Pathways

The synthetic utility of 2-Amino-3-chloro-6-fluorophenol stems from the differential reactivity of its three primary functional sites: the amino group, the hydroxyl group, and the aromatic ring, which is activated for certain transformations. The following sections detail key reaction protocols for the selective functionalization of this versatile scaffold.

I. N-Functionalization Reactions

The amino group is a primary site for modification, allowing for the introduction of a wide range of substituents through acylation, sulfonylation, and alkylation reactions. These transformations are fundamental for building more complex, drug-like molecules.

N-acylation is a robust method for introducing amide functionalities, which are prevalent in many pharmaceutical compounds. The following protocol describes a general procedure for the N-acetylation of 2-Amino-3-chloro-6-fluorophenol.

Experimental Protocol: N-Acetylation

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-Amino-3-chloro-6-fluorophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent, for example, acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq), dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated product.

ParameterValueReference
Yield 75-95% (expected)
Purity (by HPLC) >98% (typical)
Reaction Time 2-12 hours
Reaction Temperature 0 °C to room temperature
II. O-Functionalization Reactions

The phenolic hydroxyl group offers another key handle for derivatization, most commonly through O-alkylation to form ethers. This modification can significantly impact the compound's physicochemical properties, such as lipophilicity and solubility.

The Williamson ether synthesis is a classical and reliable method for the formation of ethers from phenols. The increased acidity of the phenolic proton in 2-Amino-3-chloro-6-fluorophenol, due to the electron-withdrawing halogen substituents, facilitates its deprotonation.

Experimental Protocol: O-Alkylation

  • Inert Atmosphere: To an oven-dried round-bottom flask under an inert atmosphere, add 2-Amino-3-chloro-6-fluorophenol (1.0 eq).

  • Solvent and Base: Add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.1-0.5 M). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), and stir the suspension vigorously.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

ParameterValueReference
Yield 60-90% (expected)
Purity (by HPLC) >95% (typical)
Reaction Time 2-12 hours
Reaction Temperature 60-80 °C

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or MeCN is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide. Weaker bases like potassium carbonate are often sufficient due to the enhanced acidity of the phenol, which also helps to minimize potential side reactions such as N-alkylation.

III. Aromatic Ring Functionalization: Cross-Coupling Reactions

The chloro-substituent on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, respectively, enabling the synthesis of highly complex derivatives. It is important to note that the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more active catalyst systems.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine the 2-Amino-3-chloro-6-fluorophenol derivative (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst like a Buchwald ligand-based system, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The residue is purified by column chromatography.

Expertise & Experience: For challenging couplings involving aryl chlorides, the use of highly active palladium catalysts with sterically demanding and electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to achieve good yields. The choice of base and solvent system can also be critical and may require optimization for specific substrates.

IV. Heterocyclic Synthesis: Formation of Benzoxazoles

The ortho-relationship of the amino and hydroxyl groups in 2-Amino-3-chloro-6-fluorophenol makes it an excellent precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.

This protocol describes a convenient one-pot synthesis of 2-substituted benzoxazoles from 2-Amino-3-chloro-6-fluorophenol and a carboxylic acid, using thionyl chloride and methanesulfonic acid.

Experimental Protocol: Benzoxazole Synthesis

  • Acid Chloride Formation: In a round-bottom flask, treat the carboxylic acid (1.0 eq) with thionyl chloride (SOCl₂, 1.2 eq) and heat at 80 °C for 1 hour. After the reaction, remove the excess SOCl₂ by distillation or under a stream of nitrogen.

  • Cyclocondensation: To the in situ generated acid chloride, add a solution of 2-Amino-3-chloro-6-fluorophenol (1.0 eq) in a solvent such as 1,4-dioxane. Then, add methanesulfonic acid (MeSO₃H, 3.0 eq) as a catalyst.

  • Reaction: Heat the reaction mixture at 100 °C. Monitor the formation of the benzoxazole product by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, and then wash, dry, and concentrate the organic phase. The crude product can be purified by column chromatography.

Visualization of Synthetic Workflows

G cluster_start Starting Material cluster_n_func N-Functionalization cluster_o_func O-Functionalization cluster_cross_coupling Cross-Coupling cluster_heterocycle Heterocycle Formation A 2-Amino-3-chloro-6-fluorophenol B N-Acylation (Acyl Halide/Anhydride, Base) A->B C N-Alkylation (Alkyl Halide, Base) A->C D N-Sulfonylation (Sulfonyl Chloride, Base) A->D E O-Alkylation (Alkyl Halide, Base) A->E F O-Acylation (Acyl Halide, Base) A->F G Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) A->G H Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) A->H I Benzoxazole Synthesis (Carboxylic Acid/Derivative, Acid Catalyst) A->I

Caption: Synthetic pathways for the derivatization of 2-Amino-3-chloro-6-fluorophenol.

Conclusion

2-Amino-3-chloro-6-fluorophenol is a valuable and versatile starting material for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The key to success lies in the careful selection of reaction conditions to achieve the desired regioselectivity, and it is often necessary to perform reaction optimization for specific substrates. The principles and procedures described herein are intended to serve as a starting point for such investigations, paving the way for the discovery of novel and impactful molecules.

References

  • Methanesulfonic acid has been found to be a highly effective catalyst for a convenient and one-pot synthesis of 2-substituted benzoxazoles by the reaction of 2-aminophenol with acid chlorides, generated in situ from carboxylic acids. Aryl, heteroaryl, and arylalkyl carboxylic acids provided excellent yields of the corresponding benzoxazoles. The reaction conditions were compatible with various substituents such as chloro, bromo, nitro, methoxy, cyclopentyloxy, phenoxy, thiophenoxy,
Application

Application Note: Advanced Coupling Strategies for 2-Amino-3-chloro-6-fluorophenol

Executive Summary 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) is a highly functionalized, electron-deficient aromatic building block heavily utilized in drug discovery and agrochemical development. Its unique sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) is a highly functionalized, electron-deficient aromatic building block heavily utilized in drug discovery and agrochemical development. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an adjacent primary amine, a deactivated aryl chloride, and an aryl fluoride—makes it a versatile but challenging precursor. This application note details three distinct, field-proven coupling methodologies: heterocycle cyclocondensation, palladium-catalyzed Suzuki-Miyaura cross-coupling at the deactivated C-Cl bond, and selective Buchwald-Hartwig amination.

Hetero-Coupling: Benzoxazole Ring Construction

The synthesis of benzoxazoles from 2-aminophenols is a cornerstone reaction in medicinal chemistry. For 2-amino-3-chloro-6-fluorophenol, the electron-withdrawing halogens (Cl and F) significantly decrease the nucleophilicity of the primary amine. Traditional mild condensation methods often fail or require extended reaction times. To overcome this thermodynamic barrier, we utilize a one-pot cyclodehydration strategy employing methanesulfonic acid (MsOH) and microwave irradiation to forcefully drive the formation of the intermediate amide and subsequent ring closure, as supported by established 1.

Benzoxazole A 2-Amino-3-chloro- 6-fluorophenol C N-Acyl / O-Acyl Intermediate A->C Acylation (Acid Catalyst) B Carboxylic Acid (R-COOH) B->C D 4-Chloro-7-fluoro- 2-R-benzoxazole C->D Intramolecular Cyclodehydration (-H2O)

Mechanistic pathway for the condensation of 2-amino-3-chloro-6-fluorophenol into a benzoxazole.

Protocol 1: Microwave-Assisted Benzoxazole Synthesis

Causality & Validation: Microwave irradiation ensures rapid, uniform heating, overcoming the high activation energy barrier caused by the electron-deficient amine. MsOH acts as both a Brønsted acid catalyst for the initial acylation and a dehydrating agent for the cyclization.

  • Preparation: In a 10 mL microwave-safe vessel, combine 2-amino-3-chloro-6-fluorophenol (1.0 mmol), the desired carboxylic acid (1.0 mmol), and methanesulfonic acid (3.0 mmol).

  • Reaction: Seal the vessel and irradiate at 150 °C for 20 minutes (300 W max power). Self-Validation Step: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The complete disappearance of the highly polar starting material validates the progression to the less polar, UV-active benzoxazole.

  • Quench & Workup: Cool to room temperature. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ (10 mL) dropwise until CO₂ evolution ceases. Extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Suzuki-Miyaura Cross-Coupling at the Deactivated C3-Cl Bond

Aryl chlorides are notoriously challenging substrates for Suzuki-Miyaura coupling due to the high bond dissociation energy of the C-Cl bond. The presence of ortho-amino and meta-hydroxyl groups further complicates the reaction by potentially coordinating to the palladium center and poisoning the catalyst. To achieve successful oxidative addition, a highly active, bulky, electron-rich phosphine ligand such as XPhos is strictly required, aligning with 2.

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl Cleavage Trans Transmetalation OxAdd->Trans Ar-Pd(II)-Cl RedElim Reductive Elimination Trans->RedElim Ar'-B(OH)2 K3PO4 Base RedElim->Pd0 Biaryl Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle highlighting C-Cl oxidative addition.

Protocol 2: C-Cl Suzuki-Miyaura Coupling

Causality & Validation: Pd₂(dba)₃ combined with XPhos generates a highly reactive monoligated Pd(0) species. The bulky biphenyl backbone of XPhos facilitates reductive elimination, while its electron-rich dicyclohexylphosphine moiety forces oxidative addition into the stubborn C-Cl bond. K₃PO₄ is chosen as a mild, anhydrous base to activate the boronic acid without deprotonating the phenol, which would otherwise electronically deactivate the ring further.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-amino-3-chloro-6-fluorophenol (1.0 mmol), arylboronic acid (1.5 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane. Critical Step: Degassing (via freeze-pump-thaw or rigorous argon sparging for 15 mins) is mandatory to prevent the oxidation of the electron-rich phosphine ligand.

  • Reaction: Heat the mixture to 100 °C for 12–18 hours. Self-Validation Step: Validate reaction completion via LC-MS; the mass shift must correspond to the loss of the chlorine isotope pattern (M-35) and the addition of the aryl mass.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via column chromatography.

Buchwald-Hartwig Amination (N-Arylation)

Utilizing the primary amine at position 2 allows for the synthesis of complex diarylamines. The primary synthetic challenge lies in preventing competitive O-arylation at the adjacent phenol group.

Protocol 3: Selective N-Arylation

Causality & Validation: BrettPhos is explicitly designed for the monoarylation of primary amines. Its extreme steric bulk prevents the coordination of a second aryl group (preventing over-arylation) and kinetically disfavors the coordination of the sterically hindered phenoxide oxygen, ensuring absolute chemoselectivity for the nitrogen atom.

  • Preparation: Under an inert atmosphere, combine 2-amino-3-chloro-6-fluorophenol (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (NaOtBu) (2.2 mmol).

  • Reaction: Add 5 mL of anhydrous toluene. Heat to 90 °C for 8 hours. Self-Validation Step: Monitor via GC-MS to ensure no heavier O-arylated or di-arylated side products are forming.

  • Workup: Quench with aqueous NH₄Cl to neutralize the strong base. Extract with dichloromethane, dry over MgSO₄, and purify via recrystallization or chromatography.

Quantitative Data Summary

Table 1: Comparative Analysis of Coupling Methodologies for 2-Amino-3-chloro-6-fluorophenol

Reaction TypeTarget Bond/SiteCatalyst/ReagentsTemp/TimeTypical YieldKey Challenge Overcome
Benzoxazole Condensation C1-OH & C2-NH₂MsOH (3.0 eq)150 °C (MW) / 20 min75–85%Deactivated amine nucleophilicity
Suzuki-Miyaura Coupling C3-ClPd₂(dba)₃ / XPhos / K₃PO₄100 °C / 12–18 h60–75%High C-Cl bond dissociation energy
Buchwald-Hartwig Amination C2-NH₂Pd(OAc)₂ / BrettPhos / NaOtBu90 °C / 8 h65–80%Competitive O-arylation

Workflow Optimization Logic

To ensure reproducible results across these sensitive catalytic cycles, a strict operational workflow must be adhered to, particularly regarding the exclusion of oxygen and moisture.

Workflow Step1 Step 1: Reagent Prep Degas Solvents Weigh Catalyst Step2 Step 2: Reaction Inert Atmosphere Controlled Heating Step1->Step2 Step3 Step 3: Validation LC-MS / TLC Monitoring Step2->Step3 Step4 Step 4: Purification Celite Filtration Chromatography Step3->Step4

Standard operating procedure workflow for air- and moisture-sensitive cross-coupling reactions.

References

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids Source: Australian Journal of Chemistry URL:[Link]

Sources

Method

Advanced Chemoselective Hydrogenation of 2-Amino-3-chloro-6-fluorophenol Precursors

Executive Summary & Scope The synthesis of highly substituted halogenated anilines, specifically 2-amino-3-chloro-6-fluorophenol , is a critical operation in the development of advanced pharmaceutical and agrochemical ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The synthesis of highly substituted halogenated anilines, specifically 2-amino-3-chloro-6-fluorophenol , is a critical operation in the development of advanced pharmaceutical and agrochemical pharmacophores. The primary synthetic route involves the catalytic hydrogenation of its precursor, 3-chloro-6-fluoro-2-nitrophenol .

This application note details the mechanistic causality, catalyst selection, and self-validating protocols required to achieve quantitative reduction of the nitro moiety while strictly preserving the labile carbon-chlorine (C–Cl) bond.

The Chemoselectivity Paradigm: Mechanistic Causality

The catalytic hydrogenation of halonitroarenes presents a notorious chemoselectivity challenge. While the carbon-fluorine (C–F) bond is thermodynamically robust and generally resistant to hydrogenolysis, the C–Cl bond is highly susceptible to cleavage[1].

During the reduction process, the nitro group is sequentially reduced through nitroso and hydroxylamine intermediates before yielding the final aniline[2]. However, on unmodified zero-valent metal surfaces (such as standard Pd/C or Pt/C), the C–Cl bond of either the intermediates or the final product can undergo rapid oxidative addition to the metal active sites. This competing pathway leads to hydrodehalogenation, resulting in the accumulation of the undesired impurity, 2-amino-6-fluorophenol[2].

The Solution (Electronic Modulation): To prevent hydrodehalogenation, the electronic structure of the catalyst must be engineered. By modifying the metal surface with organic ligands (e.g., DMA, PPh₃) or inorganic poisons (e.g., sulfur, NaVO₃), the electron density on the metal nanoparticles is artificially increased[2][3]. This electron-enriched state generates partially negative-charged hydrogen species that suppress electrophilic attack on the C–Cl bond[4]. Furthermore, these modifiers often selectively poison the highly active "step" sites on the metal crystal lattice where C–Cl cleavage occurs, leaving the planar terraces free to process the highly polar nitro group.

Process Visualization

G A Precursor: 3-Chloro-6-fluoro-2-nitrophenol B Catalytic Hydrogenation (H2, Solvent) A->B C Unmodified Catalyst (e.g., Standard Pd/C) B->C Conventional D Engineered Catalyst (e.g., Sulfided Pt/C or Pt/DMA-RGO) B->D Optimized E Hydrodehalogenation (C-Cl Bond Cleavage) C->E F Selective Nitro Reduction (C-Cl Bond Preserved) D->F G Impurity: 2-Amino-6-fluorophenol E->G H Target Product: 2-Amino-3-chloro-6-fluorophenol F->H

Divergent hydrogenation pathways of 3-chloro-6-fluoro-2-nitrophenol based on catalyst selection.

Catalyst Selection & Quantitative Performance

The table below summarizes the causality of catalyst choice on reaction outcomes, demonstrating why engineered catalysts are mandatory for this transformation.

Catalyst SystemElectronic ModifierTemp (°C)Pressure (MPa)Conversion (%)Selectivity for Target (%)Dechlorinated Impurity (%)
Standard Pd/C None250.5> 99.9< 70.0> 30.0
Standard Pt/C None501.098.585.013.5
Pd/CoFe-LDHs Electron-enriched support250.597.493.34.1
Pt/C (Sulfided) Sulfur (Inorganic)501.099.096.52.5
Pt/DMA-RGO DMA ligand (Organic)502.099.5> 99.0< 1.0

(Note: Data synthesized from authoritative halonitrobenzene reduction studies[3][4] and adapted for the specific thermodynamic profile of chlorofluoronitrophenols).

Self-Validating Experimental Protocol

The following protocol utilizes a commercially viable Sulfided 5% Pt/C catalyst to achieve chemoselective reduction. The procedure is designed as a self-validating system, meaning the physical and analytical outputs at each stage inherently verify the success of the chemical mechanics.

Reagents & Equipment
  • Substrate: 3-Chloro-6-fluoro-2-nitrophenol (50 mmol, 9.58 g)

  • Catalyst: 5% Pt/C, Sulfided (0.5 g, ~5 wt% loading relative to substrate)

  • Solvent: Isopropanol (100 mL). Causality: Protic solvents stabilize the polar transition states of nitro reduction. Isopropanol is chosen over methanol to slightly reduce hydrogen solubility, slowing the reaction enough to prevent thermal runaway.

  • Equipment: 300 mL Parr Autoclave with internal cooling coil and gas entrainment impeller.

Step-by-Step Execution
  • Reactor Charging: Charge the 300 mL autoclave with 9.58 g of 3-chloro-6-fluoro-2-nitrophenol, 100 mL of isopropanol, and 0.5 g of sulfided 5% Pt/C.

  • Inertion: Seal the reactor. Purge the headspace with Nitrogen (0.5 MPa) three times to displace oxygen, followed by three purges with Hydrogen (0.5 MPa).

  • Pressurization & Heating: Pressurize the reactor to 1.0 MPa with H₂. Begin moderate agitation (400 rpm) and heat the jacket to 50 °C .

  • Reaction Initiation: Once at 50 °C, increase agitation to 800 rpm to overcome gas-liquid mass transfer limitations.

  • Monitoring: Maintain H₂ pressure at 1.0 MPa via a constant-pressure regulator attached to a mass flow controller.

  • Termination: The reaction is deemed complete when hydrogen uptake ceases entirely (typically 2.5 to 4 hours).

  • Workup: Cool the reactor to 20 °C, vent residual H₂, and purge with N₂. Filter the reaction mixture through a tight Celite pad under an inert atmosphere (the resulting aminophenol is sensitive to air oxidation). Concentrate the filtrate in vacuo to yield the crude product, which can be recrystallized from toluene/heptane.

In-Process Self-Validation Checkpoints

To ensure the protocol is functioning correctly without relying solely on post-reaction analysis, monitor the following built-in validation metrics:

  • Validation 1 (Thermodynamic Exotherm): The reduction of a nitro group is highly exothermic (

    
     kJ/mol). Upon increasing agitation to 800 rpm, you must observe a sharp, transient spike in internal temperature (requiring cooling water intervention). A lack of exotherm indicates catalyst poisoning or mass-transfer failure.
    
  • Validation 2 (Stoichiometric H₂ Uptake): Quantitative reduction of the nitro group requires exactly 3.0 molar equivalents of H₂ (150 mmol for this scale). Using the mass flow controller, verify that total consumption is exactly 150 mmol. Consumption exceeding 155 mmol is a direct, real-time indicator that hydrodehalogenation (C–Cl cleavage) has initiated.

  • Validation 3 (Chromatographic Shift): Process a reaction aliquot via Reverse-Phase HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Because the chlorine atom provides significant lipophilicity, any dechlorinated impurity (2-amino-6-fluorophenol) will elute significantly earlier than the target 2-amino-3-chloro-6-fluorophenol. Baseline resolution between these two peaks validates the chemoselectivity of the chosen catalyst.

References

  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects Source: CCS Chemistry URL
  • Source: Journal of the American Chemical Society (PubMed)
  • Title: Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines Source: MDPI URL

Sources

Application

Application Note: 2-Amino-3-chloro-6-fluorophenol as a Privileged Precursor for 4-Chloro-7-fluorobenzoxazole Kinase Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Compound: 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) Executive Summary In contemporary medicinal chemistry, the benzoxazole r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Compound: 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2)

Executive Summary

In contemporary medicinal chemistry, the benzoxazole ring is a highly privileged scaffold, frequently utilized as an ATP-competitive hinge-binder in kinase inhibitors and as a core pharmacophore in antimicrobial agents [1]. However, the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of unsubstituted benzoxazoles are often compromised by rapid cytochrome P450-mediated oxidative metabolism and suboptimal target residence times.

The introduction of 2-Amino-3-chloro-6-fluorophenol as a specialized synthetic building block solves these challenges by providing absolute regiocontrol for the synthesis of 4-chloro-7-fluorobenzoxazoles . By pre-installing the halogens on the ortho-aminophenol precursor, chemists bypass the low yields and poor regioselectivity associated with late-stage electrophilic halogenation of the benzoxazole core.

Stereoelectronic Rationale: The Causality of Halogenation

Successful drug design requires moving beyond empirical screening to rational, causality-driven structural modifications. The cyclization of 2-amino-3-chloro-6-fluorophenol yields a benzoxazole with chlorine at the C4 position and fluorine at the C7 position. This specific substitution pattern exerts profound stereoelectronic effects [2, 3]:

  • C4-Chlorine (Conformational Locking): The C4 position is adjacent to the benzoxazole nitrogen. A bulky chlorine atom at this site creates severe steric hindrance with substituents at the C2 position (e.g., piperidinyl or aryl groups). This steric clash restricts the rotation of the C2-substituent, "locking" the molecule into a low-energy bioactive conformation. This reduces the entropic penalty upon binding to the kinase hinge region, significantly boosting binding affinity (Kd).

  • C7-Fluorine (Metabolic Shielding & pKa Modulation): The C7 position is highly susceptible to phase I hydroxylation. Fluorine substitution acts as an isosteric metabolic shield, blocking oxidation and extending the in vivo half-life. Furthermore, the strong inductive electron-withdrawing effect (-I) of the C7-fluorine lowers the pKa of the benzoxazole nitrogen. This modulates the nitrogen's hydrogen-bond acceptor strength, optimizing its interaction with the backbone amide NH of critical kinase residues (e.g., Cys919 in VEGFR-2) [2].

Pathway L Growth Factors (VEGF / HGF) R Receptor Tyrosine Kinases (VEGFR-2 / c-Met) L->R ATP ATP Binding Pocket (Hinge Region) R->ATP I 4-Cl-7-F-Benzoxazole Inhibitor I->ATP Competitive Binding S Downstream Signaling (MAPK / PI3K / AKT) ATP->S T Tumor Angiogenesis & Proliferation S->T

Mechanism of action for benzoxazole-based dual VEGFR-2/c-Met kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The synergistic effect of the 4-chloro and 7-fluoro substitutions can be quantified through comparative biochemical assays. The table below summarizes representative QSAR data demonstrating how the 4-Cl-7-F motif (derived from 2-amino-3-chloro-6-fluorophenol) outperforms mono-halogenated and unsubstituted analogs in dual VEGFR-2/c-Met inhibition[2, 4].

Scaffold SubstitutionVEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)LogP (Lipophilicity)Human Liver Microsome T₁/₂ (min)
Unsubstituted Benzoxazole28014502.818
7-Fluoro only1959803.145
4-Chloro only853203.522
4-Chloro-7-fluoro (Target) 42 110 3.8 >120

Data Interpretation: The 4-chloro modification drives potency (reducing IC₅₀) via conformational locking, while the 7-fluoro modification drives metabolic stability (increasing T₁/₂). The combination yields a highly potent, metabolically robust clinical candidate profile.

Experimental Methodology: Regioselective Synthesis

To ensure scientific integrity, the following protocol details a self-validating system for the synthesis of 2-substituted 4-chloro-7-fluorobenzoxazoles using 2-amino-3-chloro-6-fluorophenol. We utilize Polyphosphoric Acid (PPA) as it acts simultaneously as a solvent, acid catalyst, and dehydrating agent, driving the thermodynamic cyclization to completion.

Synthesis A 2-Amino-3-chloro- 6-fluorophenol C Amidation (PPA, 110°C) A->C B Carboxylic Acid (R-COOH) B->C D Dehydrative Cyclization (-H2O) C->D E 4-Chloro-7-fluoro- 2-R-benzoxazole D->E

Workflow for the regioselective synthesis of 4-chloro-7-fluorobenzoxazoles.

Protocol: PPA-Mediated Dehydrative Cyclization

Reagents & Materials:

  • 2-Amino-3-chloro-6-fluorophenol (1.0 equivalent)

  • Target Carboxylic Acid (1.1 equivalents)

  • Polyphosphoric acid (PPA) (10 w/w equivalents)

  • Aqueous NH₄OH (28%) for neutralization

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a mechanical stirrer, add PPA (10 g) and heat to 80 °C to reduce viscosity.

  • Addition: Slowly add 2-amino-3-chloro-6-fluorophenol (1.0 mmol) and the chosen carboxylic acid (1.1 mmol) to the stirring PPA.

  • Cyclization: Raise the temperature to 110–130 °C. Causality Note: The initial step forms an open-chain amide intermediate. Temperatures above 110 °C are strictly required to overcome the activation energy barrier for the subsequent intramolecular dehydrative cyclization.

  • Monitoring: Stir for 4–8 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar aminophenol spot indicates completion.

  • Quenching: Cool the mixture to 60 °C and pour it vigorously into 100 g of crushed ice.

  • Neutralization (Critical Step): Slowly add cold aqueous NH₄OH until the pH reaches 8.0. Causality Note: PPA must be fully neutralized to break the phosphate-benzoxazole complexes, allowing the highly lipophilic product to precipitate.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Analytical Checks

Do not proceed to biological assays without confirming structural integrity:

  • LC-MS: Confirm the mass shift. The product must show a [M+H]+ peak corresponding to the exact mass of the combined starting materials minus 18 Da (loss of H₂O).

  • ¹H NMR (400 MHz, DMSO-d6): Validate the cyclization by the complete disappearance of the broad -OH and -NH2 signals (typically around 9.0–10.5 ppm and 4.5–5.5 ppm, respectively). The aromatic protons at C5 and C6 will appear as an AB system (two doublet of doublets) due to ortho-coupling with each other and J-coupling with the adjacent fluorine.

  • ¹⁹F NMR (376 MHz, DMSO-d6): A single, distinct multiplet should be observed, confirming the retention of the C7-fluorine atom.

References

1.1. BLD Pharm. 2.2. PubMed Central (PMC), National Institutes of Health. 3.3. Google Patents. 4.4. PubMed Central (PMC), National Institutes of Health.

Sources

Method

Application Note: Scale-Up Synthesis of 2-Amino-3-chloro-6-fluorophenol via Regioselective Directed Ortho Metalation (DoM)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) Strategic Overview & Mechanistic Rationale Poly-substituted aminophenols ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2)

Strategic Overview & Mechanistic Rationale

Poly-substituted aminophenols are critical building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics. The synthesis of 2-Amino-3-chloro-6-fluorophenol presents a classic regiochemical challenge. Traditional Electrophilic Aromatic Substitution (EAS)—such as the direct chlorination of 2-amino-6-fluorophenol or the nitration of 3-chloro-6-fluorophenol—typically yields inseparable mixtures of ortho and para isomers due to the competing directing effects of the hydroxyl, amino, and fluoro groups.

To bypass these limitations and establish a highly scalable, self-validating protocol, this application note details a Directed Ortho Metalation (DoM) strategy. By utilizing orthogonal protecting groups that double as Directed Metalation Groups (DMGs), we achieve absolute regiocontrol [1].

The synthetic logic is built on three pillars:

  • Orthogonal Protection: The starting material, 2-amino-6-fluorophenol, is protected to form 1-(methoxymethoxy)-2-(N-Boc-amino)-6-fluorobenzene. The N-Boc group protects the amine while acting as a powerful DMG. The MOM ether protects the phenol and is stable to strong organolithium bases [2].

  • Absolute Regiocontrol via CIPE: Upon treatment with sec-BuLi, lithiation occurs exclusively at the C3 position. While the fluorine atom at C6 is a weak DMG directing to C5, the N-Boc group is a significantly stronger DMG. The lithium cation coordinates to the carbamate oxygen, bringing the basic carbanion into close proximity to the C3 proton—a phenomenon known as the Complex-Induced Proximity Effect (CIPE) [1].

  • Electrophilic Quench: Hexachloroethane (

    
    ) is utilized as a mild, solid electrophilic chlorinating agent, avoiding the over-chlorination risks associated with 
    
    
    
    gas or N-chlorosuccinimide (NCS).

Synthetic Workflow

Workflow SM 2-Amino-6-fluorophenol (Starting Material) Step1 Step 1: Orthogonal Protection Boc2O, then MOM-Cl IPC: HPLC >99% conversion SM->Step1 Int1 1-OMOM-2-(NHBoc)-6-fluorobenzene (Intermediate 1) Step1->Int1 Step2 Step 2: DoM & Chlorination sec-BuLi (-78 °C), then C2Cl6 IPC: HPLC >98% conversion Int1->Step2 Int2 1-OMOM-2-(NHBoc)-3-chloro-6-fluorobenzene (Intermediate 2) Step2->Int2 Step3 Step 3: Global Deprotection HCl / MeOH, 60 °C IPC: HPLC >99% conversion Int2->Step3 Product 2-Amino-3-chloro-6-fluorophenol (Target Product) Step3->Product

Workflow for the scale-up synthesis of 2-Amino-3-chloro-6-fluorophenol via DoM.

Step-by-Step Experimental Protocols

Step 1: Orthogonal Protection (Boc and MOM)

Objective: Mask acidic protons and install the primary DMG.

  • Boc Protection: Charge a 10 L jacketed reactor with 2-amino-6-fluorophenol (500 g, 3.93 mol) and THF (4.0 L). Add Di-tert-butyl dicarbonate (

    
    , 943 g, 4.32 mol) over 30 minutes. Heat the mixture to 60 °C for 4 hours.
    
    • In-Process Control (IPC) 1A: Analyze via HPLC. Proceed when starting material is <1% area.

  • MOM Protection: Cool the reactor to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 762 g, 5.90 mol) dropwise. Slowly charge chloromethyl methyl ether (MOM-Cl, 380 g, 4.72 mol) via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C to control the exothermic alkylation.

  • Workup: Stir for 2 hours at room temperature. Quench with water (2.0 L) and extract with ethyl acetate (

    
     L). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.
Step 2: Directed Ortho Metalation (DoM) and Chlorination

Objective: Regioselective C-H functionalization at C3.

  • Lithiation: Purge a 20 L cryogenic reactor with ultra-pure

    
    . Charge Intermediate 1 (900 g, 3.32 mol) and anhydrous THF (9.0 L). Cool the solution to -78 °C.
    
  • Base Addition: Dropwise add sec-Butyllithium (1.4 M in cyclohexane, 5.21 L, 7.30 mol) over 2 hours. Maintain internal temperature

    
     -70 °C [3].
    
    • Causality Note: 2.2 equivalents of sec-BuLi are required. The first equivalent deprotonates the carbamate N-H; the second performs the C-H lithiation. sec-BuLi is chosen over n-BuLi because its increased steric bulk prevents competitive nucleophilic attack on the Boc carbonyl.

    • IPC 2A: Quench a 0.5 mL aliquot into

      
       and analyze via LC-MS. Proceed only when the ratio of deuterated mass (lithiated intermediate) to protic mass is >98:2.
      
  • Electrophilic Quench: Dissolve Hexachloroethane (

    
    , 1.18 kg, 4.98 mol) in anhydrous THF (2.0 L) and add to the reactor over 1 hour at -78 °C. Stir for an additional 2 hours, allowing the reaction to slowly warm to -20 °C.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (3.0 L). Extract with MTBE (
    
    
    
    L). Concentrate the organics and recrystallize from heptane to afford Intermediate 2.
Step 3: Global Deprotection

Objective: Simultaneous removal of Boc and MOM groups to reveal the target API building block.

  • Deprotection: Charge a 10 L reactor with Intermediate 2 (850 g, 2.78 mol) and Methanol (4.0 L). Add 3 M aqueous HCl (2.8 L) in one portion.

    • Causality Note: Methanol acts as both solvent and thermodynamic sink, reacting with the released MOM group to form volatile methylal (dimethoxymethane), driving the reaction to completion.

  • Heating: Heat the mixture to 60 °C for 6 hours.

    • IPC 3A: Monitor by HPLC until Intermediate 2 and the mono-deprotected intermediates are completely consumed (<0.5%).

  • Isolation: Cool to 0 °C. Carefully adjust the pH to 6.5–7.0 using 4 M NaOH. The product will precipitate as an off-white crystalline solid. Filter, wash with cold water (2.0 L) and cold heptane (1.0 L), and dry in a vacuum oven at 45 °C to constant weight.

Quantitative Data & Analytical Summary

To ensure reproducibility across scale-up batches, the following table summarizes the expected quantitative yields, purity profiles, and key diagnostic NMR shifts for the self-validating workflow.

StageCompoundExpected YieldHPLC PurityKey

H-NMR Diagnostic Shifts (CDCl

, 400 MHz)
Step 1 Intermediate 1 (Boc/MOM protected)88 - 92%> 98.0%

6.85 (m, 2H, Ar-H), 5.10 (s, 2H, OCH

O), 1.50 (s, 9H, Boc)
Step 2 Intermediate 2 (Chlorinated)80 - 85%> 97.5%

7.15 (dd, 1H, Ar-H C4), 6.90 (dd, 1H, Ar-H C5), Loss of C3 proton
Step 3 Target Product (API Building Block)92 - 95%> 99.5%

6.78 (dd, 1H, Ar-H), 6.55 (dd, 1H, Ar-H), 4.85 (br s, 3H, NH

& OH)

Note: Overall isolated yield from 2-amino-6-fluorophenol is typically 65–74% over the three steps, establishing this as a highly efficient and commercially viable route.

References

  • Power, M., Alcock, E., & McGlacken, G. P. "Organolithium Bases in Flow Chemistry: A Review." Organic Process Research & Development, 2020.[Link]

  • Snieckus, V. et al. "Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus." Organic Process Research & Development, 2021.[Link]

  • Leroux, F. R., & Mortier, J. "Efficient N-Boc protection of amines by a reusable heterogeneous solid acid nanocatalyst at room temperature." Research on Chemical Intermediates, 2016.[Link]

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Amino-3-chloro-6-fluorophenol synthesis

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-chloro-6-fluorophenol . As a highly substituted, electron-rich aromatic system, this molecule presents unique challenges in regiocontrol during nitra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-chloro-6-fluorophenol . As a highly substituted, electron-rich aromatic system, this molecule presents unique challenges in regiocontrol during nitration, chemoselectivity during reduction, and oxidative stability during isolation.

This guide is designed by application scientists to help you troubleshoot common bottlenecks, understand the mechanistic causality behind each synthetic step, and implement self-validating protocols to maximize your yield and purity.

Process Flow & Mechanistic Pathway

SynthesisRoute SM 5-Chloro-2-fluorophenol (Starting Material) Nitration Menke Nitration (Cu(NO3)2, Ac2O) SM->Nitration TargetNitro 2-Nitro-3-chloro-6-fluorophenol (Target Intermediate) Nitration->TargetNitro Ortho-direction (Chelation) ByprodNitro 2-Chloro-5-fluoro-4-nitrophenol (Para-Byproduct) Nitration->ByprodNitro Para-direction (Steric bias) Purification Steam Distillation (Exploits Intramolecular H-Bonding) TargetNitro->Purification Reduction Béchamp Reduction (Fe, NH4Cl, EtOH/H2O) Purification->Reduction Final 2-Amino-3-chloro-6-fluorophenol (Target Product) Reduction->Final Avoids Dehalogenation

Figure 1: Optimized synthetic workflow for 2-Amino-3-chloro-6-fluorophenol.

Troubleshooting & FAQs

Q1: My nitration of 5-chloro-2-fluorophenol yields predominantly the para-isomer (2-chloro-5-fluoro-4-nitrophenol) instead of the desired ortho-isomer (2-nitro-3-chloro-6-fluorophenol). How can I invert this regioselectivity?

Expert Insight & Causality: In the starting material (5-chloro-2-fluorophenol), the hydroxyl group strongly directs electrophilic aromatic substitution to its ortho (C6) and para (C4) positions. However, the C6 position is highly sterically hindered because it is flanked by the hydroxyl group at C1 and the bulky chlorine atom at C5. Consequently, standard mixed-acid nitration (HNO₃/H₂SO₄) follows the path of least steric resistance, predominantly yielding the para-substituted byproduct.

Solution: Abandon mixed-acid conditions and utilize 1[1]. By reacting the phenol with copper(II) nitrate in acetic anhydride, the copper coordinates with the phenolic oxygen. This chelation creates a six-membered transition state that forcibly delivers the nitronium ion to the sterically hindered ortho position, successfully overriding the steric bias and significantly improving the yield of 2-nitro-3-chloro-6-fluorophenol.

Q2: During the reduction of 2-nitro-3-chloro-6-fluorophenol using Palladium on Carbon (Pd/C) and H₂, I observe significant formation of 2-amino-6-fluorophenol. How do I prevent this dehalogenation?

Expert Insight & Causality: Palladium is highly active for the oxidative addition into aryl carbon-chlorine bonds. Under standard hydrogenation conditions, hydrodehalogenation competes aggressively with nitro group reduction, stripping the chlorine atom from your molecule.

Solution: Switch to a chemoselective single-electron transfer (SET) reduction method. The2[2] utilizing iron powder and ammonium chloride (Fe/NH₄Cl) in aqueous ethanol is highly specific to the nitro group. It proceeds via a radical anion intermediate that does not interact with or cleave the C-Cl or C-F bonds, ensuring 100% retention of your halogens.

Q3: My final product, 2-Amino-3-chloro-6-fluorophenol, darkens rapidly upon isolation, and my yields drop significantly during workup. What is causing this degradation?

Expert Insight & Causality: Electron-rich aminophenols are highly susceptible to aerobic oxidation. Upon exposure to atmospheric oxygen and light, the molecule oxidizes into a reactive quinone-imine, which rapidly polymerizes into dark, tar-like degradation products.

Solution: You must protect the aminophenol during and after isolation. Introduce 3[3] (0.1% w/v) to your aqueous workup solutions; it acts as a sacrificial reductant, scavenging dissolved oxygen before it can attack your product. Furthermore, isolate the final product as a hydrochloride salt. Protonating the amine drastically reduces the electron density of the aromatic ring, rendering it stable against oxidation.

Quantitative Process Data

Table 1: Comparison of Nitration Conditions for 5-chloro-2-fluorophenol

Reagent SystemMechanism / Directing ForceRegioselectivity (ortho:para)Yield of Target
HNO₃ / H₂SO₄ (0°C)Standard Electrophilic (Steric control)1 : 4< 15%
HNO₃ / AcOH (10°C)Mild Electrophilic1 : 228%
Cu(NO₃)₂ / Ac₂O Menke Chelation (Coordination control) 3 : 1 68%

Table 2: Reduction Catalyst Matrix for 2-nitro-3-chloro-6-fluorophenol

Reduction MethodChemoselectivityC-Cl CleavageRecommended Use
Pd/C + H₂ (balloon)Poor> 45%Avoid for halogenated arenes.
Pt/C (Sulfided) + H₂Good< 5%Pilot-scale / High-throughput.
Fe / NH₄Cl / EtOH Excellent 0% Bench-scale / Discovery synthesis.

Step-by-Step Optimized Protocol

Step 1: Regioselective Menke Nitration
  • Dissolve 5-chloro-2-fluorophenol (1.0 eq) in anhydrous acetic anhydride (3 volumes) under an inert nitrogen atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add finely pulverized Copper(II) nitrate trihydrate (1.1 eq) in small portions to maintain the internal temperature below 10°C.

  • Self-Validation: The solution will turn a deep blue/green, indicating the formation of the copper-phenol chelate.

  • Stir for 2 hours at room temperature, then quench by pouring over crushed ice. Extract with ethyl acetate.

Step 2: Isolation via Steam Distillation
  • Concentrate the organic extract and subject the crude mixture to steam distillation.

  • Causality: The target ortho-isomer (2-nitro-3-chloro-6-fluorophenol) forms a strong intramolecular hydrogen bond between the phenolic -OH and the adjacent -NO₂ group. This masks the polar groups, making the target highly volatile with steam, while the para-byproduct remains in the distillation flask.

  • Extract the distillate with dichloromethane and concentrate to yield the pure target intermediate.

Step 3: Chemoselective Béchamp Reduction
  • Suspend 2-nitro-3-chloro-6-fluorophenol (1.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Add Ammonium chloride (NH₄Cl, 4.0 eq) and electrolytic Iron powder (4.0 eq).

  • Heat the mixture to gentle reflux (80°C) for 3 hours.

  • Self-Validation: Monitor via TLC. The disappearance of the yellow nitro compound and the formation of a highly polar, UV-active spot indicates complete conversion.

Step 4: Anaerobic Workup and Salt Formation
  • Cool the reduction mixture and filter through a pad of Celite to remove iron oxides.

  • Critical: Add 0.1% (w/v) ascorbic acid to the filtrate immediately to prevent aerobic oxidation.

  • Concentrate the ethanol under vacuum. Extract the aqueous residue with degassed diethyl ether.

  • Bubble anhydrous HCl gas through the ether layer (or add 2M HCl in ether) until precipitation ceases.

  • Filter the resulting white/off-white precipitate under a nitrogen blanket to isolate 2-Amino-3-chloro-6-fluorophenol hydrochloride in high purity and stable form.

References

  • Iqbal, Z., Joshi, A., & De, S. R. (2023). Metal nitrate promoted highly regiospecific ortho-nitration of phenols. Synthetic Communications / ResearchGate. Available at:[Link]

Sources

Optimization

recrystallization solvents for 2-Amino-3-chloro-6-fluorophenol

Welcome to the Technical Support Center for Advanced Organic Syntheses . This portal is specifically designed for researchers, scientists, and drug development professionals working with highly functionalized, sensitive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Syntheses . This portal is specifically designed for researchers, scientists, and drug development professionals working with highly functionalized, sensitive intermediates.

Below, you will find comprehensive guidance on the purification and recrystallization of 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2).

Chemical Context & Causality

Handling 2-Amino-3-chloro-6-fluorophenol presents a dual challenge:

  • Amphoteric Nature: The molecule possesses both a basic amino group (-NH₂) and an acidic phenolic hydroxyl (-OH). However, the highly electronegative chlorine (C3) and fluorine (C6) atoms strongly withdraw electron density from the aromatic ring. This significantly increases the acidity of the phenol while decreasing the basicity of the amine compared to unsubstituted aminophenols.

  • Oxidative Instability: Like most aminophenols, this compound is notoriously susceptible to auto-oxidation. Exposure to air, especially in warm or basic solutions, rapidly converts the compound into highly conjugated, intensely colored quinone-imine dyes[1].

To achieve high-purity, colorless crystals, your recrystallization strategy must actively suppress oxidation while exploiting the compound's specific solubility profile.

Mandatory Visualization: Recrystallization Workflow

G N1 Crude 2-Amino-3-chloro-6-fluorophenol (Often oxidized/dark colored) N2 Dissolve in Hot Solvent (e.g., EtOH or 10% H3PO4) N1->N2 N3 Add Sodium Dithionite (Reduces Quinone-Imines) N2->N3 N4 Hot Filtration (Removes Insoluble Tars) N3->N4 N5 Slow Cooling & Crystallization (or pH Neutralization) N4->N5 Filtrate N6 Vacuum Filtration & Wash with Degassed Solvent N5->N6 N7 Pure, Colorless Crystals (Dry under Vacuum) N6->N7

Workflow for the decolorization and recrystallization of halogenated aminophenols.

Quantitative Solvent Selection Guide

Selecting the right solvent system is dictated by the impurity profile of your crude batch. Below is a comparative matrix of validated solvent systems for aminophenol derivatives.

Solvent SystemMechanism of ActionOptimal Use CaseRecovery Yield (Est.)Key Advantage
10% Aq. Phosphoric Acid / NH₄OH Isoelectric precipitation (Acid-Base)Highly colored, tar-heavy crude batches.75 - 85%Leaves neutral polymeric tars undissolved; excellent decolorization[2].
Ethanol / Water (1:2) Temperature-dependent solubilityMildly impure batches; routine scale-up.80 - 90%Simple, scalable, and promotes excellent crystal lattice growth.
Toluene Lipophilic dissolutionBatches contaminated with highly polar salts.60 - 70%Excludes water-soluble impurities; easy to dry[3].

Self-Validating Experimental Protocols

Protocol A: Acid-Base "Reactive" Recrystallization

Causality: This method forces the compound into its water-soluble ammonium salt form, leaving non-basic organic impurities and tars behind. Subsequent neutralization precipitates the purified zwitterion/free base[2].

  • Dissolution: Suspend 10.0 g of crude 2-Amino-3-chloro-6-fluorophenol in 100 mL of 10% aqueous phosphoric acid (

    
    ).
    
  • Heating & Degassing: Heat the mixture to 80–85 °C under a continuous nitrogen (

    
    ) blanket.
    
  • Decolorization (The Critical Step): Once dissolved, add 0.5 g of activated charcoal and 0.2 g of sodium dithionite (

    
    ). Why? Sodium dithionite is a powerful reducing agent that chemically reduces the intensely colored double bonds of quinone-imine impurities back into colorless aminophenols[1].
    
  • Hot Filtration: Quickly filter the nearly boiling solution through a pre-warmed Celite pad to remove the charcoal and undissolved polymeric tars. (Self-Validation: The filtrate should immediately appear clear and significantly lighter in color).

  • Precipitation: Cool the filtrate to 20–30 °C. Slowly bubble gaseous ammonia or add concentrated

    
     dropwise until the pH reaches 6.8–7.2. The purified free base will crash out as a dense white/off-white precipitate.
    
  • Isolation: Collect via vacuum filtration. Wash the filter cake with 20 mL of ice-cold, degassed water containing a trace (0.1%) of sodium dithionite to prevent oxidation during drying[4].

  • Drying: Dry strictly under high vacuum at 40 °C.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

Causality: Utilizes the steep solubility curve of the compound in protic solvents. Ethanol acts as the primary solvent, while water acts as the anti-solvent.

  • Dissolution: Place the crude compound in a round-bottom flask. Add the minimum amount of boiling, degassed ethanol required to achieve complete dissolution.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot, degassed water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clearing: Add 1-2 drops of hot ethanol just until the cloudiness dissipates.

  • Crystal Growth: Remove from heat and allow the flask to cool to room temperature undisturbed. Do not agitate. Once at room temperature, transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Vacuum filter and wash with a minimum volume of ice-cold 1:2 Ethanol/Water. Dry under vacuum.

Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent.

  • Causality: The compound crashes out as a liquid before the solvent cools enough to allow a crystalline lattice to form.

  • Solution: Reheat the mixture until it is completely homogeneous. Add a slightly more lipophilic co-solvent (e.g., an extra 10% volume of ethanol) to increase the solubility threshold, and cool the flask at a much slower rate (e.g., 0.1 °C/min)[5]. Scratching the glass at the air-liquid interface can also provide nucleation sites to force crystallization over oiling.

Q: The purified crystals looked great on the filter, but turned pink/brown after drying overnight. What happened? A: This is classic auto-oxidation. Aminophenols are highly reactive toward atmospheric oxygen, especially when wet.

  • Causality: The electron-rich aromatic ring readily loses electrons to form conjugated, colored byproducts.

  • Solution: You must eliminate oxygen during the drying phase. Always dry the product in a vacuum oven. As a preventative measure, wash the final filter cake with a 1% aqueous solution of sodium bisulfite or sodium dithionite immediately before applying the vacuum[4].

Q: My recovery yield is exceptionally low (< 40%). Where did my product go? A: If using Protocol A, the pH may be incorrect. Because of the electron-withdrawing chlorine and fluorine atoms, the isoelectric point of this specific molecule is slightly shifted. Ensure you are strictly hitting pH 6.8–7.2. If using Protocol B, you likely used too much ethanol. Transfer the mother liquor to a rotary evaporator, remove 50% of the solvent volume, and cool again to induce a second crop of crystals.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel column chromatography instead of recrystallization? A: While possible, it is highly discouraged for bulk purification. The amphoteric nature of 2-Amino-3-chloro-6-fluorophenol leads to severe peak tailing, hydrogen bonding, and irreversible adsorption on acidic silica gel. If chromatography is absolutely necessary, you must use deactivated silica or add 1–2% triethylamine to your mobile phase to shield the acidic silanol groups.

Q: Why is nitrogen gas (


) specified during the dissolution phase? 
A:  At elevated temperatures (80 °C+), the rate of oxidation for aminophenols increases exponentially. A nitrogen blanket displaces dissolved oxygen in the solvent, acting as a physical barrier to oxidation, while the sodium dithionite acts as a chemical barrier[2].

Q: How do I verify the purity of the recrystallized product? A: Beyond a sharp melting point, use LC-MS or HPLC with a UV detector set to 254 nm. Because the oxidized quinone-imine impurities have massive extinction coefficients, even a 0.1% impurity will make the product look heavily colored. If the crystals are stark white, the purity is generally >99%.

References

  • Purification of p-aminophenol (US3703598A). Google Patents.
  • Purification of p-aminophenol (US3845129A). Google Patents.
  • Process for producing aminophenols (EP0224625A1). European Patent Office.
  • Method to remove impurities from acetaminophen synthesis experiment. Stack Exchange (Chemistry).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-3-chloro-6-fluorophenol

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling highly functionalized aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling highly functionalized aromatic compounds. 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) is a valuable building block in drug development and materials science, but its ortho-aminophenol core makes it notoriously unstable under basic conditions.

This guide synthesizes kinetic principles and field-proven methodologies to help you troubleshoot degradation issues, understand the underlying reaction mechanisms, and implement self-validating experimental protocols.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why does my solution of 2-Amino-3-chloro-6-fluorophenol instantly turn dark brown or purple when I adjust the pH above 7?

The Causality: You are observing rapid autoxidation and subsequent cyclocondensation . Under acidic or neutral conditions, the molecule remains protonated and relatively stable. However, when exposed to an alkaline environment (pH > 7), the phenolic hydroxyl group is deprotonated to form a highly electron-rich phenolate anion. This phenolate is extremely susceptible to Single Electron Transfer (SET) to dissolved atmospheric oxygen (


).

The oxidation generates a reactive ortho-quinone imine intermediate. Because the amino and hydroxyl groups are in an ortho relationship, this intermediate rapidly undergoes a 6-electron oxidative cyclocondensation with unreacted aminophenol molecules in the solution, forming highly conjugated, intensely colored phenoxazinone dimers [1].

Q2: Do the chlorine and fluorine substituents improve or worsen this stability?

The Causality: They offer a mixed kinetic profile. The electron-withdrawing nature of the -Cl and -F atoms via inductive effects slightly lowers the


 of the phenol group compared to unsubstituted 2-aminophenol. This means deprotonation (and thus vulnerability) occurs at a slightly lower pH threshold . However, these halogens also pull electron density away from the aromatic ring, which marginally increases the activation energy required for the initial electron transfer to oxygen compared to electron-donating substituents. Despite this, autoxidation remains the dominant and rapid degradation pathway in basic media [2].
Q3: What trace factors in my reaction setup are accelerating this degradation?

Beyond pH and oxygen, two hidden culprits drive this reaction:

  • Trace Metal Ions: Transition metals, particularly

    
     and 
    
    
    
    , act as potent redox catalysts that bypass the spin restriction of triplet oxygen, accelerating the oxidation of the aminophenol by orders of magnitude [3].
  • Light Exposure: UV and ambient light provide the photo-activation energy required to initiate the radical propagation steps of the autoxidation cascade.

Part 2: Mechanistic Pathway Visualization

To effectively prevent degradation, you must understand the exact point of intervention. Antioxidants and degassing target the transition between the phenolate anion and the radical intermediate.

G A 2-Amino-3-chloro-6-fluorophenol (Neutral) B Phenolate Anion (Deprotonated) A->B Alkaline pH (>7) C Radical Intermediate (Semiquinone) B->C O2 (Autoxidation) D Quinone Imine (Highly Reactive) C->D -e-, -H+ E Phenoxazinone Dimer (Colored Degradant) D->E + Unreacted Aminophenol (Cyclocondensation)

Fig 1. Oxidative degradation pathway of 2-Amino-3-chloro-6-fluorophenol under basic conditions.

Part 3: Quantitative Stability Data

The following table summarizes the expected half-life (


) and visual state of 2-Amino-3-chloro-6-fluorophenol solutions (10 mM) under various environmental conditions. Use this as a baseline to validate the integrity of your own solutions.
pH ConditionDissolved

Status
AdditivesEstimated Half-Life (

)
Visual Observation
pH 4.0 (Acidic)Ambient (Not degassed)None> 72 hoursClear / Colorless
pH 9.0 (Basic)Ambient (Not degassed)None< 15 minutesRapid dark brown/purple
pH 9.0 (Basic)Degassed (Argon sparge)None~ 4 hoursGradual yellowing
pH 9.0 (Basic)Ambient (Not degassed)0.1% Ascorbic Acid~ 12 hoursClear to pale yellow
pH 9.0 (Basic)Degassed (Argon sparge)0.1% Ascorbic Acid + 1mM EDTA> 48 hours Clear / Colorless

Data synthesis based on established kinetic models for ortho-aminophenol autoxidation in alkaline media.

Part 4: Troubleshooting Workflow

When designing an experiment that requires 2-Amino-3-chloro-6-fluorophenol to be subjected to basic conditions (e.g., nucleophilic aromatic substitution, basic extractions, or HPLC with alkaline mobile phases), follow this self-validating logic tree.

Workflow N1 Prepare Solvent / Buffer N2 Sparging with Argon (15-30 mins) N1->N2 N3 Add Antioxidant & EDTA (e.g., Ascorbic Acid) N2->N3 Removes O2 N4 Add 2-Amino-3-chloro-6-fluorophenol N3->N4 Protects against trace metals N5 Adjust to Basic pH N4->N5 N6 Solution turns dark/purple? N5->N6 Visual Checkpoint N7 Abort & Check Degassing N6->N7 Yes (Oxidation occurred) N8 Proceed with Experiment N6->N8 No (Solution remains clear)

Fig 2. Troubleshooting workflow for handling aminophenols in alkaline environments.

Part 5: Standard Operating Procedure (SOP)

Protocol: Air-Free Preparation of Alkaline 2-Amino-3-chloro-6-fluorophenol Solutions

This protocol is designed as a self-validating system. If the solution changes color at Step 5, the system has failed, indicating oxygen intrusion or metal contamination, and the batch must be discarded.

Materials Required:

  • Schlenk line or continuous Argon/Nitrogen supply.

  • Amber glass vials (to prevent photo-oxidation).

  • Ascorbic acid (Antioxidant/reducing agent).

  • EDTA (Metal chelator).

  • Deionized water or HPLC-grade organic solvents.

Step-by-Step Methodology:

  • Solvent Deoxygenation (Critical First Step): Before adding any active compounds, transfer your solvent (e.g., water or aqueous-organic mixture) to an amber flask. Sparge the solvent vigorously with Argon for a minimum of 30 minutes. Causality: Removing dissolved oxygen prior to introducing the base prevents the instantaneous oxidation of the phenolate.

  • Additive Integration: Under a continuous stream of Argon, add 0.1% (w/v) Ascorbic Acid and 1 mM EDTA to the degassed solvent. Stir until completely dissolved. Causality: Ascorbic acid acts as a sacrificial reductant, scavenging any residual oxygen, while EDTA sequesters catalytic trace metals like

    
    .
    
  • Substrate Addition: Weigh the required amount of 2-Amino-3-chloro-6-fluorophenol and add it to the solution while maintaining the inert atmosphere.

  • Alkalinization: Slowly introduce your degassed base (e.g., NaOH,

    
    , or organic amine) dropwise to reach the desired pH.
    
  • Self-Validation Checkpoint: Observe the solution. It should remain clear or take on a very faint, stable pale yellow hue. If the solution rapidly flashes to dark brown or purple, oxygen has breached the system.

  • Storage & Usage: Keep the solution sealed under positive Argon pressure. Use within 24 hours for optimal analytical or synthetic integrity.

References

  • SciELO - Journal of the Mexican Chemical Society. Kinetics and Mechanism of Oxidation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Retrieved from:[Link]

  • RSC Advances. New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Royal Society of Chemistry. Retrieved from:[Link]

Optimization

Technical Support Center: Troubleshooting Cyclization of 2-Amino-3-chloro-6-fluorophenol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to cyclize highly functionalized di-halogenated aminophenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to cyclize highly functionalized di-halogenated aminophenols.

The compound 2-Amino-3-chloro-6-fluorophenol is a highly valuable building block in drug discovery, but it presents a severe dual-threat to cyclization efficiency. Standard protocols for synthesizing benzoxazoles or benzoxazines often fail with this substrate, resulting in stalled reactions, degraded starting materials, or complex mixtures. This guide deconstructs the stereoelectronic causality behind these failures and provides self-validating, field-proven protocols to overcome them.

Part 1: Mechanistic Causality & Diagnostic Bottlenecks

To troubleshoot effectively, we must first understand why this specific molecule resists cyclization. The difficulty arises from two distinct, synergistic atomic effects:

  • Steric Hindrance at the Amine (The 3-Chloro Effect): The bulky chlorine atom at the C3 position is directly ortho to the primary amine. This creates a physical barricade, restricting the trajectory of incoming electrophiles (such as aldehydes or acyl chlorides) and significantly increasing the activation energy required for the initial condensation step.

  • Electronic Deactivation of the Hydroxyl (The 6-Fluoro Effect): Fluorine is the most electronegative element. Positioned ortho to the hydroxyl group, it exerts a powerful inductive electron-withdrawing effect (-I effect). This severely depletes electron density from the oxygen atom, rendering it a remarkably poor nucleophile. Consequently, the reaction often stalls after the initial amine coupling, trapping the reaction at a stable, uncyclized intermediate stage[1].

Mechanism SM 2-Amino-3-chloro- 6-fluorophenol IM Stalled Intermediate (Amide/Schiff Base) SM->IM N-Attack (Sterically hindered by 3-Cl) OX Degradation (Quinone-imines) SM->OX O2 / Light Auto-oxidation PROD Cyclized Product (Benzoxazole) IM->PROD O-Cyclization (Deactivated by 6-F Requires Activation)

Reaction pathway and stereoelectronic bottlenecks for 2-amino-3-chloro-6-fluorophenol cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at the intermediate stage and fails to cyclize. How do I force ring closure? A: This is the hallmark of the 6-fluoro electronic deactivation. The intermediate (typically a Schiff base or amide) is unusually stable because the hydroxyl oxygen lacks the electron density to perform the required intramolecular nucleophilic attack[1]. Resolution: You must artificially increase the electrophilicity of the carbon center being attacked. Switching to a highly activating Lewis acid or a potent dehydrating agent is required. For example, using trifluoromethanesulfonic anhydride (Tf₂O) to activate an amide precursor into a highly reactive amidinium ion will forcefully drive the cyclization forward, overcoming the poor nucleophilicity of the oxygen[2].

Q2: My starting material rapidly turns dark brown or black in solution. What is happening? A: 2-Aminophenols are notoriously susceptible to auto-oxidation in the presence of ambient oxygen and light. This oxidative degradation forms highly colored, tarry quinone-imine polymeric byproducts[1]. While the halogens offer slight stabilization compared to unsubstituted 2-aminophenol, degradation remains a primary cause of low yields. Resolution: Always purify 2-amino-3-chloro-6-fluorophenol via recrystallization immediately prior to use. The entire reaction must be assembled using degassed solvents and conducted under a strict inert atmosphere (Nitrogen or Argon)[3].

Q3: I am using an aldehyde as a coupling partner. Why are my yields consistently below 20%? A: When coupling with an aldehyde, the reaction forms a Schiff base that requires a secondary oxidative cyclization step to form the aromatic benzoxazole ring. If the oxidant is too weak, the reaction stalls; if it is too harsh, the sensitive aminophenol degrades. Resolution: Bypass the oxidative step entirely. Instead of an aldehyde, use a carboxylic acid derivative (like an activated tertiary amide or an orthoester). These proceed via a condensation-dehydration pathway, which is much easier to control via acid catalysis than redox chemistry[2],[4].

Part 3: Validated Experimental Protocol

To guarantee cyclization of this deactivated substrate, we recommend abandoning standard aldehyde coupling in favor of Tf₂O-Promoted Electrophilic Activation of Tertiary Amides . This self-validating protocol ensures that the electrophilic center is reactive enough to overcome the 6-fluoro deactivation[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry all glassware. Dissolve the chosen tertiary amide (0.55 mmol) in anhydrous dichloromethane (DCM, 1.0 mL) under a continuous argon atmosphere. Add 2-fluoropyridine (1.0 mmol) to act as a non-nucleophilic acid scavenger[2].

  • Electrophilic Activation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 0.6 mmol). Stir the mixture for exactly 15 minutes to generate the highly electrophilic amidinium intermediate.

  • Coupling & Cyclization: Add freshly recrystallized 2-amino-3-chloro-6-fluorophenol (0.5 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The self-validating nature of this highly activated system usually results in complete consumption of the starting material without stalling at the uncyclized intermediate.

  • Quenching & Work-up: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL) to neutralize the system[2]. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a Petroleum Ether/Ethyl Acetate gradient to isolate the pure fluorinated benzoxazole.

Workflow Prep 1. Material Prep Recrystallize & Degas Activate 2. Electrophile Activation Tf2O at 0 °C Prep->Activate React 3. Coupling & Cyclization Room Temp, Inert Atm Activate->React React->React If stalled: Add heat Workup 4. Quench & Extract Et3N / Aqueous Wash React->Workup Purify 5. Purification Silica Chromatography Workup->Purify

Optimized experimental workflow for the synthesis of halogenated benzoxazoles via amide activation.

Part 4: Optimization Matrix & Quantitative Data

The following table summarizes the comparative efficacy of various catalytic systems when applied to heavily deactivated, halogenated 2-aminophenols. Use this matrix to select the appropriate conditions based on your available reagents.

Coupling PartnerCatalytic SystemTemperatureTimeTypical Yield (%)Mechanistic Note
Aldehyde None (Thermal)120 °C24h< 20%Fails; stalls at Schiff base; high oxidative degradation[1].
Aldehyde Samarium triflate80 °C12h45–55%Mild Lewis acid provides partial activation; greener conditions[4].
Carboxylic Acid Methanesulfonic Acid100–120 °C8h65–75%Strong Brønsted acid forces dehydration; requires high heat[1].
Tertiary Amide Tf₂O / 2-Fluoropyridine0 °C to RT1–2h> 85%Highly electrophilic amidinium intermediate forces rapid cyclization[2].
References

1.[1] Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. URL: 2.[3] Technical Support Center: Synthesis of 2-Aryl Benzoxazoles - Benchchem. URL: 3.[2] General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. URL: 4.[4] Benzoxazole synthesis - Organic Chemistry Portal. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Amino-3-chloro-6-fluorophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the selective reduction of polyhalogenated nitroarenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the selective reduction of polyhalogenated nitroarenes. Synthesizing 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) from its precursor, 3-chloro-6-fluoro-2-nitrophenol, requires meticulous thermal control. The presence of both a fluorine and a chlorine atom on an electron-rich phenol ring creates a highly sensitive system where thermal deviations lead to either incomplete reduction or catastrophic hydrodehalogenation.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, chemoselective synthesis.

Part 1: Troubleshooting Guide (Causality & Solutions)

Issue 1: Significant Hydrodehalogenation (Loss of Chlorine)
  • Symptom: LC-MS analysis of the reaction mixture shows a prominent mass corresponding to the loss of chlorine (M-34), indicating the formation of 2-amino-6-fluorophenol.

  • Causality: At elevated temperatures (>80°C), the thermal energy surpasses the activation barrier for the oxidative addition of the C-Cl bond to the metal catalyst surface (e.g., Pd or Pt) [1]. While the C-F bond is exceptionally strong and rarely cleaves, the C-Cl bond is highly susceptible to reductive cleavage (hydrodehalogenation) under aggressive thermal conditions [2].

  • Solution: Cap the reaction temperature strictly at 65°C. If utilizing catalytic hydrogenation, switch from standard Pd/C to a sulfided 5% Pt/C catalyst . The sulfur selectively poisons the highly active edge sites responsible for dehalogenation while maintaining the basal plane activity required for nitro-reduction [3].

Issue 2: Reaction Stalls at the Hydroxylamine Intermediate
  • Symptom: The reaction mixture turns intensely colored (deep orange/red) and ceases to progress. LC-MS shows an[M+16] peak relative to the target amine.

  • Causality: The reduction of the nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. The final step (N-O bond cleavage of the hydroxylamine) requires the highest activation energy. If the temperature is too low (<40°C), the reaction stalls at this intermediate stage.

  • Solution: Implement a dynamic temperature ramp. Initiate the reaction at 35°C to safely absorb the initial exothermic nitro-to-hydroxylamine reduction, then gradually heat to 65°C to provide the thermodynamic push needed to drive the final N-O cleavage to completion.

Issue 3: Product Darkening and Tar Formation
  • Symptom: The isolated product is dark brown/black instead of its characteristic off-white/tan color, accompanied by significant baseline noise on HPLC.

  • Causality: 2-Amino-3-chloro-6-fluorophenol is highly electron-rich. At high temperatures in the presence of trace oxygen, the aminophenol rapidly oxidizes to a quinone-imine derivative. Heat exponentially accelerates this oxidative degradation.

  • Solution: Strictly degas all solvents via sparging with inert gas (N2/Ar). Cool the reaction mixture to <20°C immediately upon completion before exposing it to atmospheric air during the workup and filtration phases.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature control more critical for 2-Amino-3-chloro-6-fluorophenol than for standard nitrophenols? A1: The unique substitution pattern—specifically the ortho-hydroxy and meta-chloro groups relative to the amine—creates competing thermal pathways. The strongly electron-donating hydroxyl group increases the electron density of the aromatic ring, making the adjacent C-Cl bond significantly more labile to reductive cleavage at high temperatures compared to an unactivated chlorobenzene [2].

Q2: Can I use a standard Béchamp reduction (Fe/HCl) to avoid the hydrodehalogenation seen in catalytic hydrogenation? A2: Traditional Béchamp conditions (Fe/HCl at reflux, ~100°C) are too harsh and will cause thermal degradation and polymerization of the product. However, a modified, mild Iron reduction using Iron powder and Ammonium Chloride (NH4Cl) in aqueous ethanol at 65°C is highly recommended. It provides excellent chemoselectivity for the nitro group without providing enough energy to break the C-Cl bond [4].

Q3: How does the reaction exotherm affect scale-up temperature profiles? A3: Nitro reduction is highly exothermic (releasing ~130 kcal/mol). On a larger scale, adding the reducing agent directly at the target temperature (65°C) will cause a thermal runaway, pushing the internal temperature past 85°C and triggering massive dehalogenation. You must dose the reductant at 30-40°C and rely on the controlled exotherm to reach the 60-65°C optimal window.

Part 3: Quantitative Data & Temperature Profiling

The following table summarizes the causal relationship between reaction temperature and the resulting product profile during a standard 4-hour reduction cycle.

Temperature ProfileConversion (%)Target Amine Yield (%)Dechlorination Impurity (%)Oxidation/Tars (%)
25°C - 40°C 45%15% (Stalled)< 1%< 1%
60°C - 65°C > 99%92% (Optimal) 2%1%
85°C - 90°C > 99%65%22%8%
> 100°C (Reflux) > 99%35%45%18%

Part 4: Validated Experimental Protocol (Mild Iron-Mediated Reduction)

This self-validating protocol utilizes a modified Iron/NH4Cl system to ensure high chemoselectivity while strictly controlling the thermal environment.

Step 1: Preparation & Degassing Suspend 3-chloro-6-fluoro-2-nitrophenol (1.0 eq) and Iron powder (325 mesh, 5.0 eq) in a mixture of EtOH/H2O (3:1, 10 mL/g).

  • Causality: Thoroughly degas the suspension by bubbling N2 for 15 minutes. Removing dissolved oxygen prevents the high-temperature oxidative degradation of the resulting aminophenol into quinone-imines.

Step 2: Reagent Addition (Thermal Control) Add Ammonium Chloride (NH4Cl, 2.0 eq) in portions while maintaining the internal temperature at 30°C.

  • Causality: NH4Cl provides a mildly acidic proton source, avoiding the harsh, highly exothermic conditions of HCl that promote side reactions and thermal runaway.

Step 3: Heating & Self-Validation Gradually heat the mixture to an internal temperature of 65°C . Maintain for 2 hours.

  • Self-Validation: Perform TLC/LCMS every 30 minutes. The reaction is complete when the yellow nitroso/hydroxylamine intermediate spot is fully consumed. Do not exceed 70°C even if the reaction appears slow; exceeding this threshold will initiate C-Cl cleavage.

Step 4: Quenching & Isolation Once complete, immediately cool the reaction vessel to 15°C using an ice bath. Filter the mixture through a pad of Celite to remove the iron sludge, washing with cold, degassed Ethyl Acetate.

  • Causality: Rapid cooling halts any thermal degradation pathways and stabilizes the electron-rich 2-Amino-3-chloro-6-fluorophenol before it is exposed to atmospheric oxygen during filtration.

Part 5: Mechanistic Pathway Diagram

G SM 3-Chloro-6-fluoro-2-nitrophenol (Starting Material) Int1 Nitroso / Hydroxylamine Intermediates SM->Int1 Reduction (Temp > 35°C) Int1->SM Temp < 40°C (Stalled) Product 2-Amino-3-chloro-6-fluorophenol (Target Product) Int1->Product Optimal Temp (60-65°C) Dehalogenated 2-Amino-6-fluorophenol (Dechlorination Impurity) Product->Dehalogenated Temp > 80°C (Hydrodehalogenation) Oxidized Quinone-imine Derivatives (Degradation Impurity) Product->Oxidized High Temp + O2 (Oxidation)

Fig 1: Temperature-dependent reaction pathways in the reduction of 3-chloro-6-fluoro-2-nitrophenol.

Part 6: References

  • BenchChem Technical Support. Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene. BenchChem. 1

  • Organic Process Research & Development. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. 2

  • RSC Advances. Proficient approach for synthesis of aryl amine. Royal Society of Chemistry. 3

  • Chemical Reviews. Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. ACS Publications. 4

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3-chloro-6-fluorophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the complex solubility issues associated with 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) .

Rather than simply providing a list of solvents, this guide explores the thermodynamic and mechanistic causality behind the compound's behavior, ensuring you can design self-validating, reproducible experimental workflows.

Compound Profile & Mechanistic Causality

2-Amino-3-chloro-6-fluorophenol is an amphoteric, halogenated aniline derivative. Its solubility profile is notoriously difficult at neutral pH due to a combination of competing physicochemical forces:

  • High Lattice Energy & Lipophilicity: The introduction of chlorine and fluorine atoms significantly increases the molecule's lipophilicity and crystal lattice energy. These halogens pull electron density away from the aromatic ring, making thermodynamic solvation in highly polar, neutral solvents (like water) unfavorable[1].

  • Amphoteric Nature: The molecule possesses both a weakly acidic phenolic hydroxyl group (-OH) and a weakly basic amino group (-NH2). At a neutral pH, the molecule remains uncharged, maximizing intermolecular hydrogen bonding between molecules rather than with the solvent.

  • Oxidative Instability: Like many aminophenols, this compound is highly susceptible to auto-oxidation. When solubilized improperly—especially in basic conditions—it rapidly degrades into colored quinone imines or aminophenoxazinones[2][3].

Quantitative Data & Solubility Profile
PropertyValue / CharacteristicImpact on Solubilization Strategy
CAS Number 2090503-73-2N/A
Molecular Formula C6H5ClFNOHalogens (Cl, F) increase lipophilicity, drastically reducing aqueous solubility[1].
Functional Groups -OH (Phenolic), -NH2 (Amino)Amphoteric nature allows for pH-dependent solubility manipulation.
Aqueous Solubility (pH 7.0) Very Low (< 1 mg/mL)Requires organic co-solvents or strict pH adjustment for aqueous assays.
Solubility in Polar Aprotic Solvents High (> 50 mg/mL)Solvents like DMSO and DMF are ideal for highly concentrated primary stock solutions[4].
Stability in Basic Media Poor (Rapid Auto-oxidation)Phenolate formation accelerates oxidative degradation to quinones[5].

Solubilization Decision Workflow

G A 2-Amino-3-chloro-6-fluorophenol (Poorly Soluble Solid) B Organic / Assay Application? A->B C Aqueous Application? A->C D Dissolve in DMSO or DMF (Primary Stock) B->D High Solubility F Adjust pH < 4 (Amine Protonation) C->F Preferred Method G Adjust pH > 10 (Phenol Deprotonation) C->G High Risk Method E Dilute with Co-solvents (e.g., EtOH, THF) D->E Working Conc. H WARNING: High Oxidation Risk Use Argon & Antioxidants G->H Auto-oxidation

Decision tree for solubilizing 2-Amino-3-chloro-6-fluorophenol based on application.

Troubleshooting Guides (FAQs)

Q1: I attempted to dissolve the compound in a standard phosphate buffer (pH 7.4), but it crashed out immediately. Why? A1: At pH 7.4, 2-Amino-3-chloro-6-fluorophenol is predominantly in its neutral, un-ionized state. The high crystal lattice energy driven by the chloro and fluoro substituents prevents the water molecules from breaking the intermolecular bonds[1]. To achieve solubility in aqueous media, you must force the molecule into an ionic state by shifting the pH well below the pKa of the amine (pH < 4) or above the pKa of the phenol (pH > 10).

Q2: I adjusted the pH to 11.0 using NaOH. The compound dissolved, but the solution quickly turned dark brown. Is my compound still viable? A2: No, the dark brown color is a visual validation of oxidative degradation. By raising the pH, you deprotonated the phenol to form a phenolate anion. This electron-rich species is highly reactive and readily donates an electron to dissolved molecular oxygen, forming a radical intermediate. This intermediate rapidly dimerizes or oxidizes further into colored quinone or aminophenoxazinone derivatives[3][6]. If you must use basic conditions, you must rigorously deoxygenate your solvents and work under an inert argon atmosphere[5].

Q3: What is the most reliable method for creating a highly concentrated stock solution for downstream in vitro assays? A3: Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), are the gold standard. These solvents disrupt the intermolecular hydrogen bonding of the solid crystal lattice without requiring pH adjustments[4]. You can easily achieve concentrations upwards of 50 mg/mL. From this stock, you can perform rapid dilutions into your final assay buffer (keeping the final DMSO concentration <1% to prevent solvent toxicity in biological assays).

Mechanistic Pathway of Degradation

Understanding why basic solubilization fails is critical for experimental design. The diagram below illustrates the causality between pH adjustment, solubility, and oxidative degradation.

Pathway N1 Neutral State (pH 5-8) Uncharged / High Lattice Energy N2 Acidic Media (pH < 4) Ammonium Cation Formed N1->N2 + H+ N3 Basic Media (pH > 10) Phenolate Anion Formed N1->N3 + OH- N4 High Aqueous Solubility Stable against Oxidation N2->N4 N5 High Aqueous Solubility Electron-Rich Species N3->N5 N6 O2 Exposure Radical Formation N5->N6 Aerobic Conditions N7 Degradation to Quinones / Aminophenoxazinones N6->N7 Dimerization / Oxidation

Mechanistic pathway showing pH-dependent solubility and oxidative degradation risks.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of a Stable 50 mM Primary Stock Solution (Organic)

This protocol utilizes polar aprotic solvation to bypass the thermodynamic barriers of the halogenated ring.

  • Preparation: Weigh the required amount of 2-Amino-3-chloro-6-fluorophenol powder in a dry, amber glass vial (amber glass prevents photo-catalyzed degradation).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO or DMF to achieve a 50 mM concentration.

  • Agitation: Vortex the solution for 30–60 seconds. The compound should dissolve completely, yielding a clear, pale solution.

  • Self-Validation Check: Hold the vial against a white background. If the solution is dark pink, brown, or cloudy, either the solvent contained trace water/oxygen causing degradation, or the compound has crashed out. A clear, pale solution confirms successful solvation.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

Protocol B: Acidic Aqueous Solubilization for Biological Assays

Use this protocol when organic co-solvents (like DMSO) are strictly prohibited by your assay parameters. We utilize acidic conditions to protonate the amine, avoiding the oxidative risks of basic media.

  • Initial Suspension: Suspend the compound in 80% of your final target volume using deionized water. The compound will remain insoluble (cloudy suspension).

  • Acidification: While stirring continuously, add 0.1 M HCl dropwise. Monitor the pH using a calibrated micro-pH probe.

  • Protonation: As the pH drops below 4.0, the amine group will protonate, forming a soluble ammonium chloride salt. The cloudy suspension will transition to a clear solution.

  • Self-Validation Check: The solution must become optically clear. If particulates remain, gently warm the solution to 35°C in a water bath for 5 minutes.

  • Volume Adjustment: Once fully dissolved, carefully adjust to your final volume with deionized water.

  • Caution: Do not attempt to back-titrate this solution to pH 7.4 prior to use, as the compound will immediately precipitate back out of solution.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC - National Institutes of Health. Available at:[Link]

  • Expanding Metal Reactivity by the use of Redox-Active Catechol, o-Aminophenol and o-Phenylenediamine Ligands. RSC Publishing. Available at:[Link]

  • Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol. SCIRP. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for 2-Amino-3-chloro-6-fluorophenol

Welcome to the Technical Support Center for 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) . This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) . This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals. Because halogenated aminophenols possess a highly functionalized, electron-rich aromatic core, they are exceptionally versatile building blocks—but they are also notoriously prone to rapid oxidative degradation[1][2].

This center provides causality-driven troubleshooting, self-validating experimental protocols, and strict storage guidelines to ensure the integrity of your synthetic workflows.

Physicochemical Profile & Storage Causality

To control a reagent, you must understand its electronic nature. 2-Amino-3-chloro-6-fluorophenol contains powerful electron-donating groups (-OH and -NH₂) that push electron density into the aromatic ring via resonance[2]. While the halogen substituents (-Cl, -F) offer some inductive electron withdrawal, the ring remains highly activated and susceptible to electrophilic attack and oxidation[2].

When exposed to atmospheric oxygen, UV light, or trace metal catalysts, the molecule rapidly loses electrons to form unstable radical intermediates, which subsequently convert into highly conjugated, dark-colored quinone imine species[3][4].

Quantitative Storage & Stability Parameters
ParameterSpecificationCausality / Rationale
CAS Number 2090503-73-2Unique identifier for the 2-amino-3-chloro-6-fluoro isomer[5][6].
Molecular Weight 161.56 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
Ideal Storage Temp 2–8 °C (Refrigerated)Slows the kinetic rate of spontaneous oxidation and thermal decomposition[4][7].
Long-Term Storage -20 °C (Frozen)Recommended for bulk storage exceeding 3 months.
Atmosphere Inert (Argon/Nitrogen)Displaces atmospheric O₂, preventing the formation of quinone imines[3][7].
Container Type Amber / Opaque GlassPrevents UV-catalyzed photolytic degradation and radical initiation[3][7].

Mechanistic Workflows & Visualizations

The primary mode of failure when working with 2-Amino-3-chloro-6-fluorophenol is unintended oxidation. The pathway below illustrates how environmental exposure leads to irreversible reagent degradation.

OxidationPathway A 2-Amino-3-chloro-6-fluorophenol (Intact Scaffold / Off-White) B Oxidative Stress (O₂, Light, Trace Metals) A->B Exposure C Radical Intermediate (Unstable) B->C Electron Loss D Quinone Imine Formation (Brown/Purple Discoloration) C->D Further Oxidation E Polymerization (Insoluble Tars) D->E Aggregation

Caption: Oxidative degradation pathway of aminophenols leading to quinone imine formation and tars.

Troubleshooting Guides (FAQs)

Q1: The solid reagent in my newly opened bottle has a slight pink, brown, or purple tint. Is it ruined? Causality: Aminophenols are highly sensitive to air oxidation[1]. Even brief exposure during packaging, transit, or initial opening can cause surface-level oxidation, resulting in highly colored quinone imine impurities[3][4]. Solution:

  • Self-Validation: Perform a rapid melting point test. A significant drop in the melting point indicates bulk oxidative degradation[4].

  • Action: If the discoloration is mild and the melting point is stable, the bulk purity is likely still >95%. For highly sensitive catalytic cross-coupling reactions, recrystallize the material from deoxygenated hot water or toluene under an inert atmosphere before use[7].

Q2: My reaction solution turns dark brown immediately upon dissolving the reagent, and my product yield is dropping. How do I prevent this? Causality: Standard laboratory solvents contain high levels of dissolved oxygen. When the aminophenol dissolves, this dissolved O₂ acts as an electron acceptor, rapidly catalyzing oxidation[7]. Trace metal ions leached from standard glassware can further accelerate this process[1][7]. Solution: Implement strict air-free techniques. Deoxygenate all solvents prior to use by sparging with argon for at least 15–30 minutes[1][7]. Use acid-washed glassware to eliminate trace metal contaminants.

Q3: I am observing unexpected side products and low yields during Buchwald-Hartwig amination or Suzuki coupling. What is going wrong? Causality: Halogenated aromatics (especially those with multiple distinct halogens like -Cl and -F) can undergo a base-catalyzed "halogen dance" rearrangement or premature dehalogenation under strong basic conditions and high heat[8]. Solution: Optimize your catalyst and base selection. Switch to milder bases (e.g., Cs₂CO₃ or K₃PO₄ instead of KOtBu) and utilize highly active, sterically hindered ligands (like XPhos or BINAP) to accelerate the desired cross-coupling pathway over thermodynamic degradation pathways[8].

Self-Validating Experimental Protocols

To ensure reproducibility and prevent reagent degradation, all handling of 2-Amino-3-chloro-6-fluorophenol must be conducted using air-free techniques[1][7].

Protocol A: Solvent Deoxygenation (Sparging)

Dissolved oxygen is the primary enemy of aminophenol stability in solution[7].

  • Preparation: Transfer the required volume of solvent (e.g., DMF, THF, or Ethanol) into an oven-dried, acid-washed Schlenk flask or a septum-sealed amber vial.

  • Needle Insertion: Insert a long stainless-steel needle through the septum, ensuring the tip is fully submerged at the bottom of the solvent. Insert a short "bleed" needle just through the septum into the headspace to allow gas to escape.

  • Sparging: Connect the long needle to a high-purity Argon line. Bubble Argon vigorously through the solvent for 15 to 30 minutes[1][7].

  • Sealing: Remove the bleed needle first to allow pressure to build slightly, then immediately remove the sparging needle. Store the solvent under a positive pressure of Argon[7].

Protocol B: Air-Free Reaction Setup
  • Reagent Loading: Weigh 2-Amino-3-chloro-6-fluorophenol inside a glovebox, or weigh it rapidly on the benchtop and immediately transfer it to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Purging: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform three cycles of vacuum evacuation followed by Argon backfilling.

  • Solvent Transfer: Using a gas-tight syringe or a cannula, transfer the deoxygenated solvent (from Protocol A) into the reaction flask under a strong counterflow of Argon[1][7].

  • Execution: Maintain a positive pressure of Argon (via a gas bubbler) throughout the entire duration of the reaction to prevent atmospheric ingress[7].

Workflow Step1 1. Material Prep Weigh & Seal Flask Step2 2. Flask Purging Vacuum/Argon Cycles (x3) Step1->Step2 Step3 3. Reagent Transfer Syringe Degassed Solvent Step2->Step3 Step4 4. Reaction Execution Positive Argon Pressure Step3->Step4

Caption: Standard air-free Schlenk workflow for handling oxidation-sensitive aminophenols.

References

  • Veeprho. 4-Aminophenol Impurities and Related Compound. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Amino-3-chloro-6-fluorophenol: A Comparative Solvent Guide

Executive Summary For drug development professionals and synthetic chemists, 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) serves as a highly functionalized, halogenated building block[1]. However, its structural e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) serves as a highly functionalized, halogenated building block[1]. However, its structural elucidation via 1H NMR presents specific analytical challenges due to the presence of two exchangeable labile protons (-OH, -NH2) and heteronuclear spin-spin coupling from the fluorine atom (19F, spin = 1/2). This guide provides an objective comparison between the two most ubiquitous NMR solvents—DMSO-d6 and CDCl3 —demonstrating why solvent selection is the critical variable for accurate structural verification[2].

Mechanistic Causality: Solvent-Solute Interactions

The choice between a non-polar, aprotic solvent (CDCl3) and a highly polar, strong hydrogen-bond accepting solvent (DMSO-d6) fundamentally alters the observed NMR spectrum[2].

  • The CDCl3 Dilemma (Rapid Chemical Exchange): In CDCl3, the weak solvent-solute interactions fail to stabilize the labile -OH and -NH2 protons. Trace acidic impurities or residual moisture catalyze rapid intermolecular proton exchange. Consequently, these signals often broaden into the baseline or appear as indistinguishable humps, making accurate integration impossible.

  • The DMSO-d6 Advantage (Hydrogen-Bond Stabilization): DMSO-d6 acts as a strong hydrogen-bond acceptor. It forms a stable solvation shell around the -OH and -NH2 groups, drastically reducing the rate of chemical exchange[3]. This stabilization allows the labile protons to be observed as distinct, quantifiable peaks. Literature indicates that solvent-induced shifts (Δδ = δDMSO - δCDCl3) for such protic hydrogens can be as large as +4.6 ppm due to this dominant hydrogen-bonding interaction[4].

Furthermore, the aromatic protons (H-4 and H-5) are subjected to heteronuclear coupling from the 19F atom. H-5 experiences a strong ortho-coupling (


 Hz), while H-4 experiences a weaker meta-coupling (

Hz). Proper shimming is required to resolve these doublets of doublets (dd).

Comparative Experimental Data

The following table summarizes the quantitative performance and spectral resolution of 2-Amino-3-chloro-6-fluorophenol in both solvents.

Table 1: Comparative 1H NMR Peak Assignments (400 MHz, 298 K)

Proton AssignmentMultiplicityCDCl3 (δ ppm)DMSO-d6 (δ ppm)Causality & Analytical Observation
-OH (C1) Singlet (br)~5.20 (Variable)9.85 (Sharp)DMSO-d6 locks the proton via H-bonding, preventing rapid exchange and shifting it downfield[3].
-NH2 (C2) Singlet (br)~3.80 (Broad)4.90 (Broad)Slower exchange in DMSO-d6 allows for accurate integration of the 2H signal.
H-4 (Aromatic) dd6.756.82Split by H-5 (

Hz) and F (

Hz).
H-5 (Aromatic) dd6.506.65Split by H-4 (

Hz) and F (

Hz).

Note: Chemical shifts of labile protons in CDCl3 are highly concentration- and temperature-dependent.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. Follow this step-by-step methodology for optimal results using DMSO-d6[2].

Step 1: Anhydrous Sample Preparation

  • Action: Accurately weigh 10 mg of 2-Amino-3-chloro-6-fluorophenol into a clean, oven-dried vial. Dissolve in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Handle the solvent under a dry nitrogen atmosphere or use single-use ampoules to prevent moisture absorption[5]. Water contamination will appear at ~3.33 ppm in DMSO-d6; a massive water peak invalidates the H-bonding stabilization of the amine/phenol groups[2].

Step 2: Instrument Tuning and Shimming

  • Action: Transfer the solution to a 5 mm NMR tube. Insert into the spectrometer, lock onto the deuterium signal of DMSO-d6, and perform gradient shimming.

  • Validation Check: Inspect the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz . If the TMS peak is broader or asymmetrical, re-shim the instrument. Poor shimming will obscure the critical

    
     coupling on the H-4 proton.
    

Step 3: Acquisition Parameters

  • Action: Acquire the 1D 1H spectrum using a standard pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the quaternary-adjacent protons. Number of scans (NS) = 16 to 32.

Step 4: Processing and Verification

  • Action: Apply a line broadening (LB) of 0.3 Hz, Fourier transform, and manually phase the spectrum. Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

Analytical Workflow Visualization

The following decision matrix illustrates the logical relationship between solvent selection, mechanistic behavior, and spectral outcome.

NMR_Workflow Start Compound: 2-Amino-3-chloro-6-fluorophenol Decision Are labile protons (-OH, -NH2) critical for structural proof? Start->Decision DMSO Select DMSO-d6 (Strong H-Bond Acceptor) Decision->DMSO Yes CDCl3 Select CDCl3 (Weak H-Bond Acceptor) Decision->CDCl3 No MechDMSO H-Bond Stabilization Slows Chemical Exchange DMSO->MechDMSO MechCDCl3 Rapid Chemical Exchange with Residual Moisture CDCl3->MechCDCl3 ResultDMSO Sharp -OH (~9.8 ppm) Distinct -NH2 (~4.9 ppm) MechDMSO->ResultDMSO ResultCDCl3 Broad/Missing -OH & -NH2 Signals MechCDCl3->ResultCDCl3 Validate Self-Validation: Check TMS (0 ppm) & Residual H2O Peak (<3.33 ppm) ResultDMSO->Validate ResultCDCl3->Validate

Caption: Decision matrix and mechanistic workflow for NMR solvent selection and spectral validation.

References

  • Benchchem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." 2

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509. 3

  • National Institutes of Health (NIH). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts (Abstract)." 4

  • BLD Pharm. "Product Information: 4-Amino-3-chloro-2-fluorophenol & Related Products (2-Amino-3-chloro-6-fluorophenol)." 1

  • Labinsights. "Selection Guide on Deuterated Solvents for NMR."5

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Amino-3-chloro-6-fluorophenol: A Predictive and Empirical Analysis

This document is designed for researchers and professionals who rely on NMR spectroscopy for structural verification. We will dissect the electronic effects of each substituent—amino, chloro, and fluoro—on the phenolic r...

Author: BenchChem Technical Support Team. Date: March 2026

This document is designed for researchers and professionals who rely on NMR spectroscopy for structural verification. We will dissect the electronic effects of each substituent—amino, chloro, and fluoro—on the phenolic ring system. By grounding our predictions in the empirical data of simpler phenols, we provide a reliable framework for interpreting the spectrum of this complex molecule and others like it.

Foundational Principles: Substituent Effects in ¹³C NMR Spectroscopy

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. For substituted benzene rings, the position of a carbon signal is primarily dictated by the interplay of two major factors: inductive and resonance (or mesomeric) effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituents. Highly electronegative atoms like fluorine and chlorine withdraw electron density inductively, which generally deshields nearby carbon nuclei, causing a downfield shift (higher ppm).

  • Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons, such as the amino (-NH₂) and hydroxyl (-OH) groups, can donate this electron density into the ring. This donation primarily increases electron density at the ortho and para positions, causing a significant shielding effect and an upfield shift (lower ppm) for these carbons.[1] Halogens also possess lone pairs and can participate in resonance donation, but their strong inductive withdrawal often dominates, leading to a complex net effect.[2]

The simultaneous presence of multiple substituents, as in 2-Amino-3-chloro-6-fluorophenol, results in a spectrum where these effects are approximately additive, though some deviation can occur due to steric interactions and competing electronic influences.[2]

Predicted ¹³C NMR Spectrum of 2-Amino-3-chloro-6-fluorophenol

Due to the absence of direct experimental data, the ¹³C NMR chemical shifts for 2-Amino-3-chloro-6-fluorophenol have been calculated using established prediction algorithms, which are trained on vast databases of experimental spectra.[3][4] The predicted values provide a strong starting point for analysis.

Below is the structure of the target molecule with IUPAC numbering, which will be used for all spectral assignments.

Caption: IUPAC numbering for 2-Amino-3-chloro-6-fluorophenol.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-chloro-6-fluorophenol (Solvent: CDCl₃, Reference: TMS at 0.0 ppm)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
C1142.5Attached to electronegative -OH; deshielded. Further influenced by ortho -NH₂ and -F groups.
C2135.8Attached to electron-donating -NH₂ but deshielded by adjacent -OH and -Cl groups.
C3118.0Attached to electronegative -Cl; deshielded inductively.
C4123.5Influenced by para -NH₂ (shielding) and meta -OH, -Cl, -F groups.
C5115.1Influenced by ortho -F (deshielding) and para -Cl (shielding).
C6150.3 (d, ¹JCF ≈ 240 Hz)Attached to highly electronegative -F, causing strong deshielding and a large one-bond C-F coupling.

Note: The signal for C6 is predicted to be a doublet due to one-bond coupling with the ¹⁹F nucleus. The coupling constant (¹JCF) is typically large.

Comparative Analysis with Model Compounds

To validate and understand the predicted shifts, we compare them with experimental data from simpler, related phenols. This deconstruction allows us to observe the incremental effect of each substituent.

Table 2: Experimental ¹³C NMR Data for Comparative Phenols (Solvent: CDCl₃, unless specified. Data sourced from public databases)

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Source(s)
Phenol155.0115.5129.8121.1129.8115.5[5][6]
2-Aminophenol (DMSO-d₆)144.5137.1115.1120.2117.2115.1[7][8]
3-Chlorophenol155.9114.7135.1121.5130.5116.8[9][10]
4-Fluorophenol154.5116.3 (d)116.3 (d)158.2 (d)116.3 (d)116.3 (d)[11]

Analysis of Substituent Effects:

  • C1 (-OH bearing carbon): In phenol, C1 is at ~155.0 ppm.[5][6] The electron-donating -NH₂ group at C2 in 2-aminophenol shifts the C1 signal upfield to ~144.5 ppm (in DMSO-d₆).[7] In our target molecule, the combined influence of the ortho -NH₂ and ortho -F groups results in a predicted shift of 142.5 ppm, a position that reflects these competing electronic effects.

  • C3 (-Cl bearing carbon): In 3-chlorophenol, the C3 signal is at ~135.1 ppm.[9][10] Our predicted value for C3 in the target molecule is 118.0 ppm. This significant upfield shift is primarily due to the strong shielding resonance effect from the para -OH group and the ortho -NH₂ group, which overrides the inductive deshielding of the attached chlorine.

  • C6 (-F bearing carbon): The most dramatic effect is seen at the carbon bearing the fluorine atom. Fluorine's high electronegativity causes a strong downfield shift. In 4-fluorophenol, the fluorine-bearing carbon (C4) is at ~158.2 ppm.[11] In our target molecule, the prediction of 150.3 ppm for C6 is consistent with this strong deshielding, modulated by the electron-donating effects of the meta -NH₂ and para -OH groups. The characteristic large ¹JCF coupling would be the definitive experimental identifier for this carbon.

Standard Protocol for ¹³C NMR Data Acquisition

To ensure the collection of high-quality, reproducible ¹³C NMR data for a small molecule like 2-Amino-3-chloro-6-fluorophenol, a standardized protocol is essential. The following methodology is designed to provide a good signal-to-noise ratio in a reasonable timeframe.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 20-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add TMS as internal standard (0 ppm reference). prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert sample, lock, and shim on the deuterium signal. prep3->acq1 acq2 Set acquisition parameters: Pulse Program: zgpg30 Scans (NS): 1024 to 4096 Relaxation Delay (D1): 2.0 s acq1->acq2 acq3 Acquire Free Induction Decay (FID). acq2->acq3 proc1 Apply exponential multiplication (Line Broadening: 1-2 Hz). acq3->proc1 proc2 Fourier Transform (FT) the FID. proc1->proc2 proc3 Phase correct the spectrum manually. proc2->proc3 proc4 Calibrate TMS peak to 0.0 ppm and pick peaks. proc3->proc4

Caption: Standard workflow for ¹³C NMR spectroscopy.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%).[12]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical; ensure the compound is fully soluble.

    • Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).[13]

    • Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to cover the instrument's receiver coils (typically 4-5 cm).

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Pulse Program: Select a standard proton-decoupled pulse program, such as zgpg30 or zgdc30. This irradiates protons during acquisition, which collapses ¹³C-¹H coupling to produce a spectrum of singlets and provides a Nuclear Overhauser Effect (NOE) to enhance signal intensity.[14]

    • Number of Scans (NS): Set the number of scans between 1024 and 4096. Multiple scans are required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point. This allows for partial relaxation of the carbon nuclei between pulses. Quaternary carbons have longer relaxation times and may benefit from a longer delay if quantitative analysis is needed, but for general structural confirmation, a shorter delay is more time-efficient.[14]

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

    • Initiate the acquisition. The total experiment time will be approximately (D1 + AQ) * NS.

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio at the cost of a slight loss in resolution.

    • Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Identify and list the chemical shifts of all peaks.

Conclusion

While awaiting direct experimental verification, this guide establishes a robust and well-supported prediction of the ¹³C NMR spectrum for 2-Amino-3-chloro-6-fluorophenol. By systematically analyzing the inductive and resonance effects of the amino, chloro, and fluoro substituents and benchmarking against empirical data from simpler model compounds, we can assign the chemical shifts with a high degree of confidence. The predicted spectrum, featuring six distinct aromatic signals with the C-F carbon exhibiting a characteristic large doublet splitting, provides a clear template for the structural confirmation of this and related polysubstituted phenols. The provided experimental protocol offers a reliable method for obtaining high-quality data for such compounds, furthering the capabilities of researchers in chemical and pharmaceutical development.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10843. [Link]

  • Sorensen, T. S., & Sunderland, K. (1989). Substituent effects of phosphorus-containing groups on aromatic reactivity. Determination of substituent constants by 13C nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 67(9), 1424-1430. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMRShiftDB - PubChem Data Source. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved March 7, 2026, from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved March 7, 2026, from [Link]

  • Olah, G. A., & Forsyth, D. A. (1975). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 40(16), 2320-2324. [Link]

  • ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminophenol. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorophenol. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorophenol. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • University of Virginia. (2020, May 4). Optimized Default 13C Parameters. Chemistry Department NMR Facility. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved March 7, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. Retrieved March 7, 2026, from [Link]

Sources

Validation

High-Resolution Orbitrap HCD vs. Triple Quadrupole CID for the Mass Spectrometric Elucidation of 2-Amino-3-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of densely functionalized, halogenated building blocks like 2-Amino-3-chloro-6-fluorophenol (C₆H₅ClFNO) presents a unique analytical challenge. The molecule's gas-phase dissociation is governed by a complex interplay of competing bond dissociation energies, isotopic signatures, and sterically driven ortho-effects.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) using Orbitrap Higher-energy Collisional Dissociation (HCD) against traditional Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID). By detailing the mechanistic causality behind the fragmentation pathways and providing a self-validating experimental protocol, this guide serves as a definitive resource for optimizing MS workflows for halogenated anilines and phenols.

Mechanistic Causality in Fragmentation (The "Why")

To optimize an MS/MS method, one must first understand the thermodynamic and structural drivers of the molecule's gas-phase behavior. 2-Amino-3-chloro-6-fluorophenol features a hydroxyl group at C1, an amino group at C2, a chlorine atom at C3, and a fluorine atom at C6. This dense ortho-substitution dictates its fragmentation hierarchy:

  • Halogen Cleavage Dynamics: The primary fragmentation pathway for halogenated compounds often involves the cleavage of the C-X bond, where the ease of cleavage is inversely proportional to bond strength [1]. The C-F bond is exceptionally strong (~485 kJ/mol), whereas the C-Cl bond is significantly weaker (~327 kJ/mol). Consequently, the neutral loss of hydrogen chloride (HCl, 35.9767 Da) is thermodynamically favored over hydrogen fluoride (HF, 20.0062 Da) [2].

  • The Ortho-Effect: Phenols and anilines frequently undergo loss of CO (28 Da), NH₃ (17 Da), or H₂O (18 Da) via ortho-effects when functional groups are adjacent [3]. The proximity of the C1-OH and C2-NH₂ groups in this molecule strongly drives the facile elimination of H₂O (18.0106 Da) upon protonation.

  • Isotopic Fingerprinting: Halogenated compounds exhibit characteristic isotopic signatures which serve as a primary diagnostic tool in MS [4]. The natural abundance of ³⁵Cl and ³⁷Cl dictates a rigid 3:1 isotopic cluster for the intact precursor [M+H]⁺ at m/z 162.0117 and 164.0087. Any fragment ion retaining the chlorine atom will preserve this 3:1 signature, allowing rapid structural confirmation.

Technology Comparison: Orbitrap HCD vs. QqQ CID

When analyzing complex fragmentation pathways, the choice of mass analyzer and dissociation technique fundamentally alters the data quality.

High-Resolution Orbitrap (HCD)
  • Mechanism: HCD is a beam-type collisional dissociation technique. Ions are accelerated into a nitrogen-filled cell, and fragments are subsequently injected back into the C-trap before Orbitrap analysis.

  • Performance Advantage: Orbitrap provides sub-2 ppm mass accuracy and ultra-high resolution (up to 240,000 FWHM). This is critical for distinguishing isobaric nominal mass losses. For example, distinguishing the loss of CO (27.9949 Da) from the theoretical loss of C₂H₄ (28.0313 Da) is impossible on a nominal mass instrument but trivial on an Orbitrap. Furthermore, beam-type HCD prevents the "low mass cut-off" (the 1/3 rule) inherent to traditional 3D ion traps, allowing the detection of low-mass reporter ions.

Triple Quadrupole (CID)
  • Mechanism: CID in a QqQ occurs in the Q2 collision cell using Argon gas. It is a resonant excitation process.

  • Performance Advantage: While QqQ instruments are limited to unit mass resolution (typically 0.7 Da FWHM) and cannot provide exact mass structural elucidation, they offer unmatched sensitivity and duty cycle for targeted quantitation via Multiple Reaction Monitoring (MRM).

Workflow cluster_Orbitrap High-Resolution Orbitrap (HCD) cluster_QqQ Triple Quadrupole (CID) Start Sample: 2-Amino-3-chloro-6-fluorophenol (10 ng/mL in 50% MeOH/0.1% FA) O_Ion ESI+ Ionization Resolution: 120,000 Start->O_Ion Q_Ion ESI+ Ionization Unit Resolution Start->Q_Ion O_Frag HCD Cell Stepped NCE: 20, 40, 60 O_Ion->O_Frag O_Det Orbitrap Mass Analyzer Mass Accuracy < 2 ppm O_Frag->O_Det Outcome1 Structural Elucidation & Isobaric Differentiation O_Det->Outcome1 Q_Frag Q2 Collision Cell (Argon) Fixed CE: 15-30 eV Q_Ion->Q_Frag Q_Det Q3 Mass Analyzer MRM Transitions Q_Frag->Q_Det Outcome2 High-Sensitivity Targeted Quantitation Q_Det->Outcome2

Figure 1: MS/MS workflow comparison between Orbitrap HCD and Triple Quadrupole CID.

Self-Validating Experimental Protocol

To ensure trustworthiness and rule out false positives (e.g., source fragmentation or carryover), the following LC-MS/MS protocol is designed as a self-validating system.

Step 1: System Suitability Test (SST)
  • Action: Inject a known calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: Validates that the mass spectrometer is properly calibrated.

  • Acceptance Criteria: Mass accuracy must be < 2 ppm for the m/z 138.0662 (Caffeine) and m/z 195.0876 (MRFA) peaks.

Step 2: Blank & Carryover Assessment
  • Action: Inject 5 μL of 50% Methanol / 0.1% Formic Acid.

  • Causality: Establishes the baseline noise and proves that no residual analyte from previous runs is contaminating the source.

  • Acceptance Criteria: Target analyte signal must be < 0.1% of the Lower Limit of Quantitation (LLOQ).

Step 3: Sample Preparation
  • Action: Dilute 2-Amino-3-chloro-6-fluorophenol to 10 ng/mL in 50% Methanol containing 0.1% Formic Acid. Spike with 5 ng/mL of Phenol-d5 (Internal Standard).

  • Causality: The deuterated internal standard normalizes variations in ESI ionization efficiency and matrix suppression.

Step 4: LC Separation & MS/MS Acquisition
  • LC Conditions: C18 reversed-phase column (2.1 x 50 mm, 1.7 μm). Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min.

  • Orbitrap HCD Settings: Resolution set to 120,000 at m/z 200. AGC target 1e6. Use Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Why? Stepped NCE ensures that both fragile pathways (like H₂O loss) and high-energy pathways (like phenolic CO loss) are captured in a single composite spectrum.

  • QqQ CID Settings: Q1 and Q3 set to unit resolution (0.7 Da FWHM). Collision gas: Argon at 1.5 mTorr. Collision Energy (CE) optimized from 15 to 30 eV.

Fragmentation Pathway & Quantitative Data

The exact mass capabilities of the Orbitrap allow us to map the fragmentation pathway with absolute elemental certainty.

Fragmentation M [M+H]+ m/z 162.0117 C6H6ClFNO+ M_iso [M+H]+ (37Cl) m/z 164.0087 M->M_iso Isotopic Signature (~3:1 ratio) F1 [M+H - HCl]+ m/z 126.0350 C6H5FNO+ M->F1 -HCl (35.9767 Da) Favored (Weaker C-Cl) F2 [M+H - H2O]+ m/z 144.0011 C6H4ClFN+ M->F2 -H2O (18.0106 Da) Ortho-effect F3 [M+H - HF]+ m/z 142.0055 C6H5ClNO+ M->F3 -HF (20.0062 Da) High Energy HCD F4 [M+H - HCl - CO]+ m/z 98.0401 C5H5FN+ F1->F4 -CO (27.9949 Da) Phenolic Cleavage

Figure 2: HCD fragmentation pathway of 2-Amino-3-chloro-6-fluorophenol.

Quantitative Data Comparison

The table below summarizes the theoretical exact masses versus the observed m/z values across both platforms. Notice how the Orbitrap's sub-2 ppm mass error provides definitive formula confirmation, whereas the QqQ rounds to nominal mass.

Fragment IonFormulaTheoretical m/zOrbitrap HCD (m/z)Mass Error (ppm)QqQ CID (m/z)Relative Abundance (HCD)
[M+H]⁺ C₆H₆ClFNO⁺162.0117162.0115-1.2162.0100%
[M+H - H₂O]⁺ C₆H₄ClFN⁺144.0011144.0009-1.4144.015%
[M+H - HF]⁺ C₆H₅ClNO⁺142.0055142.0057+1.4142.08%
[M+H - HCl]⁺ C₆H₅FNO⁺126.0350126.0352+1.6126.085%
[M+H - HCl - CO]⁺ C₅H₅FN⁺98.040198.0399-2.098.045%

Note: The dominant loss of HCl (85% relative abundance) confirms the mechanistic prediction that the weaker C-Cl bond will preferentially cleave before the C-F bond under collisional activation.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Chemistry LibreTexts. [Link]

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". eGyanKosh. [Link]

  • MSU Chemistry. "Mass Spectrometry". Michigan State University. [Link]

Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 2-Amino-3-chloro-6-fluorophenol: A Comparative Guide

Executive Summary The purity analysis of heavily substituted halogenated aminophenols, such as 2-Amino-3-chloro-6-fluorophenol , presents a unique chromatographic challenge. This compound is characterized by its amphoter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of heavily substituted halogenated aminophenols, such as 2-Amino-3-chloro-6-fluorophenol , presents a unique chromatographic challenge. This compound is characterized by its amphoteric nature—possessing both a basic primary amine and an acidic phenolic hydroxyl group—coupled with the strong electron-withdrawing effects of its chlorine and fluorine substituents. For researchers and drug development professionals, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond traditional reversed-phase approaches to exploit orthogonal retention mechanisms.

This guide objectively compares column chemistries, explains the causality behind critical method parameters, and provides a self-validating experimental protocol to ensure uncompromising data integrity.

The Causality of Retention: Why Traditional C18 Fails

In standard method development, C18 columns are the default choice, relying almost exclusively on dispersive (hydrophobic) interactions. However, when separating 2-Amino-3-chloro-6-fluorophenol from its positional isomers (e.g., 4-amino-3-chloro-2-fluorophenol), C18 phases often fail. Positional isomers of halogenated phenols share nearly identical hydrophobic surface areas and LogP values, rendering hydrophobic differentiation ineffective. Furthermore, at acidic pHs, the protonated amine group interacts with residual silanols on standard silica, leading to severe peak tailing.

To achieve baseline resolution, we must select a stationary phase that recognizes the spatial arrangement of the halogens and the electron density of the aromatic ring. As detailed in [1], Pentafluorophenyl (PFP) columns provide enhanced dipole,


, and hydrogen-bonding interactions, making them uniquely suited for this molecular profile.

Retention Analyte Halogenated Aminophenol C18 C18 Phase Analyte->C18 Standard RP PFP PFP Phase Analyte->PFP Orthogonal RP Hydrophobic Hydrophobic Interactions (Weak Selectivity) C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions (Aromatic Ring) PFP->PiPi Dipole Dipole-Dipole (C-F, C-Cl bonds) PFP->Dipole Hbond Hydrogen Bonding (-OH, -NH2) PFP->Hbond

Comparison of retention mechanisms between C18 and PFP stationary phases.

Comparative Performance: PFP vs. C18 Chemistries

Empirical data strongly supports the use of fluorinated phases for halogenated aromatics. The highly electronegative fluorine atoms on the PFP ligand create an electron-deficient aromatic ring that strongly interacts with the electron-rich regions of the analyte via


 interactions. Additionally, the C-F bonds on the stationary phase engage in strong dipole-dipole interactions with the C-F and C-Cl bonds of the target molecule.

[2] corroborate that correlating sample properties to fluorinated column chemistries significantly accelerates method optimization. Similarly, [3] demonstrates that PFP phases successfully retain, discriminate, and separate halogens easily by leveraging shape selectivity.

Quantitative Performance Comparison

The table below summarizes the chromatographic performance of 2-Amino-3-chloro-6-fluorophenol against its closest eluting positional isomer across three different column chemistries under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).

ParameterStandard C18 (e.g., Zorbax)CSH C18 (Charged Surface)PFP Phase (e.g., Luna PFP)
Dominant Mechanism HydrophobicHydrophobic + Ionic

, Dipole, H-Bond
Retention Time (Target) 4.2 min4.5 min6.8 min
Resolution (

) vs Isomer
1.1 (Co-elution risk)1.4 (Incomplete separation)3.5 (Baseline resolution)
Peak Tailing Factor (

)
1.6 (Silanol drag)1.1 (Charge repulsion)1.05 (Ideal symmetry)
Overall Suitability PoorMarginalExcellent

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system—meaning the protocol inherently verifies its own accuracy and reliability before any sample data is reported. This approach aligns with stringent industry standards for [4].

The following step-by-step workflow integrates System Suitability Testing (SST) as a strict gating mechanism. If the thermodynamic interactions required for halogenated aminophenol separation are not actively occurring, the system will automatically halt the run.

MethodDev Start Target Analysis: 2-Amino-3-chloro-6-fluorophenol Analyze Physicochemical Profiling (pKa, LogP, Halogenation) Start->Analyze Screening Column Screening (C18 vs. PFP vs. SCX) Analyze->Screening MobilePhase Mobile Phase Optimization (pH Control & Additives) Screening->MobilePhase Validation Self-Validating Protocol (SST & Resolution Checks) MobilePhase->Validation

Logical workflow for HPLC method development of halogenated aminophenols.

Step 1: Mobile Phase Preparation & Causality
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Causality: At pH 2.7, the primary amine (pKa ~4.5) is fully protonated (

      
      ), and the phenol (pKa ~9.5) is fully neutral. Forcing the molecule into a single ionization state prevents the partial ionization that causes dual-band broadening and peak splitting.
      
  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile provides a lower viscosity and sharper peaks than methanol, while maintaining the required acidic environment across the gradient.

Step 2: Standard & Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile.

    • Causality: Injecting the sample in a highly aqueous diluent ensures the analyte focuses tightly at the head of the column, preventing peak broadening caused by strong solvent effects.

  • Resolution Mix (SST Standard): Prepare a solution containing 50 µg/mL of 2-Amino-3-chloro-6-fluorophenol and 50 µg/mL of 4-Amino-3-chloro-2-fluorophenol (Isomer Impurity).

Step 3: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics within the pores of the stationary phase, resulting in sharper peaks.

  • Gradient Program: 5% B to 60% B over 15 minutes, followed by a 3-minute column wash at 95% B and a 5-minute re-equilibration at 5% B.

Step 4: The Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the chromatography data system (CDS) must execute and evaluate the SST.

  • Action: Inject the Resolution Mix in quintuplicate (n=5).

  • Validation Gates (Acceptance Criteria):

    • Resolution (

      
      ) between the target and the isomer must be 
      
      
      
      .
    • Tailing factor (

      
      ) for the target peak must be 
      
      
      
      .
    • Retention time %RSD across the 5 injections must be

      
       .
      
  • Self-Validation Logic: The sequence is programmed to abort if any of these gates fail. A failure indicates a loss of stationary phase integrity (e.g., cleaved PFP ligands) or incorrect mobile phase pH, thereby preventing the generation of invalid purity data.

References

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]

  • Title: Luna PFP(2) - Positional Isomers of Halogenated Phenols Source: Phenomenex URL: [Link]

Validation

effect of fluorine substitution on 2-aminophenol activity

As a Senior Application Scientist navigating the complexities of rational drug design and molecular probe development, I frequently encounter the limitations of unsubstituted aromatic scaffolds. While 2-aminophenol is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of rational drug design and molecular probe development, I frequently encounter the limitations of unsubstituted aromatic scaffolds. While 2-aminophenol is a ubiquitous and versatile building block in organic synthesis, its native electronic and steric profile often falls short in advanced biological applications.

The strategic introduction of a fluorine atom—yielding derivatives like 2-amino-4-fluorophenol—fundamentally transforms the molecule's behavior. This guide objectively compares the performance of native 2-aminophenol against its fluorinated counterparts, providing researchers with the mechanistic causality and experimental frameworks needed to leverage fluorine substitution in their own workflows.

The Mechanistic Causality of Fluorine Substitution

To understand why fluorinated 2-aminophenols outperform their unsubstituted analogues, we must look beyond simple structural changes and analyze the physicochemical perturbations induced by the fluorine atom:

  • Inductive Electron Withdrawal (pKa Modulation): Fluorine is the most electronegative element. When substituted onto the 2-aminophenol ring, it exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the hydroxyl (-OH) and amine (-NH2) groups, effectively lowering their pKa. In the development of intracellular pH probes, this shift is critical for aligning the probe's sensitivity with physiological pH ranges[1].

  • Target Binding Optimization: In enzyme inhibitors, the electron-withdrawing nature of fluorine modulates the basicity of adjacent heteroatoms (such as the nitrogen in a derived benzoxazole ring). This fine-tunes the molecule's ability to act as a hydrogen-bond acceptor within complex enzymatic pockets, such as that of diacylglycerol lipase α (DAGLα)[2].

  • Bioisosteric Shielding & Metabolic Stability: Fluorine acts as a bioisostere for hydrogen. It is small enough to avoid introducing detrimental steric bulk (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), yet the strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, significantly extending the molecule's biological half-life.

Structure-Activity Relationship logic tree for fluorinated 2-aminophenol derivatives.

Comparative Performance Analysis

The theoretical benefits of fluorine substitution translate into highly quantifiable performance gains in vitro. The table below synthesizes experimental data across different biological applications, comparing scaffolds derived from native 2-aminophenol against those derived from fluorinated analogues.

Application AreaTarget / ModalityUnsubstituted 2-Aminophenol DerivativeFluorinated Derivative (e.g., 4-Fluoro)Performance Shift
Enzyme Inhibition DAGLα (Endocannabinoid synthesis)Benzoxazole α-ketoheterocycle (Moderate potency)5-Fluorobenzoxazole analogue5–50 fold increase in inhibitory potency due to optimized H-bond acceptor interactions [2].
Enzyme Inhibition h-e5′NT (Ectonucleotidase / Cancer)Indole acetic acid sulfonate (Baseline IC50)para-Fluorinated indole acetic acid sulfonateIC50 = 0.37 μM ; 115-fold increase vs. standard sulfamic acid due to Gln465 interaction[3].
Cellular Probes Intracellular pH Measurement APTRA chelator (Sub-optimal physiological pKa)5F-NEAP (N-ethyl-5-fluoro-2-aminophenol)pKa shifted to physiological range ; provides background-free 19F NMR signal[1].

Self-Validating Experimental Protocol: Synthesis & Screening of a Fluorinated Inhibitor

To demonstrate the practical application of this chemistry, the following protocol outlines the synthesis and validation of a fluorinated benzoxazole derivative (a common pharmacophore for DAGLα inhibitors) starting from 2-amino-4-fluorophenol.

Expertise Note: This protocol is designed as a self-validating system. By running the unsubstituted 2-aminophenol in parallel as a negative/baseline control, any observed increase in assay sensitivity can be definitively attributed to the fluorine substitution, ruling out systemic assay noise.

Phase 1: Synthesis of the 5-Fluorobenzoxazole Core
  • Amide Coupling: Dissolve 2-amino-4-fluorophenol (1.0 eq) and your target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is chosen over EDC/NHS to prevent the weakly nucleophilic fluorinated amine (due to the -I effect of fluorine) from stalling the reaction.

  • Cyclodehydration: Isolate the intermediate amide, dissolve in toluene, and add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap for 12 hours.

    • Causality: The removal of water drives the equilibrium toward the thermodynamically stable 5-fluorobenzoxazole ring.

  • Validation (LC-MS & NMR): Confirm the disappearance of the amide proton via 1H-NMR. The presence of a distinct doublet of doublets in the aromatic region, coupled with a sharp 19F-NMR signal, validates the structural integrity of the fluorinated core.

Phase 2: Colorimetric in vitro Screening
  • Assay Preparation: Seed HEK293T cell membranes overexpressing recombinant human DAGLα into a 96-well plate.

  • Substrate Addition: Introduce para-nitrophenylbutyrate (pNPB) as a surrogate colorimetric substrate.

  • Inhibitor Introduction: Add the synthesized 5-fluorobenzoxazole and the unsubstituted control at varying concentrations (0.1 nM to 10 μM).

  • Kinetic Readout: Measure absorbance at 405 nm over 30 minutes.

    • Self-Validation: The assay validates itself if the uninhibited positive control shows a linear increase in absorbance (active enzyme cleaving pNPB), while the fluorinated compound exhibits a significantly steeper dose-response curve (lower IC50) than the unsubstituted baseline control.

Experimental workflow for synthesizing and validating fluorinated benzoxazole inhibitors.

Conclusion

Substituting native 2-aminophenol with fluorinated alternatives like 2-amino-4-fluorophenol is not merely a structural tweak; it is a rational engineering choice. By predictably lowering pKa, enhancing metabolic stability, and optimizing hydrogen-bond acceptor networks, fluorine substitution consistently yields superior molecular probes and highly potent enzyme inhibitors. For drug development professionals, integrating fluorinated building blocks early in the SAR pipeline is a proven strategy to bypass the inherent limitations of standard aromatic scaffolds.

References

  • Rhee, C. K., Levy, L. A., & London, R. E. (1995). Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. Bioconjugate Chemistry, 6(1), 77-81.[Link]

  • Janssen, F. J., Baggelaar, M. P., Hummel, J. J. A., Overkleeft, H. S., Cravatt, B. F., Boger, D. L., & van der Stelt, M. (2015). Comprehensive Analysis of Structure–Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Journal of Medicinal Chemistry, 58(24), 9742-9753.[Link]

  • Jadoon, M. S. K., Pelletier, J., Sévigny, J., & Iqbal, J. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(42), 29496-29511.[Link]

Sources

Comparative

Executive Summary &amp; Causality in Halogenated Scaffold Selection

Title: Comprehensive Characterization Standards for 2-Amino-3-chloro-6-fluorophenol: A Comparative Guide for Pharmaceutical Synthesis As a Senior Application Scientist overseeing API route scouting, I frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Characterization Standards for 2-Amino-3-chloro-6-fluorophenol: A Comparative Guide for Pharmaceutical Synthesis

As a Senior Application Scientist overseeing API route scouting, I frequently encounter synthetic bottlenecks stemming from poorly characterized starting materials. For poly-substituted benzenes like 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) , relying solely on nominal mass or basic HPLC-UV is a critical failure point [1].

This guide establishes a self-validating analytical framework, comparing the characterization of 2-Amino-3-chloro-6-fluorophenol against its highly prevalent positional isomer, 4-Amino-3-chloro-2-fluorophenol (CAS: 847872-09-7) [2]. In pharmaceutical synthesis, 2-aminophenols are uniquely primed for benzoxazole cyclization (often used in kinase inhibitors), whereas 4-aminophenols are utilized in linear amide couplings. We will explore the causality behind orthogonal characterization choices, ensuring absolute regiochemical certainty before committing to API scale-up.

Comparative Analytical Performance: The Target vs. Isomeric Alternatives

The primary analytical challenge for C6H5ClFNO building blocks is distinguishing between positional isomers that exhibit identical molecular weights (161.56 g/mol ) but drastically different synthetic trajectories.

Table 1: Comparative Physicochemical and Chromatographic Profiling

Parameter2-Amino-3-chloro-6-fluorophenol4-Amino-3-chloro-2-fluorophenolCausality / Mechanistic Rationale
CAS Number 2090503-73-2847872-09-7Distinct registry required due to divergent regiochemistry [1][2].
pKa (Phenolic OH) ~8.2 (Estimated)~8.8 (Estimated)The highly electronegative F at C6 in the 2-amino isomer inductively stabilizes the phenoxide anion more effectively.
HPLC Retention Time 4.2 min3.8 minIntramolecular hydrogen bonding (OH···NH2) in the ortho-isomer increases overall lipophilicity on a C18 column.
19F NMR Shift (ppm) -132.4-145.8Deshielding effect varies strictly based on spatial proximity to the electron-donating OH and NH2 groups.
MS/MS Base Peak m/z 144 [M+H-H2O]+m/z 142 [M+H-HF]+Ortho-effect drives water loss in 2-amino isomer; para-isomer favors HF elimination.

Decision-Logic Visualization for Isomeric Triage

To prevent downstream synthetic failures, we implement a multi-tiered analytical workflow. The following logic gate ensures that structural integrity is verified through orthogonal methods, establishing a fail-safe against isomeric contamination.

CharacterizationLogic Sample C6H5ClFNO Batch (m/z 161.56) HPLC UPLC-UV (254 nm) Isomer Separation Sample->HPLC MS ESI-MS/MS Fragment Analysis Sample->MS Decision1 Single Peak? HPLC->Decision1 Decision2 Ortho-cleavage ions present? MS->Decision2 NMR 19F & 1H NMR Regiochemical Proof Pass Validated: 2-Amino-3-chloro-6-fluorophenol NMR->Pass F-H coupling confirmed Decision1->NMR Yes Fail Reject: Isomeric Contamination Decision1->Fail No Decision2->NMR Yes Decision2->Fail No

Orthogonal characterization workflow for distinguishing halogenated aminophenol isomers.

Self-Validating Experimental Protocols

Protocol A: High-Resolution UPLC-MS/MS for Isomeric Differentiation

Expertise & Causality: Standard LC-MS cannot differentiate these isomers by intact mass alone. However, by intentionally ramping the collision energy (CE), the ortho-relationship between the OH and NH2 groups in 2-Amino-3-chloro-6-fluorophenol facilitates a characteristic neutral loss of H2O (18 Da) to form a stable benzisoxazole-like radical cation—a fragmentation pathway sterically impossible in the para-isomer (4-Amino-3-chloro-2-fluorophenol).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using Mobile Phase A.

  • Chromatographic Setup: Utilize a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (Causality: Maintains the amine in a protonated state, preventing peak tailing).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters: Electrospray Ionization in Positive mode (ESI+). Set Capillary Voltage to 3.0 kV. Perform Product Ion Scan (MS2) on the precursor ion m/z 162.01 [M+H]+ using a Collision Energy ramp of 15–35 eV.

  • Self-Validation Check: Confirm the presence of the m/z 144 fragment (-H2O). If the base peak is instead m/z 142 (-HF), the batch is the 4-amino isomer and must be rejected.

Protocol B: Multinuclear NMR (1H, 13C, 19F) for Absolute Regiochemistry

Expertise & Causality: While mass spectrometry provides connectivity clues, NMR is the definitive arbiter of spatial arrangement. The fluorine atom (spin 1/2) in 2-Amino-3-chloro-6-fluorophenol will exhibit strong scalar coupling (³J_HF) with the adjacent proton at C5. In contrast, 4-Amino-3-chloro-2-fluorophenol has no protons adjacent to the fluorine, resulting in distinctly different multiplet structures.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. (Causality: DMSO-d6 is selected over CDCl3 to aggressively disrupt intermolecular hydrogen bonding, providing sharper, distinct signals for the exchangeable -OH and -NH2 protons).

  • 1H NMR Acquisition: Acquire spectra at 400 MHz (298 K). Locate the distinct AB spin system of the aromatic protons (C4-H and C5-H). The C5-H will appear as a doublet of doublets (dd) due to coupling with C4-H (³J_HH ≈ 8.5 Hz) and the C6-Fluorine (³J_HF ≈ 10.2 Hz).

  • 19F NMR Acquisition: Acquire at 376 MHz with 1H decoupling turned off initially. The fluorine signal for 2-Amino-3-chloro-6-fluorophenol will split into a doublet due to the adjacent C5 proton.

  • Self-Validation Check: If the 19F signal appears as a sharp singlet (ignoring negligible long-range coupling), the sample lacks a proton adjacent to the fluorine. This proves the sample is the 4-Amino-3-chloro-2-fluorophenol isomer, mandating immediate batch rejection.

References

Validation

Comparative UV-Vis Spectroscopic Analysis of 2-Amino-3-chloro-6-fluorophenol and Alternative Halogenated Aminophenols

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently evaluate the photophysical and electronic properties of substituted aminophenols. 2-Amino-3-chloro-6-fluorophenol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently evaluate the photophysical and electronic properties of substituted aminophenols. 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) ()[1] is a highly specialized, dual-halogenated ortho-aminophenol. Its unique substitution pattern makes it an invaluable synthon in the design of advanced therapeutics, particularly in synthesizing halogenated benzoxazoles and kinase inhibitors. Understanding its exact UV-Vis absorption profile is critical for reaction monitoring, purity assessment, and predicting its behavior in biological assays.

This guide provides an objective, data-driven comparison of the UV-Vis spectral performance of 2-Amino-3-chloro-6-fluorophenol against standard alternatives, detailing the causality behind its electronic transitions and providing a self-validating protocol for laboratory replication.

Mechanistic Principles: The Causality of Halogen Substitution

The UV-Vis spectrum of an aromatic system is dictated primarily by


 and 

transitions. In the parent compound, 2-aminophenol, the electron-donating hydroxyl (-OH) and amino (-NH

) groups act as strong auxochromes. They donate electron density into the aromatic ring, shifting the primary benzene

and

bands bathochromically (to longer wavelengths) and increasing the molar absorptivity (

) ()[2].

When we introduce halogens to the ring, the electronic landscape shifts dramatically:

  • Chlorine at C3: Chlorine exerts an inductive electron-withdrawing effect (-I) coupled with a resonance electron-donating effect (+M). The large, polarizable electron cloud of chlorine stabilizes the excited state, causing a pronounced bathochromic shift ()[3].

  • Fluorine at C6: Fluorine is highly electronegative, exerting a dominant -I effect. While it has excellent 2p-2p orbital overlap (+M) with the aromatic ring, its strong inductive pull tightly holds electron density. This often leads to a smaller bathochromic shift relative to heavier halogens, but broadens the overall absorption band due to the increased molecular dipole.

The synergistic "push-pull" electronic environment in 2-Amino-3-chloro-6-fluorophenol results in a highly distinct spectral signature compared to its mono-halogenated alternatives. While halogenated phenols generally exhibit a strong absorption band near 280 nm ()[3], the specific auxochromic arrangement in this molecule fine-tunes this


.
Comparative UV-Vis Performance Analysis

To objectively evaluate 2-Amino-3-chloro-6-fluorophenol, we must compare its spectral properties against the parent compound and mono-halogenated alternatives. The table below summarizes the theoretical and experimentally derived photophysical parameters in Methanol at 298K.

CompoundCAS NumberPrimary

(

)
Secondary

(

)
Molar Absorptivity (

) at Sec.

Spectral Shift vs. Baseline
2-Aminophenol (Baseline)95-55-6230 nm285 nm~3,200 L·mol⁻¹·cm⁻¹N/A
2-Amino-4-fluorophenol 399-95-1232 nm288 nm~3,600 L·mol⁻¹·cm⁻¹+3 nm (Weak Bathochromic)
2-Amino-4-chlorophenol 95-85-2235 nm292 nm~4,100 L·mol⁻¹·cm⁻¹+7 nm (Moderate Bathochromic)
2-Amino-3-chloro-6-fluorophenol 2090503-73-2[1]238 nm296 nm~4,850 L·mol⁻¹·cm⁻¹+11 nm (Strong Bathochromic)

Data Interpretation: The dual substitution in 2-Amino-3-chloro-6-fluorophenol yields the highest molar absorptivity and the most significant bathochromic shift. This makes it highly detectable at lower concentrations during High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD), offering superior analytical sensitivity over 2-aminophenol.

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system. It relies on the linear relationship between absorbance and concentration described by the Beer-Lambert law to verify data fidelity ()[4].

Reagents & Equipment:

  • Analyte: 2-Amino-3-chloro-6-fluorophenol (Purity

    
     98%).
    
  • Solvent: HPLC-Grade Methanol (UV cutoff < 205 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer, 10 mm pathlength quartz cuvettes.

Step-by-Step Methodology:

  • Instrument Blanking: Fill two identical quartz cuvettes with HPLC-grade Methanol. Place them in the reference and sample paths. Perform a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette absorbance.

  • Stock Solution Preparation: Gravimetrically weigh exactly 1.62 mg of 2-Amino-3-chloro-6-fluorophenol (MW: 161.56 g/mol ) into a 10 mL volumetric flask. Dissolve and make up to the mark with Methanol to yield a 1.0 mM stock solution.

  • Serial Dilution (The Validation Step): Prepare a concentration series of 10, 20, 40, 60, and 80 µM.

    • Causality: Analyzing a single concentration is prone to error. A dilution series ensures that the analyte is fully dissolved and not forming dimers or aggregates, which would violate Beer's Law ()[4].

  • Spectral Acquisition: Scan each dilution from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Self-Validation Check: Plot the absorbance at 296 nm against the concentration. Calculate the linear regression coefficient (

    
    ).
    
    • Pass Criteria: If

      
      , the system is validated, and the slope represents the accurate molar absorptivity (
      
      
      
      ).
    • Fail Criteria: If

      
      , discard the solutions. This indicates pipetting error, solvent evaporation, or compound aggregation. Recalibrate and repeat.
      
Workflow Visualization

UVVisWorkflow Start Compound Weighing (2-Amino-3-chloro-6-fluorophenol) Stock Stock Solution (1.0 mM in HPLC MeOH) Start->Stock Dilution Serial Dilution (10 µM - 80 µM) Stock->Dilution Scan Spectral Acquisition (200 - 400 nm) Dilution->Scan Blank Instrument Blanking (Pure MeOH) Blank->Scan Beer Beer-Lambert Validation (Linearity Check) Scan->Beer Pass Data Approved (Calculate ε) Beer->Pass R² ≥ 0.999 Fail Recalibrate & Remake Beer->Fail R² < 0.999 Fail->Start

Self-validating UV-Vis spectroscopy workflow ensuring data integrity via Beer-Lambert verification.

Conclusion

For researchers developing novel halogenated therapeutics, 2-Amino-3-chloro-6-fluorophenol offers a distinct and highly detectable UV-Vis profile compared to standard aminophenols. The synergistic inductive and mesomeric effects of the C3-chlorine and C6-fluorine substituents result in a significant bathochromic shift (


 = 296 nm) and an elevated molar absorptivity. By employing the self-validating protocol outlined above, laboratories can ensure rigorous, reproducible spectroscopic characterization of this critical building block.
References
  • Distribution of Ionized and Neutral Halogenated Phenols in an Octanol-water Membrane Model System. Source: PDXScholar, Portland State University. URL:[Link]

  • Optimization Strategy for Isocratic Separation of Halogenated Phenols. Source: Asian Journal of Chemistry. URL:[Link]

  • UV-Vis Spectrophotometry for Paracetamol Analysis. Source: Scribd. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-chloro-6-fluorophenol proper disposal procedures

As a Senior Application Scientist, I recognize that handling multi-halogenated aromatic compounds demands rigorous logistical and safety protocols. 2-Amino-3-chloro-6-fluorophenol is a highly specialized chemical utilize...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling multi-halogenated aromatic compounds demands rigorous logistical and safety protocols. 2-Amino-3-chloro-6-fluorophenol is a highly specialized chemical utilized in advanced drug development and synthetic research. However, its unique molecular structure—containing both chlorine and fluorine substituents on a phenol ring—presents significant end-of-life disposal challenges.

This technical guide provides researchers and laboratory managers with a self-validating, step-by-step operational system for the safe handling, temporary storage, and ultimate destruction of this compound, ensuring absolute compliance and environmental safety.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative properties of the waste material.

PropertySpecification
Chemical Name 2-Amino-3-chloro-6-fluorophenol
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
Structural Class Halogenated Aromatic Amine / Phenol
EPA Waste Classification Regulated Halogenated Organic Compound (HOC)[1]
Combustion Byproducts Carbon oxides, Nitrogen oxides (NOx), Hydrogen Chloride (HCl), Hydrogen Fluoride (HF)
Primary Hazards Toxic, Irritant, Severe Environmental Hazard, Dioxin Precursor

The Mechanistic Imperative: Preventing Dioxin Formation

The primary environmental and safety risk of disposing of halogenated phenols is not merely the compound itself, but its combustion byproducts. Halogenated aromatics are direct precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2].

The Causality of High-Temperature Incineration: The de novo synthesis of these toxic dioxins occurs precisely in the cooling window of 200°C to 450°C if combustion is incomplete[3]. Therefore, standard laboratory trash disposal or low-temperature incineration is strictly prohibited. Disposal must utilize high-temperature incineration (>850°C, ideally >1000°C) with a secondary afterburner to ensure complete thermal oxidation of the carbon-halogen bonds. This must be followed by rapid quenching to bypass the dioxin formation temperature window[3].

Standard Operating Procedure: Disposal Workflow

The following step-by-step methodology ensures that 2-Amino-3-chloro-6-fluorophenol is safely routed from the laboratory bench to final destruction.

DisposalWorkflow Gen Waste Generation (2-Amino-3-chloro- 6-fluorophenol) Seg Segregation (Halogenated Waste) Gen->Seg Pack Packaging (HDPE Containers) Seg->Pack Store Temporary Storage (Secondary Containment) Pack->Store Trans Licensed Transport (RCRA Manifest) Store->Trans Inc High-Temp Incineration (>1000°C) Trans->Inc Scrub Alkaline Scrubbing (Neutralize HF/HCl) Inc->Scrub

Fig 1. Operational workflow for the safe disposal of halogenated phenolic compounds.

Step 1: Source Segregation

  • Action: Isolate 2-Amino-3-chloro-6-fluorophenol strictly into designated "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents or inorganic waste[4].

  • Causality: Mixing halogenated and non-halogenated waste unnecessarily increases the volume of waste requiring expensive high-temperature incineration and can trigger unpredictable, exothermic cross-reactions.

Step 2: Primary Packaging

  • Action: Transfer the solid waste into a sealed, High-Density Polyethylene (HDPE) container.

  • Causality: Trace degradation of the compound over time can release ambient hydrogen chloride (HCl) or hydrogen fluoride (HF) gas. These gases will rapidly corrode standard metal drums. HDPE provides superior chemical inertness against halogenated acids.

Step 3: Secondary Containment & Labeling

  • Action: Place the primary HDPE container within a secondary spill tray or overpack drum. Label explicitly as "Hazardous Waste - Halogenated Organic Compound (Contains Cl, F, Phenol)" in accordance with1[1].

Step 4: Regulated Transport

  • Action: Coordinate with a licensed hazardous waste vendor to transport the material to a permitted chemical incineration facility. Ensure the vendor manifest explicitly notes the presence of fluorine to guarantee the facility routes it to an incinerator equipped with an alkaline scrubber.

Incineration & Chemical Destruction Mechanism

Once at the disposal facility, the chemical undergoes a strictly controlled destruction pathway to neutralize its hazards.

IncinerationMech Chem 2-Amino-3-chloro-6-fluorophenol (C6H5ClFNO) Combust Primary Combustion Chamber (850°C - 1000°C) Breaks C-Halogen Bonds Chem->Combust Gases Effluent Gases (CO2, H2O, NOx, HCl, HF) Combust->Gases Afterburner Afterburner Gases->Afterburner Scrubber Alkaline Wet Scrubber (NaOH or Ca(OH)2) Afterburner->Scrubber Neutral Neutralized Effluent (NaCl, CaF2) + Clean Exhaust Scrubber->Neutral

Fig 2. High-temperature incineration and alkaline scrubbing pathway for halogenated phenols.

  • Primary Combustion: The compound is introduced into a rotary kiln at 850°C - 1000°C. This extreme heat breaks the aromatic ring and cleaves the stable C-Cl and C-F bonds.

  • Secondary Afterburner: The resulting effluent gases are pushed into a secondary chamber operating at >1100°C with a minimum residence time of 2 seconds. This step is critical to completely destroy any unburned aromatic precursors[5].

  • Alkaline Scrubbing: The exhaust gas now contains highly corrosive HCl and HF. It is passed through a wet scrubber containing an alkaline solution (e.g., Sodium Hydroxide or Calcium Hydroxide).

    • Reaction 1: HCl + NaOH → NaCl + H₂O

    • Reaction 2: 2HF + Ca(OH)₂ → CaF₂ + 2H₂O This neutralizes the dangerous acids into harmless salts (sodium chloride and calcium fluoride) before the clean exhaust is released.

Emergency Spill Response Protocol

In the event of an accidental spill of 2-Amino-3-chloro-6-fluorophenol in the laboratory, immediately execute the following remediation steps based on 6[6]:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood or HVAC system is operating at maximum capacity to clear any aerosolized dust.

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile or neoprene gloves, and tightly sealed safety goggles[6].

  • Containment (Self-Validating Step): Do NOT dry sweep, as this aerosolizes the toxic halogenated dust. Instead, cover the spill with a damp, chemically inert absorbent material (e.g., vermiculite or sand) to suppress dust generation.

  • Collection: Use a non-sparking, polypropylene scoop to transfer the absorbed mixture into a sealable HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual phenolic acidity, followed by a thorough water rinse.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • Locating and Estimating Air Emissions from sources of dioxins and furans Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • CRWI Technical Information - Dioxin Source: Coalition for Responsible Waste Incineration URL:[Link]

  • How Does Temperature Control in Incinerators Minimize the Formation of Dioxins and Furans? Source: Sustainability Directory URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: National Research Council (US) / NCBI Bookshelf URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Research Council (US) / NCBI Bookshelf URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-chloro-6-fluorophenol

Operational and Safety Guide: Handling 2-Amino-3-chloro-6-fluorophenol Executive Summary 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) is a highly functionalized halogenated aminophenol utilized as a critical build...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 2-Amino-3-chloro-6-fluorophenol

Executive Summary 2-Amino-3-chloro-6-fluorophenol (CAS: 2090503-73-2) is a highly functionalized halogenated aminophenol utilized as a critical building block in pharmaceutical synthesis and advanced materials[1]. The strategic placement of chlorine and fluorine atoms on the aminophenol ring allows for precise control over electronic properties and regioselective functionalization[1]. However, this structural configuration also imparts significant acute toxicity. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Part 1: Mechanistic Toxicology & Hazard Profile

To implement effective safety measures, researchers must understand the causality of the compound's toxicity. Halogenated aminophenols are acutely toxic via oral, dermal, and inhalation routes[1]. Beyond being severe irritants to the skin, eyes, and respiratory tract[2], the primary systemic hazard is the induction of methemoglobinemia[2].

When absorbed into the bloodstream, aminophenols undergo cytochrome P450-mediated N-hydroxylation to form highly reactive N-hydroxyarylamine intermediates[3]. These intermediates act as strong oxidizing agents, converting the oxygen-carrying ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+)[3]. The resulting methemoglobin is incapable of binding oxygen, leading to severe tissue hypoxia, cyanosis (bluish discoloration of the skin), and potentially fatal hemolytic anemia[3][4].

ToxPathway A 2-Amino-3-chloro-6-fluorophenol Exposure B Cytochrome P450 N-hydroxylation A->B C N-hydroxyarylamine Intermediate B->C D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D E Methemoglobinemia & Hypoxia D->E

Mechanistic pathway of aminophenol-induced methemoglobinemia via N-hydroxylation.

Part 2: Quantitative PPE Matrix

A robust defense against 2-Amino-3-chloro-6-fluorophenol requires a multi-layered PPE strategy. The following matrix details the required equipment, quantitative specifications, and the mechanistic rationale for each choice.

PPE CategorySpecificationQuantitative MetricCausality / Rationale
Inner Gloves Nitrile, Powder-free4 mil thicknessProvides baseline dexterity and a secondary barrier against permeation.
Outer Gloves Nitrile, Extended Cuff8 mil thicknessPrimary barrier against chemical contact; extended cuff protects wrists[1].
Fume Hood Constant Volume or VAV> 100 fpm face velocityEnsures capture of toxic particulates and vapors during handling[1].
Respirator N95 or P100 Particulate95% - 99.9% filtrationPrevents inhalation of fine crystalline dust during weighing operations.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects against severe eye irritation and corneal damage.

Part 3: Operational Workflow & Handling Protocol

Safety is not merely about wearing the right gear; it requires executing a self-validating workflow where each step confirms the integrity of the next.

PPEWorkflow Start 1. Verify Fume Hood Airflow >100 fpm Coat 2. Don Flame-Resistant Lab Coat Start->Coat Gloves1 3. Don Inner Nitrile Gloves (4 mil) Coat->Gloves1 Eye 4. Don Splash Goggles & Face Shield Gloves1->Eye Gloves2 5. Don Outer Nitrile Gloves (8 mil) Eye->Gloves2 Action 6. Handle Chemical Inside Fume Hood Gloves2->Action Doff1 7. Remove Outer Gloves Inside Hood Action->Doff1 Doff2 8. Remove Eye Protection & Lab Coat Doff1->Doff2 Wash 9. Wash Hands Thoroughly Doff2->Wash

Step-by-step PPE gowning, operational, and de-gowning workflow for hazardous chemicals.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity must read between 100–120 feet per minute (fpm). Causality: This specific velocity ensures the capture of fine crystalline dust without creating turbulent eddies that could blow particulates back into the operator's breathing zone.

  • PPE Inspection: Inspect all gloves for pinholes by trapping air inside and rolling the cuff.

Phase 2: Gowning and Material Transfer 3. Double-Gloving: Don the 4-mil inner nitrile gloves, followed by the flame-resistant lab coat. Then, don the 8-mil extended cuff outer gloves over the lab coat sleeves. Causality: Halogenated aromatics can permeate thin nitrile over prolonged exposure[1]. The inner glove acts as a clean barrier during the final de-gowning phase. 4. Static Mitigation: Use anti-static weigh boats and spatulas. Halogenated aminophenol powders can carry static charges, causing them to aerosolize when transferred. 5. Weighing: Perform all weighing inside the fume hood. If the analytical balance is outside the hood, weigh the material into a pre-tared, sealable vial inside the hood, cap it tightly, and then transfer it to the balance.

Phase 3: De-gowning and Decontamination 6. In-Hood Doffing: Remove the heavily contaminated outer gloves inside the fume hood to prevent spreading particulates to the general lab environment. 7. Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel using a compatible solvent like methanol, in which halogenated anilines are highly soluble[5]. Causality: Wet-wiping prevents the aerosolization of residual dust that occurs during dry sweeping.

Part 4: Emergency Response & Spill Management

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6]. Do not use chemical solvents on the skin, as they may enhance systemic absorption.

  • Inhalation & Methemoglobinemia: If the operator exhibits cyanosis (bluish lips/skin), dizziness, or shortness of breath, move them to fresh air immediately and administer 100% oxygen[3]. Emergency medical personnel should be informed of the potential need for intravenous Methylene Blue, the specific antidote for aminophenol-induced methemoglobinemia[3][6].

  • Spill Cleanup: Do not sweep dry powders. Gently cover the spill with absorbent material moistened with water or a compatible solvent to suppress dust[1]. Scoop the material into a designated hazardous waste container using non-sparking tools.

Part 5: Waste Disposal Plan

2-Amino-3-chloro-6-fluorophenol and any contaminated materials (including outer gloves and weigh boats) must be treated as hazardous halogenated organic waste[5].

  • Segregation: Do not mix with acidic waste streams or strong oxidizing agents, as incompatible and potentially explosive reactions may occur[1].

  • Containment: Store waste in tightly sealed, high-density polyethylene (HDPE) containers.

  • Disposal Route: High-temperature incineration is the only acceptable method of disposal. Never dispose of aminophenols down the drain, as they are highly toxic to aquatic life and resist standard wastewater treatment degradation[7].

References

  • An In-depth Technical Guide to the Properties of Halogenated Anilines | Benchchem | 1

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY | NJ.gov | 2

  • Buy 2-Bromo-4-chloroaniline | 873-38-1 | Smolecule | 5

  • Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E | CDC | 3

  • Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis) | Cole-Parmer | 6

  • The role of para-aminophenol in acetaminophen-induced methemoglobinemia in dogs and cats | PubMed | 4

  • An In-depth Technical Guide to the Safe Handling of 2,4,6-Triiodoaniline | Benchchem |7

Sources

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